Product packaging for Nonyltriphenylphosphonium bromide(Cat. No.:CAS No. 60902-45-6)

Nonyltriphenylphosphonium bromide

Cat. No.: B1585648
CAS No.: 60902-45-6
M. Wt: 469.4 g/mol
InChI Key: NJXRQGKTLWXMID-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nonyltriphenylphosphonium bromide is a useful research compound. Its molecular formula is C27H34BrP and its molecular weight is 469.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34BrP B1585648 Nonyltriphenylphosphonium bromide CAS No. 60902-45-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

nonyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34P.BrH/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;/h8-16,18-23H,2-7,17,24H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXRQGKTLWXMID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886414
Record name Phosphonium, nonyltriphenyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60902-45-6
Record name Nonyltriphenylphosphonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60902-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, nonyltriphenyl-, bromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060902456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, nonyltriphenyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonium, nonyltriphenyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyltriphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Nonyltriphenylphosphonium Bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyltriphenylphosphonium bromide is a quaternary phosphonium salt that has garnered significant interest in various chemical and biological fields. Its unique molecular structure, featuring a lipophilic nonyl chain, three phenyl groups, and a positively charged phosphorus atom, imparts a range of valuable chemical properties. This guide provides a comprehensive overview of this compound, delving into its synthesis, physicochemical characteristics, and key applications, with a particular focus on its roles as a phase-transfer catalyst and an antimicrobial agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application and safe handling.

Molecular Structure and Identification
  • Chemical Name: this compound

  • Molecular Formula: C₂₇H₃₄BrP[1]

  • Molecular Weight: 469.44 g/mol [1]

  • CAS Number: 60902-45-6[1]

Chemical structure of this compound
Quantitative Data
PropertyValueSource
Appearance White to off-white crystalline solid[2]
Melting Point 240-243 °C (for butyltriphenylphosphonium bromide)[2][3]
Solubility Soluble in water, methanol, and chloroform[4]
Purity Typically >95%[1]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR) IR spectrum of this compound is available and can be used for identification.[5] Key absorptions would include those corresponding to C-H stretching of the alkyl and aromatic groups, P-C stretching, and C=C stretching of the phenyl rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the triphenylphosphine group (typically in the range of 7.5-8.0 ppm), the α-methylene protons adjacent to the phosphorus atom, the methylene protons of the nonyl chain, and the terminal methyl group of the nonyl chain. For example, in the ¹H NMR spectrum of (bromomethyl)triphenylphosphonium bromide in DMSO-d₆, the aromatic protons appear between 7.8 and 8.0 ppm, and the methylene protons adjacent to the phosphorus appear at 5.81 ppm.[6]

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons of the nonyl chain. The carbon attached to the phosphorus atom will show a characteristic coupling (¹JP-C). For instance, the ¹³C NMR spectrum of pentyltriphenylphosphonium bromide shows a complex pattern of signals for the aromatic carbons and distinct peaks for the carbons of the pentyl chain.[7]

    • ³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing phosphonium salts. The ³¹P NMR chemical shift for alkyltriphenylphosphonium bromides typically falls in a well-defined region. For methyltriphenylphosphonium bromide, a ³¹P NMR spectrum is available for reference.[8] The chemical shift is influenced by the electronic environment of the phosphorus atom.[9][10]

  • Mass Spectrometry (MS): Mass spectrometry of quaternary phosphonium salts can be complex due to their ionic nature. Fragmentation pathways often involve the loss of the alkyl or aryl groups from the phosphorus atom.[4][11] The intact cation is typically observed, which can be used to confirm the molecular weight.[12]

Synthesis of this compound

The synthesis of alkyltriphenylphosphonium salts is a well-established process in organic chemistry. The most common method involves the quaternization of triphenylphosphine with an appropriate alkyl halide.

General Reaction Scheme

The synthesis of this compound is achieved through the reaction of triphenylphosphine with 1-bromononane. This is a classic SN2 reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile.

Synthesis TPP P(Ph)₃ Reaction Reaction TPP->Reaction NBr Br-(CH₂)₈-CH₃ NBr->Reaction Product [P(Ph)₃(CH₂)₈CH₃]⁺ Br⁻ Solvent Solvent (e.g., Toluene, THF) Solvent->Reaction Reaction->Product

A general scheme for the synthesis of this compound.
Detailed Experimental Protocol

While a specific protocol for the nonyl derivative is not widely published, the following procedure, adapted from the synthesis of similar phosphonium salts, can be employed.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene or tetrahydrofuran (THF).

  • Addition of Alkyl Halide: Add 1-bromononane (1.0-1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: As the reaction proceeds, the solid phosphonium salt will precipitate out of the solution. After cooling the reaction mixture to room temperature, the solid product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether, to yield the pure this compound.

Microwave-assisted synthesis can also be a rapid and efficient alternative for preparing phosphonium salts, often leading to higher yields in shorter reaction times.[13]

Key Applications

The unique properties of this compound make it a versatile compound with several important applications.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[14][15][16] Quaternary phosphonium salts, like this compound, are excellent phase-transfer catalysts due to their ability to transport anions from the aqueous phase to the organic phase.[17]

The lipophilic nature of the nonyl and triphenyl groups allows the phosphonium cation to be soluble in the organic phase. The positively charged phosphorus atom can form an ion pair with an anion from the aqueous phase. This ion pair then migrates into the organic phase, where the "naked" and highly reactive anion can participate in the desired reaction.

PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase Anion Nu⁻ Cation M⁺ Substrate R-X Product R-Nu Substrate->Product Catalyst_org [P(Ph)₃R']⁺ Nu⁻ Catalyst_aq [P(Ph)₃R']⁺ Br⁻ Catalyst_aq->Catalyst_org Ion Exchange Catalyst_org->Substrate Reaction Catalyst_org->Catalyst_aq Regeneration

Mechanism of phase-transfer catalysis using a phosphonium salt.

The Williamson ether synthesis is a classic example of a reaction that can be significantly enhanced by phase-transfer catalysis.[13][18][19] In this reaction, an alkoxide reacts with an alkyl halide to form an ether.[18]

Experimental Protocol: Williamson Ether Synthesis of Butyl 2-Naphthyl Ether

This protocol is adapted from a standard procedure for Williamson ether synthesis.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-naphthol (1.0 equivalent) and sodium hydroxide (1.1 equivalents) in water to form the sodium naphthoxide salt.

  • Addition of Catalyst and Substrate: Add this compound (0.05-0.1 equivalents) as the phase-transfer catalyst, followed by 1-bromobutane (1.2 equivalents) and an organic solvent like toluene.

  • Reaction: Stir the biphasic mixture vigorously at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the pure butyl 2-naphthyl ether.

Antimicrobial Activity

Quaternary phosphonium salts have demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi. The long alkyl chain of this compound enhances its lipophilicity, which is a key factor in its antimicrobial efficacy.

The primary mechanism of antimicrobial action for phosphonium salts is believed to involve the disruption of the bacterial cell membrane. The positively charged phosphorus head group interacts with the negatively charged components of the cell membrane, while the lipophilic alkyl chain penetrates the lipid bilayer. This leads to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.

Antimicrobial_Mechanism cluster_0 Bacterial Cell Membrane Cell Membrane (Negatively Charged) Cytoplasm Cytoplasm (Leakage) Membrane->Cytoplasm Membrane Disruption Phosphonium [P(Ph)₃(C₉H₁₉)]⁺ Phosphonium->Membrane Electrostatic Interaction & Lipophilic Insertion

Proposed mechanism of antimicrobial action for phosphonium salts.

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) to obtain a range of concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) and add it to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37 °C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Wittig Reagent Precursor

Alkyltriphenylphosphonium bromides are crucial precursors for the synthesis of Wittig reagents (phosphorus ylides). These reagents are widely used in the Witt-ig reaction to convert aldehydes and ketones into alkenes. While this compound is not the most common precursor for simple Wittig reactions, it can be used to introduce a nonyl-substituted double bond into a molecule.

The Wittig reagent is typically generated in situ by treating the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride.

Thermal Stability and Decomposition

The thermal stability of phosphonium salts is an important consideration for their application, particularly in high-temperature reactions. While specific data for this compound is limited, studies on similar phosphonium salts indicate that they generally possess good thermal stability.[24] Thermal decomposition of phosphonium salts can proceed through various pathways, often leading to the formation of triphenylphosphine oxide, which is a thermodynamically stable compound.[20][25] The decomposition products can be influenced by the nature of the counter-ion and the alkyl substituent.[26]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. As with many organic salts, it may be irritating to the eyes, skin, and respiratory system. It is also hygroscopic and should be stored in a dry environment.

Conclusion

This compound is a valuable and versatile chemical compound with a range of applications in organic synthesis and antimicrobial research. Its efficacy as a phase-transfer catalyst and its potential as an antimicrobial agent make it a subject of ongoing interest for scientists and drug development professionals. A thorough understanding of its chemical properties, synthesis, and mechanisms of action is key to unlocking its full potential in various scientific endeavors.

References

Synthesis of Nonyltriphenylphosphonium Bromide: A Technical Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of nonyltriphenylphosphonium bromide, a valuable phosphonium salt with applications in various chemical transformations. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss critical process parameters that influence reaction success. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who possess a foundational understanding of organic chemistry principles.

Introduction: The Significance of Alkyltriphenylphosphonium Salts

Alkyltriphenylphosphonium salts are a cornerstone of synthetic organic chemistry, most famously serving as precursors to phosphonium ylides for the Wittig reaction.[1] The reaction of an alkyltriphenylphosphonium salt with a strong base generates a highly nucleophilic ylide, which can then react with aldehydes and ketones to form alkenes. The versatility of the Wittig reaction and the modular nature of phosphonium salt synthesis have made these reagents indispensable tools for the construction of complex molecular architectures. Beyond their role in olefination reactions, these salts also find utility as phase-transfer catalysts and ionic liquids.[2][3]

The synthesis of this compound proceeds via a classic SN2 reaction, wherein the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon of 1-bromononane. The selection of appropriate reaction conditions is paramount to ensure a high yield and purity of the desired product.

Mechanistic Overview: The Quaternization of Triphenylphosphine

The formation of this compound from triphenylphosphine and 1-bromononane is a straightforward yet illustrative example of a nucleophilic substitution reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine initiates a nucleophilic attack on the primary carbon atom of 1-bromononane, which bears a partial positive charge due to the electronegativity of the bromine atom. This concerted step results in the formation of a new carbon-phosphorus bond and the displacement of the bromide ion as the leaving group.

The general reaction can be depicted as follows:

PPh3 + C9H19Br → [C9H19P(C6H5)3]+Br-

Several factors influence the rate and efficiency of this SN2 reaction. The choice of solvent is critical; polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile can accelerate the reaction by solvating the transition state.[2] However, less polar solvents like toluene or tetrahydrofuran (THF) are also commonly employed, often requiring higher temperatures or longer reaction times to drive the reaction to completion.[1][4] The reaction is typically performed under reflux to provide the necessary activation energy.[4][5]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )AmountMolesPuritySupplier
Triphenylphosphine262.2926.23 g0.10>98%e.g., Sigma-Aldrich
1-Bromononane207.1522.79 g0.11>98%e.g., Sigma-Aldrich
Toluene-200 mL-Anhydrouse.g., Sigma-Aldrich
Diethyl ether-100 mL-Anhydrouse.g., Sigma-Aldrich
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Drying oven

Reaction Workflow Diagram

SynthesisWorkflow reagents Reagents: Triphenylphosphine 1-Bromononane Toluene setup Reaction Setup: - Assemble glassware - Inert atmosphere (N2) reagents->setup 1. dissolve Dissolve Triphenylphosphine in Toluene setup->dissolve 2. add_bromo Add 1-Bromononane dissolve->add_bromo 3. reflux Reflux Reaction Mixture (e.g., 24-48 hours) add_bromo->reflux 4. cool Cool to Room Temperature reflux->cool 5. precipitate Precipitation of Product cool->precipitate 6. filter Isolate by Filtration precipitate->filter 7. wash Wash with Diethyl Ether filter->wash 8. dry Dry under Vacuum wash->dry 9. product Nonyltriphenylphosphonium Bromide dry->product 10.

Figure 1: A schematic representation of the experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is thoroughly dried before use.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas to create an inert atmosphere. This is crucial to prevent the oxidation of triphenylphosphine.

  • Dissolution of Triphenylphosphine: To the flask, add triphenylphosphine (26.23 g, 0.10 mol) and anhydrous toluene (200 mL). Stir the mixture until the triphenylphosphine is completely dissolved.

  • Addition of 1-Bromononane: Add 1-bromononane (22.79 g, 0.11 mol) to the reaction mixture dropwise using a dropping funnel.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain this temperature for 24-48 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the precipitation of the phosphonium salt.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The this compound will precipitate out of the solution as a white solid.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.

  • Characterization: The final product can be characterized by its melting point and spectroscopic methods such as 1H NMR, 13C NMR, and 31P NMR. The expected molecular weight of this compound is 469.44 g/mol .

Critical Process Parameters and Troubleshooting

  • Purity of Reagents: The use of high-purity triphenylphosphine and 1-bromononane is essential to avoid side reactions and ensure a high yield of the desired product.

  • Anhydrous Conditions: Triphenylphosphine can be oxidized in the presence of air and moisture, especially at elevated temperatures. Maintaining an inert and anhydrous environment is critical for optimal results.

  • Reaction Time and Temperature: The reaction time and temperature may need to be optimized depending on the scale of the reaction and the desired conversion. Insufficient heating or reaction time will lead to incomplete conversion, while excessive heat may cause decomposition.

  • Solvent Choice: While toluene is a common solvent, other solvents can be employed. For instance, using a more polar solvent like DMF may reduce the required reaction time.[2] Microwave-assisted synthesis in a solvent like THF has also been shown to be effective, significantly reducing reaction times.[1]

  • Purification: Thorough washing of the crude product is crucial to remove unreacted triphenylphosphine, which can complicate subsequent reactions. If the product is not sufficiently pure after washing, recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) can be performed.

Safety Considerations

  • Triphenylphosphine: Triphenylphosphine is harmful if swallowed and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-Bromononane: 1-Bromononane is a skin and eye irritant. Avoid inhalation and contact with skin.

  • Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

  • Reflux: Ensure that the reflux apparatus is set up correctly to avoid pressure buildup and potential hazards.

Conclusion

The synthesis of this compound from triphenylphosphine and 1-bromononane is a robust and well-established procedure. By carefully controlling the reaction parameters, particularly the purity of reagents, solvent choice, and reaction conditions, researchers can reliably produce this valuable phosphonium salt in high yield and purity. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in synthetic chemistry, enabling the efficient preparation of this key building block for a wide range of chemical transformations.

References

An In-depth Technical Guide to Nonyltriphenylphosphonium Bromide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and potential applications of Nonyltriphenylphosphonium bromide. With full editorial control, this document is structured to provide not just data, but a foundational understanding of this quaternary phosphonium salt, grounded in scientific principles and practical insights.

Section 1: Core Molecular Attributes of this compound

This compound is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and one nonyl group, with a bromide anion providing the counter charge. This amphipathic structure, combining the lipophilic character of the nonyl chain and phenyl groups with the cationic charge of the phosphonium center, is fundamental to its chemical behavior and applications.

Molecular Structure and Identity

The structural integrity of this compound is defined by the covalent and ionic bonds that constitute the molecule. The central phosphorus atom is sp³ hybridized, resulting in a tetrahedral geometry with the four organic substituents.

Key Identifiers:

  • IUPAC Name: Nonyl(triphenyl)phosphanium bromide[1]

  • CAS Number: 60902-45-6[1][2][3]

  • Chemical Formula: C₂₇H₃₄BrP[1]

  • Linear Formula: C₂₇H₃₄Br₁P₁

The spatial arrangement of the atoms can be represented by the following diagram:

P P+ C_nonyl C9H19 P->C_nonyl Ph1 C6H5 P->Ph1 Ph2 C6H5 P->Ph2 Ph3 C6H5 P->Ph3 Br Br-

Caption: Molecular structure of this compound.

Physicochemical Properties

The molecular weight and other physicochemical properties are critical for experimental design, including stoichiometry calculations in synthesis and concentration preparations for biological assays.

PropertyValueSource
Molecular Weight 469.44 g/mol [4][5]
Monoisotopic Mass 389.2398 Da[6]
Physical Form Solid, White Powder[5]
Purity Typically ≥95%[4]
Storage Temperature Room temperature, under inert atmosphere
Solubility Information not readily available, but similar compounds are soluble in polar organic solvents.[5]
Hygroscopicity Hygroscopic[5]

Section 2: Synthesis and Experimental Protocols

Generalized Synthesis Protocol

The reaction involves a nucleophilic substitution where the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of 1-bromononane.

Reaction: P(C₆H₅)₃ + Br(CH₂)₈CH₃ → [ (C₆H₅)₃P(CH₂)₈CH₃ ]⁺Br⁻

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene or acetonitrile.

  • Initiation of Reaction: Add 1-bromononane (1.0-1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will often precipitate from the non-polar solvent. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Drying: Dry the purified this compound under vacuum to remove residual solvent.

Causality Behind Experimental Choices:

  • Solvent Selection: Toluene or acetonitrile are commonly used as they are relatively non-polar, which facilitates the precipitation of the ionic product, and have boiling points suitable for reflux conditions.

  • Stoichiometry: A slight excess of the alkyl halide can be used to ensure complete consumption of the more expensive triphenylphosphine.

  • Purification: Washing with a non-polar solvent is effective because the phosphonium salt product is insoluble in it, while the non-polar starting materials are soluble.

cluster_synthesis Synthesis Workflow Reactant Prep Reactant Prep Reaction Initiation Reaction Initiation Reactant Prep->Reaction Initiation Reflux Reflux Reaction Initiation->Reflux Isolation Isolation Reflux->Isolation Purification Purification Isolation->Purification Drying Drying Purification->Drying Final Product Final Product Drying->Final Product

Caption: Generalized workflow for the synthesis of this compound.

Section 3: Applications and Relevance in Drug Development

Alkyltriphenylphosphonium salts are a class of compounds with diverse applications, primarily owing to their properties as phase-transfer catalysts, precursors to Wittig reagents for olefination reactions, and as biologically active molecules.

Established Applications of Alkylphosphonium Salts
  • Wittig Reagents: Deprotonation of the α-carbon of the alkyl chain yields a phosphonium ylide, a key intermediate in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.

  • Phase-Transfer Catalysis: Their ability to shuttle anions between aqueous and organic phases makes them effective phase-transfer catalysts.

  • Antimicrobial Agents: The cationic nature and lipophilic character of these molecules allow them to interact with and disrupt microbial cell membranes, leading to bactericidal activity.

Potential in Drug Development

While specific research on the drug development applications of this compound is limited in the provided search results, the broader class of lipophilic cations is of significant interest.

  • Mitochondria-Targeting: The delocalized positive charge of the triphenylphosphonium cation facilitates its accumulation within the mitochondria of eukaryotic cells, driven by the negative mitochondrial membrane potential. This property is exploited to deliver therapeutic agents specifically to the mitochondria, which is a key target in cancer therapy and in the treatment of diseases associated with mitochondrial dysfunction. The nonyl chain would enhance the lipophilicity, potentially improving membrane permeability.

NTPB This compound Cell Eukaryotic Cell NTPB->Cell Cellular Uptake TherapeuticPayload Therapeutic Payload NTPB->TherapeuticPayload Conjugation Mitochondrion Mitochondrion (Negative Membrane Potential) Cell->Mitochondrion Accumulation TherapeuticPayload->Cell Targeted Delivery

Caption: Conceptual pathway for mitochondria-targeted drug delivery using a phosphonium salt.

Section 4: Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] It is important to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[5][10]

References

An In-depth Technical Guide to the Physical Properties of Nonyltriphenylphosphonium Bromide Powder

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the core physical properties of Nonyltriphenylphosphonium bromide (NTPB) powder. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer in-depth methodological insights and contextualizes the importance of these properties in practical applications. Key characteristics, including molecular structure, appearance, thermal stability, and solubility, are examined. Each property is accompanied by detailed, field-proven experimental protocols, ensuring scientific integrity and reproducibility. The guide aims to serve as an essential resource for formulation, stability testing, and process development involving this versatile phosphonium salt.

Introduction and Molecular Structure

This compound (NTPB) is a quaternary phosphonium salt characterized by a central phosphorus atom covalently bonded to three phenyl groups and one nonyl group, with a bromide counter-ion. Its amphipathic nature, combining the lipophilic character of the long alkyl chain and phenyl groups with the cationic charge of the phosphonium center, makes it a compound of significant interest. These compounds are explored for applications ranging from phase transfer catalysis to roles as active pharmaceutical ingredients or excipients, particularly for targeting mitochondria in cancer therapy.[1][2][3]

A thorough understanding of the physical properties of NTPB in its solid, powdered form is a prerequisite for its effective application. Properties such as purity, thermal stability, hygroscopicity, and solubility directly influence its handling, storage, formulation, and ultimate in-vivo performance. This guide details the critical physical attributes of NTPB and the experimental workflows required for their precise characterization.

Chemical Identifiers:

  • Molecular Formula: C₂₇H₃₄BrP[4]

  • Molecular Weight: 469.44 g/mol [4]

  • CAS Number: 60902-45-6

Core Physical Properties: Data and Significance

The physical characteristics of a powdered substance are determinative of its behavior during manufacturing and its efficacy in final formulations. The following section outlines the key properties of NTPB.

Appearance, Color, and Odor

NTPB is typically supplied as a white to off-white powder or crystalline solid.[4] It is generally described as having no discernible odor.[4] Visual inspection is the first-pass test for quality control, as significant deviation in color can indicate the presence of impurities or degradation products.

Thermal Properties

Thermal analysis is critical for defining the stability limits of NTPB, which informs safe drying, milling, and storage conditions.

  • Melting Point: The melting point is a sharp indicator of purity. While a specific, experimentally verified melting point for NTPB is not consistently reported across public datasheets, analogous phosphonium salts like Benzyltriphenylphosphonium bromide melt in a high range, often from 291-299°C.[5]

  • Thermal Decomposition: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding thermal stability. TGA measures weight loss as a function of temperature, identifying the onset of decomposition. DSC detects thermally induced events like melting, crystallization, and decomposition by measuring heat flow.[6][7] For phosphonium salts, decomposition often involves the release of hydrogen halides and oxides of phosphorus.[4] The thermal stability of NTPB is a key parameter for avoiding degradation during heat-involved processing steps.

Solubility Profile

The solubility of NTPB dictates its utility in various solvent systems for synthesis, purification, and formulation. While comprehensive quantitative data is scarce, Safety Data Sheets (SDS) for analogous compounds indicate that phosphonium salts are often soluble in water and other polar solvents.[8][9] The long nonyl chain, however, imparts significant lipophilicity, suggesting potential solubility in certain organic solvents as well.

Hygroscopicity

Hygroscopicity, the tendency to absorb moisture from the air, is a critical stability and handling parameter. NTPB is classified as hygroscopic.[4][10] This property necessitates storage in tightly sealed containers in a dry, well-ventilated area to prevent water absorption, which can lead to powder clumping, altered dissolution behavior, and potential chemical degradation.[4][11]

Summary of Key Physical Properties
PropertyValue/DescriptionSignificance
Appearance White to off-white powder/solid.[4]Quality control, impurity detection.
Odor No information available.[4]Basic identification.
Molecular Formula C₂₇H₃₄BrPFundamental chemical identity.[4]
Molecular Weight 469.44 g/mol Stoichiometric calculations, formulation.[4]
Hygroscopicity HygroscopicRequires controlled storage and handling.[4][10]
Thermal Stability Decomposes upon heating, releasing CO, CO₂, HBr, and phosphorus oxides.[4]Defines processing and storage limits.
Solubility No specific data available, but likely soluble in polar solvents.Crucial for formulation and reaction chemistry.

Experimental Protocols and Methodologies

To ensure the scientific integrity of this guide, the following section details the standard methodologies for characterizing the physical properties of a powder like NTPB.

Workflow for Physical Characterization

The logical flow for a comprehensive physical analysis of an incoming NTPB sample is crucial for systematic evaluation.

G cluster_0 Initial Assessment cluster_1 Primary Characterization cluster_2 Advanced Properties Analysis cluster_3 Final Data Synthesis Sample NTPB Sample Receipt Visual Visual Inspection (Color, Appearance) Sample->Visual MeltingPoint Melting Point Determination (Capillary Method) Visual->MeltingPoint Purity Check FTIR FTIR Spectroscopy (Identity Confirmation) Visual->FTIR Purity Check TGA_DSC Thermal Analysis (TGA/DSC) MeltingPoint->TGA_DSC Hygro Hygroscopicity Test (DVS or Desiccator) TGA_DSC->Hygro Stability & Formulation Data Solubility Solubility Screening (Various Solvents) TGA_DSC->Solubility Stability & Formulation Data XRD Powder X-Ray Diffraction (Crystallinity) TGA_DSC->XRD Stability & Formulation Data Report Comprehensive Property Report Hygro->Report Solubility->Report XRD->Report

Caption: Workflow for the comprehensive physical characterization of NTPB powder.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of NTPB.

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides the onset temperature of decomposition, which is a key measure of thermal stability.[6]

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of NTPB powder into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample weight (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins.

    • The first derivative of the TGA curve (DTG) can be plotted to identify the temperature of maximum decomposition rate (Tₘₐₓ).[6][12]

Protocol for Hygroscopicity Assessment

Objective: To quantify the moisture uptake of NTPB under defined relative humidity (RH) conditions.

Principle: The hygroscopic nature of a material is determined by measuring its mass change upon exposure to a controlled humidity environment.

Methodology (Static Method):

  • Sample Preparation: Dry a known quantity (approx. 1 g) of NTPB powder in a vacuum oven at a temperature well below its decomposition point (e.g., 60°C) until a constant weight is achieved. This is the dry weight (W₀).

  • Humidity Chamber: Prepare a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of NaCl provides ~75% RH).

  • Exposure: Place the pre-weighed, dried sample in an open container within the desiccator at a constant temperature (e.g., 25°C).

  • Measurement: Re-weigh the sample at regular intervals (e.g., 1, 2, 4, 8, 24 hours) until a constant weight is achieved (Wₜ).

  • Data Analysis: Calculate the percentage of moisture absorbed using the formula:

    • % Moisture Absorbed = [(Wₜ - W₀) / W₀] * 100

Interrelation of Physical Properties in Drug Development

The physical properties of a compound like NTPB are not isolated data points; they are interconnected and collectively influence its suitability for drug development.

G cluster_0 Core Physical Properties cluster_1 Processing & Formulation cluster_2 Drug Product Performance Hygro Hygroscopicity Storage Storage Conditions Hygro->Storage Solubility Solubility Formulation Formulation Strategy Solubility->Formulation Thermal Thermal Stability Manufacturing Manufacturing Process Thermal->Manufacturing Crystal Crystallinity Crystal->Solubility Stability Product Stability Crystal->Stability Storage->Stability Bio Bioavailability Formulation->Bio Manufacturing->Stability Stability->Bio

Caption: Interrelation of NTPB's physical properties and their impact on drug development.

  • Hygroscopicity and Stability: The hygroscopic nature of NTPB directly impacts its chemical and physical stability.[4] Absorbed water can act as a plasticizer, potentially lowering the glass transition temperature or inducing polymorphic changes. It can also act as a medium for hydrolytic degradation. This necessitates the use of controlled humidity environments during manufacturing and packaging with desiccants.

  • Thermal Stability and Manufacturing: The decomposition temperature identified by TGA defines the maximum temperature for processes like drying, milling, and melt-based formulations, preventing the formation of toxic or ineffective degradants.[13]

  • Solubility and Bioavailability: The dissolution rate is often the rate-limiting step for the absorption of poorly soluble drugs. The solubility profile of NTPB in aqueous and biorelevant media is a primary determinant of its potential bioavailability. Formulation strategies, such as creating amorphous solid dispersions or using solubility enhancers, are directly guided by this property.

Conclusion

This compound is a compound with significant potential, whose successful application hinges on a robust understanding of its fundamental physical properties. This guide has detailed the critical parameters of appearance, thermal stability, and hygroscopicity, providing both established data and the rigorous experimental protocols required for their verification. By elucidating the causal links between these properties and their implications for handling, storage, and formulation, this document equips researchers and drug development professionals with the necessary knowledge to effectively harness the capabilities of NTPB powder. Adherence to the described characterization workflows is essential for ensuring data quality, reproducibility, and ultimately, the development of safe and effective products.

References

CAS number 60902-45-6 Nonyltriphenylphosphonium bromide information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nonyltriphenylphosphonium Bromide (CAS 60902-45-6)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 60902-45-6), a quaternary phosphonium salt. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental chemical data, practical experimental protocols, and field-proven insights into its properties and potential applications. We will explore its core characteristics, synthesis, safety considerations, and postulated mechanisms of action, grounded in authoritative references.

Core Chemical Identity and Physicochemical Properties

This compound is an organic salt characterized by a positively charged phosphorus atom covalently bonded to three phenyl groups and one nonyl group, with a bromide anion providing the charge balance. The presence of the long, nine-carbon alkyl (nonyl) chain imparts significant lipophilicity, while the triphenylphosphine moiety contributes to its steric bulk and electronic properties. The quaternary phosphonium cation structure is key to its stability and functionality.

These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 60902-45-6[1][2][3]
Molecular Formula C₂₇H₃₄BrP[1][2][4]
Molecular Weight 469.44 g/mol [2]
Appearance White Powder/Solid[1]
Purity Typically ≥95%[2]
InChI Key NJXRQGKTLWXMID-UHFFFAOYSA-M[2]
Key Physical Trait Hygroscopic (moisture sensitive)[1][5]

Synthesis of this compound: A Validated Protocol

The synthesis of alkyltriphenylphosphonium salts is a cornerstone reaction in organic chemistry, typically achieved via a nucleophilic substitution (Sɴ2) reaction between triphenylphosphine and an alkyl halide. The phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

The general reaction is illustrated below.

G reagents 1. Combine Triphenylphosphine & 1-Bromononane in THF mw 2. Microwave Irradiation (e.g., 60°C, 30 min) reagents->mw cool 3. Cool to Room Temperature (Precipitation Occurs) mw->cool filter 4. Vacuum Filter the Precipitate cool->filter wash 5. Wash with Cold, Dry Diethyl Ether filter->wash dry 6. Dry Under Vacuum wash->dry

References

An In-Depth Technical Guide to the Mechanism of Action for Triphenylphosphonium-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cellular Powerhouse

Mitochondria, the powerhouses of our cells, are central regulators of cellular metabolism, energy production, and programmed cell death (apoptosis).[1] Consequently, mitochondrial dysfunction is implicated in a wide array of human pathologies, ranging from neurodegenerative diseases to cancer.[2] This has spurred the development of therapeutic strategies aimed at selectively delivering bioactive molecules to this critical organelle. Among the most successful and widely utilized approaches is the use of the triphenylphosphonium (TPP) cation as a mitochondria-targeting moiety.[3][4]

This technical guide provides a comprehensive overview of the mechanism of action of TPP-based compounds. We will delve into the fundamental principles governing their selective accumulation within mitochondria, explore their applications as both antioxidants and anticancer agents, and provide detailed protocols for the experimental validation of their activity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this powerful therapeutic platform.

Part 1: The Core Mechanism - Harnessing the Mitochondrial Membrane Potential

The remarkable ability of TPP-based compounds to selectively accumulate within mitochondria is a direct consequence of the organelle's unique bioenergetic properties.[3] The inner mitochondrial membrane maintains a substantial negative membrane potential (ΔΨm), typically ranging from -150 to -180 mV, which is significantly more negative than the plasma membrane potential (-30 to -60 mV).[5] This steep electrochemical gradient is the primary driving force for the uptake of the lipophilic, positively charged TPP cation.

The accumulation of TPP cations within the mitochondrial matrix can be quantitatively described by the Nernst equation, which relates the equilibrium potential of an ion to its concentration gradient across a membrane.[6] According to this principle, for every 60 mV of membrane potential, lipophilic cations like TPP will accumulate approximately 10-fold.[6] This results in a dramatic concentration of TPP-conjugated molecules within the mitochondria, often reaching levels 100 to 1000 times higher than in the cytoplasm.[5] This targeted delivery enhances the efficacy of the conjugated therapeutic agent while minimizing off-target effects.[7] The lipophilicity conferred by the three phenyl groups of the TPP moiety allows it to readily pass through biological membranes, a crucial factor for its intracellular journey to the mitochondria.[8]

The following diagram illustrates the stepwise accumulation of a TPP-conjugated compound, driven by both the plasma and mitochondrial membrane potentials.

TPP_Accumulation cluster_0 Extracellular Space (Low Concentration) cluster_1 Cytoplasm cluster_2 Mitochondrial Matrix (High Concentration) Extracellular TPP Compound Cytoplasm TPP Compound Extracellular->Cytoplasm Plasma Membrane Potential (~ -40mV) ~5x Accumulation Mitochondria TPP Compound Cytoplasm->Mitochondria Mitochondrial Inner Membrane Potential (~ -180mV) ~1000x Accumulation

Caption: Stepwise accumulation of TPP compounds in the cell.

Part 2: Therapeutic Applications and Mechanisms of Action

The TPP cation itself is often considered biologically inert, serving primarily as a delivery vehicle.[9] However, its ability to concentrate bioactive molecules within the mitochondria has led to the development of a diverse range of therapeutic agents.

TPP-Based Compounds as Mitochondria-Targeted Antioxidants

Mitochondria are the primary source of reactive oxygen species (ROS) in most cells, a natural byproduct of cellular respiration.[10] While ROS play a role in cell signaling, excessive levels lead to oxidative stress, damaging cellular components and contributing to various diseases.[11] TPP-based compounds have been instrumental in delivering antioxidants directly to the site of ROS production, thereby mitigating oxidative damage.[12]

MitoQ: A Case Study

A prime example is MitoQ (Mitoquinol Mesylate), which consists of a TPP cation linked to the antioxidant moiety ubiquinone, a component of the mitochondrial electron transport chain.[11][12]

  • Targeted Accumulation: The TPP cation drives the accumulation of MitoQ within the mitochondrial matrix.[11]

  • Redox Cycling: Once inside, the ubiquinone portion of MitoQ is reduced to its active antioxidant form, ubiquinol, by Complex II of the electron transport chain.[10] This ubiquinol then neutralizes ROS, becoming oxidized back to ubiquinone in the process.[10][11]

  • Regeneration: The ubiquinone is then rapidly recycled back to the active ubiquinol form by the respiratory chain, allowing a single molecule of MitoQ to neutralize multiple ROS molecules.[10][11]

This targeted delivery and efficient recycling make MitoQ a potent mitochondrial antioxidant.[11][12] Studies have shown that MitoQ can protect against oxidative damage in models of various diseases, including cardiovascular and liver diseases.[2] Furthermore, MitoQ has been shown to activate the Sirt3 pathway, which is involved in regulating mitochondrial function and mitigating oxidative stress.[13]

The following diagram illustrates the antioxidant mechanism of MitoQ.

MitoQ_Mechanism cluster_Mitochondrion Mitochondrial Matrix MitoQ_UQ MitoQ (Ubiquinone) ETC_II Electron Transport Chain (Complex II) MitoQ_UQ->ETC_II Reduction MitoQ_UQH2 MitoQ (Ubiquinol) (Active Antioxidant) ROS Reactive Oxygen Species (ROS) MitoQ_UQH2->ROS Neutralizes ROS->MitoQ_UQ Oxidation OxidativeDamage Oxidative Damage ROS->OxidativeDamage ETC_II->MitoQ_UQH2

Caption: The antioxidant redox cycling of MitoQ.

TPP-Based Compounds as Anticancer Agents

Targeting mitochondria has emerged as a promising strategy in cancer therapy.[1] Cancer cell mitochondria often exhibit a hyperpolarized membrane potential compared to normal cells, leading to an even greater accumulation of TPP-based compounds.[14] This provides a basis for selective cancer cell killing. TPP-conjugated anticancer agents, often referred to as "mitocans," employ several mechanisms to induce cancer cell death.[4]

  • Disruption of Mitochondrial Function: High intramitochondrial concentrations of certain TPP derivatives can inhibit the electron transport chain and induce a proton leak across the inner mitochondrial membrane, disrupting ATP production and leading to cellular energy crisis.[9]

  • Induction of Oxidative Stress: Some TPP-based anticancer compounds are designed to generate ROS within the mitochondria, overwhelming the cancer cell's antioxidant defenses and triggering apoptosis.[14]

  • Targeting Mitochondrial DNA (mtDNA): TPP has been used to deliver agents that damage mtDNA, which is more susceptible to damage than nuclear DNA and has less efficient repair mechanisms.[1][15] This can lead to the inhibition of mitochondrial replication and ultimately, cell death.[15]

  • Overcoming Drug Resistance: By delivering chemotherapeutic drugs directly to the mitochondria, TPP-based systems can bypass the drug efflux pumps in the plasma membrane that are a common cause of multidrug resistance in cancer.[7][16]

Numerous studies have demonstrated the enhanced anticancer activity of various compounds, including natural products like oleanolic acid and quinolone antibiotics, when conjugated to a TPP moiety.[15][17][18]

Part 3: Experimental Validation and Protocols

The validation of the mechanism of action of TPP-based compounds relies on a suite of well-established experimental techniques. Here, we provide detailed protocols for key assays.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Assessing the effect of TPP compounds on ΔΨm is crucial. This is commonly achieved using fluorescent dyes that accumulate in mitochondria in a potential-dependent manner.

Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential

JC-1 is a ratiometric dye that exhibits potential-dependent changes in its fluorescence emission spectrum.[19] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[19] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[19] The ratio of red to green fluorescence provides a measure of mitochondrial polarization.[19]

Materials:

  • JC-1 dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • FCCP or CCCP (protonophores, as a positive control for depolarization)[19][20]

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).

  • Treatment: Treat cells with the TPP compound of interest at various concentrations and for different durations. Include untreated (negative control) and FCCP/CCCP-treated (positive control) wells.[19]

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.

    • Remove the treatment medium and wash the cells with PBS.

    • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[19][20]

  • Washing: Remove the staining solution and wash the cells with PBS or an assay buffer.

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity for green monomers (Excitation ~485 nm, Emission ~535 nm) and red aggregates (Excitation ~540 nm, Emission ~590 nm).[19] Calculate the red/green fluorescence ratio.

    • Fluorescence Microscopy: Visualize the cells and capture images using appropriate filter sets for red and green fluorescence.

Protocol 2: TMRM/TMRE Assay for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria.[21][22] A decrease in fluorescence intensity indicates mitochondrial depolarization.[21]

Materials:

  • TMRM or TMRE dye

  • Cell culture medium

  • FCCP (positive control)

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Culture: Culture and treat cells as described for the JC-1 assay.

  • Staining:

    • Prepare a TMRM/TMRE working solution (typically 50-400 nM) in pre-warmed medium.[23]

    • Add the working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[21]

  • Washing (Optional but Recommended): Wash the cells with pre-warmed medium or buffer to reduce background fluorescence.[21]

  • Fluorescence Measurement: Measure the fluorescence intensity using the appropriate settings (e.g., Ex/Em ~549/575 nm for TMRE).

The following diagram outlines the workflow for measuring mitochondrial membrane potential.

MMP_Workflow Start Start: Culture Cells Treat Treat with TPP Compound (Include Controls) Start->Treat Stain Stain with Fluorescent Dye (e.g., JC-1, TMRM) Treat->Stain Incubate Incubate (15-30 min, 37°C) Stain->Incubate Wash Wash to Remove Excess Dye Incubate->Wash Analyze Analyze Fluorescence Wash->Analyze Microscopy Microscopy Analyze->Microscopy PlateReader Plate Reader Analyze->PlateReader FlowCytometry Flow Cytometry Analyze->FlowCytometry End End: Determine ΔΨm Microscopy->End PlateReader->End FlowCytometry->End

Caption: Experimental workflow for ΔΨm measurement.

Detection of Mitochondrial Superoxide

To investigate the pro-oxidant or antioxidant effects of TPP compounds, it is essential to measure mitochondrial ROS levels, particularly superoxide.

Protocol 3: MitoSOX Red Assay for Mitochondrial Superoxide

MitoSOX Red is a cell-permeant fluorescent probe that selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.[24][25]

Materials:

  • MitoSOX Red reagent

  • DMSO

  • Cell culture medium or buffer (e.g., HBSS)

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Prepare Stock Solution: Dissolve MitoSOX Red in DMSO to make a stock solution (e.g., 5 mM).[24][25] Store at -20°C, protected from light.

  • Cell Culture and Treatment: Culture and treat cells with the TPP compound and appropriate controls.

  • Prepare Working Solution: Dilute the MitoSOX Red stock solution in pre-warmed medium or buffer to a final working concentration (typically 1-10 µM).[25] Prepare this solution fresh.

  • Staining:

    • Remove the treatment medium.

    • Add the MitoSOX Red working solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.[25][26]

  • Washing: Gently wash the cells three times with warm buffer.[26]

  • Fluorescence Measurement: Measure the red fluorescence using appropriate settings (Ex/Em ~510/580 nm).[25] An increase in fluorescence intensity indicates an increase in mitochondrial superoxide production.

The following table summarizes the key characteristics of the discussed fluorescent probes.

ProbeTargetPrincipleHealthy Cells (High ΔΨm)Unhealthy Cells (Low ΔΨm)
JC-1 ΔΨmRatiometricRed Fluorescence (J-aggregates)Green Fluorescence (Monomers)
TMRM/TMRE ΔΨmIntensity-basedHigh Red FluorescenceLow Red Fluorescence
MitoSOX Red Mitochondrial SuperoxideIntensity-basedLow Red FluorescenceHigh Red Fluorescence

Conclusion and Future Perspectives

Triphenylphosphonium-based compounds represent a robust and versatile platform for the targeted delivery of therapeutic and diagnostic agents to mitochondria. Their mechanism of action is fundamentally rooted in the electrochemical potential of the inner mitochondrial membrane, allowing for significant accumulation within this vital organelle. This targeted approach has proven effective in developing potent antioxidants and selective anticancer agents.

Future research in this field is likely to focus on the design of multifunctional TPP molecules, the integration of TPP-based therapies with other treatment modalities like immunotherapy, and the development of "smart" delivery systems that can be activated by specific stimuli within the tumor microenvironment.[1][7] As our understanding of mitochondrial biology continues to grow, the potential applications for TPP-based compounds in medicine are poised to expand, offering new avenues for the treatment of a wide range of diseases.

References

Nonyltriphenylphosphonium bromide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Nonyltriphenylphosphonium Bromide in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Recognizing the pivotal role of solubility in a myriad of applications—from synthetic chemistry to drug delivery—this document delves into the theoretical underpinnings of solubility, predictive models such as Hansen Solubility Parameters, and robust experimental methodologies for its precise determination. By synthesizing theoretical principles with practical, field-proven protocols, this guide aims to equip researchers with the necessary knowledge to effectively utilize this compound in their work.

Introduction: The Significance of this compound

This compound, a quaternary phosphonium salt, possesses a unique molecular architecture that renders it a compound of significant interest across various scientific domains. Its structure, comprising a positively charged phosphorus atom bonded to three phenyl groups and a nonyl chain, counterbalanced by a bromide anion, imparts a distinct set of physicochemical properties. These properties, particularly its solubility profile, are critical determinants of its utility as a phase-transfer catalyst, an ionic liquid, and a potential active pharmaceutical ingredient (API) or excipient in drug formulations.[1][2]

A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies, and formulating stable and bioavailable drug products. This guide provides a foundational understanding of the principles governing its dissolution and offers practical guidance for its experimental determination.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[3] The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing.

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of several intermolecular forces:

  • Ion-Dipole Interactions: Polar solvents with significant dipole moments can effectively solvate the phosphonium cation and the bromide anion.

  • Van der Waals Forces: The non-polar nonyl chain and phenyl groups will interact favorably with non-polar or moderately polar solvents through London dispersion forces.

  • Hydrogen Bonding: Protic solvents capable of hydrogen bonding can interact with the bromide anion.

The balance of these interactions determines the extent to which this compound will dissolve in a particular organic solvent. Generally, polar aprotic and protic solvents are expected to be effective solvents due to their ability to stabilize the ionic components of the salt.[4]

Predictive Modeling: Hansen Solubility Parameters

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a powerful, semi-quantitative framework for assessing solvent-solute compatibility.[5][6] The total Hildebrand solubility parameter is deconstructed into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

Each molecule, whether a solvent or a solute, can be characterized by a unique set of these three parameters, defining a point in "Hansen space". The principle posits that substances with similar HSP values (i.e., a small "distance" between their points in Hansen space) are likely to be miscible.[7]

The HSP distance (Ra) between a solvent and a solute can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)² [7]

Table 1: Hansen Solubility Parameters for Common Organic Solvents
Solventδd (MPa½)δp (MPa½)δh (MPa½)
Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol15.112.322.3
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Chloroform17.83.15.7
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2

Data compiled from various sources.[8][9]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust and reliable "shake-flask" method for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is designed to ensure the attainment of equilibrium and accurate quantification.[10]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Workflow
  • Preparation of Supersaturated Solutions:

    • To a series of scintillation vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended, though the optimal time should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • To further ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15-20 minutes.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of this compound in the solvent.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 sep1 Settle equil1->sep1 sep2 Centrifuge sep1->sep2 quant1 Filter supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 HPLC analysis quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for determining equilibrium solubility.

Illustrative Solubility Data

While extensive quantitative data for this compound is not widely published, based on the principles of "like dissolves like" and the properties of similar phosphonium salts, the following table provides an illustrative, hypothetical solubility profile in a range of common organic solvents.

Table 2: Illustrative Solubility of this compound at 25 °C
SolventPolarityExpected Solubility (mg/mL)
HexaneNon-polar< 1 (Insoluble)
TolueneNon-polar1 - 10 (Slightly Soluble)
Diethyl EtherPolar Aprotic10 - 50 (Sparingly Soluble)
ChloroformPolar Aprotic> 100 (Freely Soluble)
DichloromethanePolar Aprotic> 100 (Freely Soluble)
AcetonePolar Aprotic50 - 100 (Soluble)
Ethyl AcetatePolar Aprotic10 - 50 (Sparingly Soluble)
AcetonitrilePolar Aprotic> 100 (Freely Soluble)
N,N-Dimethylformamide (DMF)Polar Aprotic> 100 (Freely Soluble)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100 (Freely Soluble)
IsopropanolPolar Protic50 - 100 (Soluble)
EthanolPolar Protic> 100 (Freely Soluble)
MethanolPolar Protic> 100 (Freely Soluble)

Disclaimer: This data is for illustrative purposes only and should be confirmed by experimental measurement.

Logical Relationships in Solubility

The interplay between solvent properties and the solubility of an ionic compound like this compound can be visualized as a decision-making process for solvent selection.

Diagram 2: Solvent Selection Logic for Ionic Compounds

G start Select Solvent is_polar Is the solvent polar? start->is_polar is_protic Is the solvent protic? is_polar->is_protic Yes low_sol Low Solubility is_polar->low_sol No high_sol High Solubility Likely is_protic->high_sol Yes mod_sol Moderate to High Solubility is_protic->mod_sol No (Aprotic)

Caption: Decision tree for solvent selection.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its applicability in a wide range of chemical processes. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its solubility. By leveraging the theoretical principles of intermolecular forces, employing predictive models like Hansen Solubility Parameters, and adhering to rigorous experimental protocols, researchers can confidently and effectively utilize this versatile phosphonium salt in their endeavors. The provided methodologies and illustrative data serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

Spectral analysis data (NMR, IR) for Nonyltriphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Spectral Analysis of Nonyltriphenylphosphonium Bromide

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a quaternary phosphonium salt that finds extensive application in organic synthesis, particularly as a phase-transfer catalyst and as a precursor to Wittig reagents. Its efficacy in these roles is intrinsically linked to its molecular structure and purity. Therefore, a comprehensive characterization using modern spectroscopic techniques is paramount for researchers, scientists, and professionals in drug development.

This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. We will delve into the interpretation of ¹H NMR, ¹³C NMR, and IR spectra, explaining the causality behind the observed signals and their significance in confirming the compound's identity and structural integrity.

Molecular Structure and Spectroscopic Overview

To understand the spectral data, it is essential to first visualize the molecular structure of this compound. The molecule consists of a positively charged phosphorus atom bonded to three phenyl groups and one nonyl group, with a bromide anion providing the charge balance.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. For this compound, the spectrum can be divided into two main regions: the aromatic region, corresponding to the triphenylphosphine moiety, and the aliphatic region, corresponding to the nonyl chain.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H (ortho, meta, para)7.6 - 7.9Multiplet15H
α-CH₂ (P-CH₂)3.2 - 3.4Multiplet (dt)2H
β-CH₂1.6 - 1.8Multiplet2H
γ-CH₂ to penultimate CH₂1.2 - 1.4Multiplet12H
Terminal CH₃0.8 - 0.9Triplet3H

Interpretation:

  • Aromatic Protons (7.6 - 7.9 ppm): The 15 protons on the three phenyl groups typically appear as a complex multiplet in the downfield region of the spectrum. This is due to the electron-withdrawing effect of the positively charged phosphorus atom.

  • Alpha-Methylene Protons (3.2 - 3.4 ppm): The two protons on the carbon directly attached to the phosphorus atom (α-CH₂) are significantly deshielded and appear as a multiplet. This multiplet arises from coupling to both the adjacent methylene protons (β-CH₂) and the phosphorus atom (²J(P,H) coupling).

  • Aliphatic Protons (0.8 - 1.8 ppm): The remaining protons of the nonyl chain appear in the upfield region. The terminal methyl group (CH₃) is expected to be a triplet, while the other methylene groups will appear as overlapping multiplets.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR spectrum, it can be analyzed in terms of the aromatic and aliphatic regions. A key feature of the ¹³C NMR spectrum of organophosphorus compounds is the presence of carbon-phosphorus coupling (J(P,C)).

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) P-C Coupling (J(P,C) in Hz)
C-ipso (Aromatic)~118~85-90 (d)
C-ortho (Aromatic)~134~10-12 (d)
C-meta (Aromatic)~130~12-14 (d)
C-para (Aromatic)~135~3-4 (d)
α-CH₂ (P-CH₂)~29~50 (d)
β-CH₂~22~4-5 (d)
Other (CH₂)n~22-32-
Terminal CH₃~14-

Interpretation:

  • Aromatic Carbons (118 - 135 ppm): The signals for the phenyl carbons are observed in the downfield region. The ipso-carbon (directly attached to P) shows a large one-bond coupling constant (¹J(P,C)), while the ortho, meta, and para carbons show progressively smaller two-, three-, and four-bond couplings, respectively.

  • Aliphatic Carbons (14 - 32 ppm): The carbons of the nonyl chain appear in the upfield region. The α-carbon exhibits a significant one-bond coupling to phosphorus, while a smaller two-bond coupling may be observed for the β-carbon. The remaining carbons of the chain typically do not show significant coupling to phosphorus.

Infrared (IR) Spectral Analysis

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the aromatic rings, the alkyl chain, and the phosphorus-carbon bonds. An ATR-IR spectrum for (1-Nonyl)triphenylphosphonium bromide is available in the SpectraBase database.[1]

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Intensity
3050 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretchStrong
~1585C=C stretch (aromatic)Medium
~1485C=C stretch (aromatic)Medium
~1435P-Ph stretchStrong
~1110P-Ph stretchStrong
~720C-H bend (aromatic)Strong
~690C-H bend (aromatic)Strong

Interpretation:

  • C-H Stretching: The spectrum shows distinct bands for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

  • Aromatic C=C Stretching: The absorptions around 1585 cm⁻¹ and 1485 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl rings.

  • P-Ph Stretching: The strong bands around 1435 cm⁻¹ and 1110 cm⁻¹ are indicative of the phosphorus-phenyl bond vibrations.[2]

  • Aromatic C-H Bending: The strong absorptions in the fingerprint region, particularly around 720 cm⁻¹ and 690 cm⁻¹, are due to the out-of-plane bending of the C-H bonds on the monosubstituted phenyl rings.

Experimental Protocols

1. NMR Spectroscopy

Workflow for NMR Analysis

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Analysis dissolve Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Place NMR tube in the spectrometer. transfer->instrument shim Shim the magnetic field. instrument->shim acquire Acquire 1H and 13C spectra. shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking integrate->peak_pick assign Assign signals to molecular structure. peak_pick->assign report Report chemical shifts, multiplicities, and coupling constants. assign->report

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. For ¹H NMR, the signals are integrated to determine the relative number of protons.

2. IR Spectroscopy

  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Conclusion

The combination of NMR and IR spectroscopy provides a powerful and comprehensive approach to the structural elucidation and purity assessment of this compound. By carefully analyzing the chemical shifts, coupling patterns, and characteristic absorption bands, researchers can confidently confirm the identity and integrity of this important chemical compound, ensuring its suitability for its intended applications.

References

Introduction: The Critical Role of Thermal Stability in Phosphonium Salt Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of Phosphonium Salts

Phosphonium salts, a versatile class of quaternary phosphorus compounds, are integral to a multitude of advanced applications. Their utility ranges from phase-transfer catalysts and robust ionic liquids to essential reagents in organic synthesis, such as the formation of Wittig reagents.[1][2][3] In the realm of drug development, their lipophilic cationic nature is harnessed for designing mitochondria-targeting therapeutics, leveraging the higher membrane potential of cancer cells for selective accumulation.[4]

The efficacy, safety, and operational lifetime of phosphonium salts in these demanding roles are fundamentally dictated by their stability under thermal stress. A comprehensive understanding of their degradation pathways and the factors governing their thermal resilience is therefore not merely an academic exercise but a critical prerequisite for rational molecular design and process optimization. This guide provides an in-depth exploration of the core principles of phosphonium salt stability, the key factors that influence it, robust experimental methodologies for its characterization, and the implications for their use, particularly within the pharmaceutical sciences.

Section 1: Fundamental Mechanisms of Thermal Degradation

The thermal decomposition of phosphonium salts is not a singular event but a complex interplay of competing reaction pathways. The predominant mechanism is dictated by the specific molecular structure of the cation, the chemical nature of the anion, and the ambient conditions.

Ylide Formation and Subsequent Reactions

A primary degradation route, especially for salts with alkyl substituents bearing α-protons, involves the formation of a phosphorus ylide. This often occurs through an initial attack by a basic or nucleophilic anion on the alkyl group.[5][6] For instance, in the thermolysis of triphenylphosphonium alkyl ester halides, the halide ion can act as a base, abstracting a proton to generate an ylide intermediate.[5][6] This highly reactive ylide can then undergo further reactions, including thermal decomposition to triphenylphosphine oxide, a common and thermally stable endpoint.[5][6]

Nucleophilic Substitution (S N 2-type) Pathways

The anion's role as a nucleophile can be a significant driver of degradation. This is particularly evident with anions like chloride, which can initiate an S N 2-type process, attacking an alkyl group on the phosphonium cation.[7] This results in the cleavage of a P-C bond and the formation of a tertiary phosphine and an alkyl halide. The thermal stability of salts with highly nucleophilic anions like chloride is consequently much lower than those with bulky, non-nucleophilic anions such as bis(trifluoromethylsulfonyl)imide (NTf 2 ).[7]

Proton-Transfer Reactions

In many phosphonium-based ionic liquids, proton-transfer reactions are the initial and rate-determining step for subsequent decomposition pathways.[8][9][10] The basicity of the anion plays a crucial role here; a more basic anion is more capable of abstracting a proton from an alkyl chain on the cation.[9] This initial proton transfer generates a carbene and a protonated anion, which then engage in a cascade of further association, dissociation, and decomposition reactions.[8][9][10] Molecular dynamics simulations have shown that even subtle differences in anion chemistry, such as the presence of a hydroxyl group, can significantly affect the energy barrier for this initial proton transfer, thereby altering the overall thermal stability.[8][9]

Elimination Pathways (Hofmann-type)

For alkylphosphonium salts, particularly those modified and constrained within environments like montmorillonite clays, β-elimination (E β ) pathways are a potential degradation route.[11] This mechanism involves the abstraction of a proton from the β-carbon of an alkyl chain, leading to the formation of an alkene and a tertiary phosphine.

cluster_products Common Decomposition Products Ylide Ylide Formation (Anion as Base) PhosphineOxide Tertiary Phosphine Oxide (e.g., Ph3P=O) Ylide->PhosphineOxide Further decomposition SN2 Nucleophilic Substitution (Anion as Nucleophile) Phosphine Tertiary Phosphine SN2->Phosphine AlkylHalide Alkyl Halide SN2->AlkylHalide Proton Proton-Transfer (Anion Basicity Driven) Proton->Phosphine Cascade reactions Elimination β-Elimination (Hofmann-type) Elimination->Phosphine Alkene Alkene Elimination->Alkene

Caption: Primary thermal degradation pathways for phosphonium salts.

Section 2: Critical Factors Influencing Thermal Stability

The thermal stability of a phosphonium salt is a multifactorial property. A systematic evaluation of these factors is essential for designing salts tailored for high-temperature applications.

The Decisive Role of the Anion

Across numerous studies, the nature of the anion is consistently identified as the most dominant factor influencing thermal stability, often having a greater impact than the structure of the cation.[8] The key properties of the anion are its nucleophilicity and basicity.[9][12]

  • High Nucleophilicity/Basicity: Anions such as halides (e.g., Cl⁻, Br⁻) are highly nucleophilic and relatively basic. They can readily participate in S N 2 or elimination reactions, leading to significantly lower decomposition temperatures.[5][7]

  • Low Nucleophilicity/Basicity: Large, charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tetrafluoroborate ([BF₄]⁻) are non-nucleophilic and weakly basic.[7] Phosphonium salts paired with these anions exhibit markedly superior thermal stability because the primary degradation pathways initiated by the anion are suppressed.[7] Replacing a chloride anion with [NTf₂]⁻ can increase the onset decomposition temperature by over 100-200°C.[7]

Cation Structure

While secondary to the anion's influence, the cation's structure provides another lever for tuning stability.

  • Alkyl Chain Length: The effect of alkyl chain length on the cation appears to be minimal in many cases.[8][9] Reactive molecular dynamics simulations and experimental data show little statistically significant difference in decomposition temperatures when comparing phosphonium cations with varying alkyl chain lengths (e.g., from butyl to tetradecyl groups).[9]

  • Aryl vs. Alkyl Substituents: Tetraarylphosphonium cations can exhibit exceptional thermal stability, in some cases enduring temperatures of 300°C in air for extended periods.[12][13] The rigid structure and strong P-C bonds of aryl groups contribute to this enhanced resilience compared to their tetraalkylphosphonium counterparts.[12]

  • Steric Hindrance: Increased steric bulk around the phosphorus center can influence reactivity and, consequently, stability, though this is often related to synthetic accessibility rather than thermal degradation pathways.[14]

External Environmental Factors
  • Atmosphere: The presence of oxygen can introduce oxidative degradation pathways, lowering the thermal stability compared to an inert atmosphere like nitrogen or argon.[15][16] Studies on phosphonium prolinate salts showed that oxidative degradation of both the cation and anion occurs upon heating in the presence of oxygen.[16]

  • Heating Rate (in Analysis): The experimental heating rate used during thermogravimetric analysis (TGA) has a profound impact on the observed decomposition temperature. Faster heating rates provide less time for decomposition to occur at any given temperature, resulting in an artificially inflated onset temperature (T_onset).[7] Slower scan rates or isothermal analysis provide a more accurate picture of long-term thermal stability.[7]

  • Impurities: The presence of impurities, such as residual reactants from synthesis (e.g., metal halides), can alter the degradation profile. Interestingly, the addition of some metal chlorides has been shown to increase the thermal stability of phosphonium chloride salts by coordinating the chloride anions, thereby reducing their effective Lewis basicity.[15]

cluster_anion cluster_cation cluster_environment Stability Thermal Stability of Phosphonium Salts Anion Anion Properties Stability->Anion Cation Cation Structure Stability->Cation Environment External Factors Stability->Environment Nucleophilicity Nucleophilicity & Basicity (High = Less Stable) Anion->Nucleophilicity Size Size & Charge Delocalization (Large = More Stable) Anion->Size Substituents Aryl vs. Alkyl Groups (Aryl > Alkyl) Cation->Substituents ChainLength Alkyl Chain Length (Minor Effect) Cation->ChainLength Atmosphere Atmosphere (Inert > Oxidative) Environment->Atmosphere HeatingRate Heating Rate (TGA) (Slower = More Realistic) Environment->HeatingRate Impurities Impurities (Can stabilize or destabilize) Environment->Impurities

Caption: Key factors influencing the thermal stability of phosphonium salts.

Section 3: Experimental Characterization Protocols

A multi-faceted experimental approach is required to accurately assess thermal stability. Relying solely on a single, rapid TGA scan can be misleading.

Thermogravimetric Analysis (TGA)

TGA is the most common technique for determining thermal stability by measuring mass loss as a function of temperature.[1]

  • Dynamic TGA: Provides the onset temperature of decomposition (T_onset), which is a useful parameter for rapid screening and comparison. However, this value is highly dependent on the heating rate.[7]

  • Isothermal TGA: This method is crucial for assessing long-term stability. The sample is held at a constant temperature for an extended period (e.g., 10 hours), and mass loss is monitored.[9] This technique provides a more realistic measure of the maximum operating temperature for a material in a real-world application.[9][10]

Salt AnionHeating Rate (°C/min)Onset Decomposition Temp (T_onset, °C)Source
Chloride (Cl⁻)10~198[7]
bis(trifluoromethylsulfonyl)imide (NTf₂⁻)10~365-370[7]
bis(trifluoromethylsulfonyl)imide (NTf₂⁻)20~370[7]
bis(trifluoromethylsulfonyl)imide (NTf₂⁻)5~355[7]
bis(trifluoromethylsulfonyl)imide (NTf₂⁻)2~340[7]
Table 1: Effect of Anion Type and TGA Heating Rate on the Observed Onset Decomposition Temperature of Phosphonium Salts. Data highlights the significant stabilizing effect of the NTf₂⁻ anion and the dependency of T_onset on experimental conditions.
Protocol 1: Dynamic Thermal Stability Assessment via TGA
  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are properly calibrated according to manufacturer specifications.

  • Sample Preparation: Place 5-10 mg of the phosphonium salt into an appropriate TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the TGA furnace with a high-purity inert gas (Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes prior to and during the experiment to ensure an oxygen-free environment.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a controlled, linear heating rate (a standard rate is 10°C/min) to a final temperature well above the expected decomposition (e.g., 600°C).[7]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (T_onset) as the temperature at which significant mass loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.

Protocol 2: Long-Term Isothermal Stability Assessment
  • Instrument & Sample Setup: Follow steps 1-3 from Protocol 1.

  • Heating Program:

    • Select an isothermal test temperature below the T_onset determined from the dynamic scan.

    • Rapidly ramp the temperature (e.g., 20°C/min) to the desired isothermal setpoint.[9]

    • Hold the sample at this constant temperature for a prolonged duration (e.g., 10 hours).[9]

  • Data Analysis: Monitor and record the percentage of mass loss over time. A common criterion for stability is less than 1% mass loss over the test duration.[9] Repeat at several temperatures to establish a maximum long-term operating temperature.

Evolved Gas Analysis (EGA)

To elucidate the degradation mechanism, it is critical to identify the volatile products formed during decomposition. This is achieved by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (Py-GC-MS).[11] This allows for the real-time identification of fragments as they are evolved from the sample, confirming proposed pathways like elimination or substitution.[7]

cluster_tga Thermogravimetric Analysis (TGA) cluster_ega Evolved Gas Analysis (EGA) cluster_results Data Output & Interpretation Sample Phosphonium Salt Sample Dynamic Dynamic TGA (Ramp Temp @ 10°C/min) Sample->Dynamic Test 1 Isothermal Isothermal TGA (Hold Temp for 10 hrs) Sample->Isothermal Test 2 TGAMS TGA-MS / Py-GC-MS Dynamic->TGAMS Couple for Mechanism Tonset T_onset (Short-term stability) Dynamic->Tonset MassLoss Mass Loss vs. Time (Long-term stability) Isothermal->MassLoss Products Degradation Products (Mechanism Elucidation) TGAMS->Products

Caption: Experimental workflow for comprehensive thermal stability analysis.

Section 4: Implications in Drug Development and Advanced Materials

For drug development professionals, the thermal stability of phosphonium salts is a paramount concern that impacts formulation, manufacturing, and shelf-life.

  • Mitochondria-Targeting Agents: Phosphonium cations are frequently used to deliver therapeutic agents to the mitochondria of cancer cells.[4] The stability of these conjugates is crucial. Degradation during storage or even under physiological conditions could lead to premature release of the active pharmaceutical ingredient (API) and loss of targeting, reducing efficacy and potentially increasing systemic toxicity.

  • Formulation and Sterilization: Pharmaceutical formulations may undergo heat sterilization (autoclaving) or lyophilization. The phosphonium salt-based API must be stable under these process conditions to ensure the final product's integrity and safety. Low thermal stability could preclude the use of common, cost-effective manufacturing processes.

  • Long-Term Stability and Shelf-Life: Regulatory bodies require rigorous stability testing of APIs and finished drug products under various conditions (long-term, accelerated, intermediate).[17] The protocols outlined in Section 3 are directly relevant to generating the data required for regulatory submissions. Long-term isothermal studies are particularly important for establishing a valid re-test period or shelf-life for the drug product.[17]

Conclusion: A Rational Approach to Designing Thermally Stable Phosphonium Salts

The thermal stability of phosphonium salts is a complex but manageable property governed by clear structure-property relationships. The overwhelming evidence points to the anion as the primary determinant of thermal resilience. Therefore, the most effective strategy for designing highly stable phosphonium salts is the selection of a large, non-nucleophilic, and weakly basic anion, such as bis(trifluoromethylsulfonyl)imide. While the cation structure offers a secondary means of fine-tuning, its influence is generally less pronounced. A comprehensive and multi-faceted analytical approach, combining dynamic and isothermal TGA with evolved gas analysis, is essential for accurately characterizing stability and avoiding the pitfalls of oversimplified assessments. This rigorous understanding enables researchers and drug developers to rationally design, select, and formulate phosphonium salt-based systems that meet the demanding stability requirements of their intended applications.

References

Electrochemical properties of long-chain phosphonium ionic liquids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrochemical Properties of Long-Chain Phosphonium Ionic Liquids

This guide provides a comprehensive exploration of the electrochemical properties of long-chain phosphonium ionic liquids (PILs), tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the core characteristics that define these unique molecules, offering not just data, but a deeper understanding of the structure-property relationships that govern their behavior. Our focus is on providing practical, field-proven insights and methodologies to empower your research and development endeavors.

Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C, composed entirely of ions.[1] Among the diverse families of ILs, phosphonium-based ILs have garnered significant attention due to their distinct advantages, including high thermal stability and a wide electrochemical window.[2][3] The incorporation of long alkyl chains on the phosphonium cation introduces unique properties, such as hydrophobicity and tailored solubility, making them particularly interesting for a range of applications, from electrochemical energy storage to extraction processes.[4][5]

This guide will navigate the intricate landscape of their electrochemical behavior, focusing on the interplay between their molecular architecture and functional properties. We will explore how the length of the alkyl chain and the nature of the counter-anion dictate their performance in electrochemical systems.

Fundamental Electrochemical Properties: A Triad of Performance

The utility of long-chain PILs in electrochemical applications hinges on a critical triad of properties: ionic conductivity, electrochemical stability, and viscosity. Understanding the delicate balance between these three is paramount for designing and optimizing systems that leverage the unique attributes of these materials.

Ionic Conductivity: The Flow of Charge

Ionic conductivity is a measure of an electrolyte's ability to conduct an electrical current via the movement of ions. For long-chain PILs, this property is intrinsically linked to their structural dynamics.

The Influence of Alkyl Chain Length: A recurring theme in the study of long-chain PILs is the impact of the alkyl chain length on conductivity. Generally, increasing the alkyl chain length leads to a decrease in ionic conductivity.[6] This is primarily attributed to two factors:

  • Increased van der Waals Interactions: Longer alkyl chains promote stronger van der Waals forces between the cations, leading to the formation of nonpolar domains and ion aggregation.[7] This aggregation impedes the free movement of ions, thus lowering conductivity.

  • Increased Viscosity: As we will discuss in more detail, longer chains significantly increase the viscosity of the ionic liquid, which in turn hinders ionic mobility.[8]

The Role of the Anion: The choice of anion has a profound impact on conductivity. Anions that are highly flexible and have a delocalized charge, such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) and bis(fluorosulfonyl)imide ([FSI]⁻), tend to form ILs with lower viscosities and consequently higher ionic conductivities.[3][9][10] This is due to weaker cation-anion interactions, which facilitates easier ion transport.[3]

Data Summary: Ionic Conductivity of Selected Long-Chain Phosphonium Ionic Liquids

Ionic Liquid CationAnionTemperature (°C)Ionic Conductivity (mS/cm)Reference
Trimethyl propyl phosphonium[FSI]⁻2510.0[11]
Trimethyl isobutyl phosphonium[FSI]⁻25Not Specified[11]
Trihexyl(tetradecyl)phosphonium[TFSI]⁻Not Specified0.89[3]
Tetrabutylphosphonium[TFSI]⁻30(7.8 ± 0.8) × 10⁻⁵[12]
Tetrabutylphosphonium[FSI]⁻30(7.8 ± 0.8) × 10⁻⁵[12]
Electrochemical Stability Window (ESW): The Realm of Operation

The electrochemical stability window (ESW) defines the potential range within which the ionic liquid remains stable without undergoing oxidation or reduction. A wide ESW is a critical requirement for high-voltage applications, such as in lithium-ion batteries and supercapacitors.[9]

Phosphonium-based ILs are renowned for their wide electrochemical stability windows, often exceeding those of their nitrogen-based counterparts like imidazolium ILs.[2][13] This enhanced stability is attributed to the higher stability of the quaternary phosphonium cation.[12]

Key Factors Influencing ESW:

  • Cation Structure: The absence of acidic protons on the phosphonium cation, in contrast to some imidazolium cations, contributes to their superior cathodic stability.[3]

  • Anion Nature: The anion also plays a crucial role in determining the oxidative stability limit. Anions like [TFSI]⁻ and [FSI]⁻ are known to impart high anodic stability.[9]

Research has shown that phosphonium ionic liquids can exhibit potential windows of at least 5.7 V, making them highly suitable for demanding electrochemical applications.[14]

Viscosity: A Double-Edged Sword

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for ionic liquids. While a certain degree of viscosity is inherent to these materials, excessively high viscosity can be detrimental to their performance.

Impact of Alkyl Chain Length on Viscosity: A direct correlation exists between the length of the alkyl chains on the phosphonium cation and the viscosity of the ionic liquid; as the chain length increases, so does the viscosity.[7][8] This is a consequence of the increased van der Waals interactions and the greater propensity for chain entanglement.

Consequences of High Viscosity:

  • Reduced Ionic Conductivity: As viscosity increases, the mobility of ions is restricted, leading to a decrease in ionic conductivity.[3]

  • Mass Transport Limitations: In electrochemical devices, high viscosity can hinder the transport of reactants to and products from the electrode surface, impacting reaction rates and overall efficiency.

However, the tunable viscosity of long-chain PILs can also be advantageous in applications where a more viscous medium is desired, such as in lubricants or as stationary phases in chromatography.[15][16]

Data Summary: Viscosity of Selected Phosphonium Ionic Liquids

Ionic Liquid CationAnionTemperature (°C)Viscosity (mPa·s)Reference
Triethyl(methoxymethyl)phosphonium[TFSI]⁻2535[13]
Triethyl(2-methoxyethyl)phosphonium[TFSI]⁻2544[13]
Trihexyl(tetradecyl)phosphonium[TFSI]⁻25295.91[3]
Trimethyl propyl phosphonium[FSI]⁻2530[11]

Experimental Characterization: Methodologies and Protocols

Accurate and reliable characterization of the electrochemical properties of long-chain PILs is essential for their effective application. This section provides detailed protocols for two fundamental electrochemical techniques: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).

Cyclic Voltammetry (CV) for Determining the Electrochemical Stability Window

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the electrochemical behavior of a system. It is the primary method for determining the ESW of an electrolyte.

Experimental Workflow for CV Measurement

CV_Workflow cluster_prep Cell Preparation cluster_electrolyte Electrolyte Preparation cluster_measurement Measurement Protocol P1 Prepare a three-electrode cell P2 Working Electrode (e.g., Glassy Carbon) P1->P2 P3 Reference Electrode (e.g., Ag/Ag+) P1->P3 P4 Counter Electrode (e.g., Pt wire) P1->P4 E2 Assemble the cell in an inert atmosphere (glovebox) E1 Dry the phosphonium ionic liquid under vacuum E1->E2 M1 Connect cell to a potentiostat E2->M1 M2 Set potential scan range and scan rate (e.g., 10-100 mV/s) M1->M2 M3 Run the cyclic voltammogram M2->M3 M4 Identify anodic and cathodic limits M3->M4

Caption: Workflow for determining the ESW using Cyclic Voltammetry.

Step-by-Step Protocol:

  • Electrode Preparation:

    • Polish the working electrode (e.g., glassy carbon) to a mirror finish using alumina slurry of decreasing particle size.

    • Sonciate the electrode in deionized water and then in a suitable organic solvent (e.g., acetone or isopropanol).

    • Dry the electrode thoroughly before transferring it to an inert atmosphere glovebox.

  • Cell Assembly:

    • Assemble a three-electrode electrochemical cell inside a glovebox filled with argon or nitrogen.

    • The working electrode is the material under investigation, the counter electrode is typically a platinum wire or foil, and a quasi-reference electrode like a silver wire is often used for initial screenings.[17]

  • Electrolyte Preparation:

    • Ensure the long-chain phosphonium ionic liquid is rigorously dried under high vacuum to remove any residual water, as water can significantly narrow the electrochemical window.

  • Measurement:

    • Connect the assembled cell to a potentiostat.

    • Perform the cyclic voltammetry scan, starting from the open-circuit potential and sweeping towards both the anodic and cathodic limits.

    • The ESW is determined by the potential at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.

Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement

Electrochemical Impedance Spectroscopy is a powerful technique for characterizing the electrical properties of materials and their interfaces. It is the standard method for determining the ionic conductivity of electrolytes.

Experimental Workflow for EIS Measurement

EIS_Workflow cluster_cell Conductivity Cell cluster_measurement Impedance Measurement cluster_analysis Data Analysis C1 Use a two-electrode conductivity cell with parallel Pt electrodes C2 Calibrate the cell constant with a standard KCl solution M1 Fill the cell with the dried ionic liquid C2->M1 M2 Place the cell in a temperature-controlled chamber M1->M2 M3 Connect to an impedance analyzer M2->M3 M4 Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range M3->M4 A1 Obtain the Nyquist plot (Z' vs. -Z'') M4->A1 A2 Determine the bulk resistance (R_b) from the high-frequency intercept with the real axis A1->A2 A3 Calculate conductivity (σ) using the cell constant (L/A) and R_b A2->A3 StructureProperty cluster_structure Molecular Structure cluster_properties Electrochemical Properties S1 Long Alkyl Chain Length P1 Ionic Conductivity S1->P1 Decreases P2 Viscosity S1->P2 Increases S2 Cation Symmetry S2->P2 Affects Packing & Viscosity S3 Anion Type (e.g., [TFSI]⁻, [FSI]⁻) S3->P1 Influences P3 Electrochemical Stability S3->P3 Determines Anodic Limit P4 Thermal Stability S3->P4 Significant Impact P2->P1 Inversely Proportional

References

Safety, handling, and storage precautions for Nonyltriphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of Nonyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for this compound (CAS No. 60902-45-6). As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets to ensure the well-being of laboratory personnel and the integrity of research outcomes. Adherence to these guidelines is critical for minimizing risks associated with this compound.

Understanding this compound: A Profile

This compound is an organophosphorus compound utilized in various laboratory applications. Its chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C27 H34 Br P
Molecular Weight 469.44 g/mol
Appearance White Powder Solid
Odor No information available
Hygroscopicity Hygroscopic

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are outlined below.

Emergency Overview: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also hygroscopic, meaning it readily absorbs moisture from the air.[1]

Hazard ClassificationCategoryHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure Category 3H335: May cause respiratory irritation

The signal word for this chemical is Warning .[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[1]

  • A chemical fume hood is recommended for procedures that may generate dust.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal use conditions where adequate ventilation is maintained, respiratory protection may not be required. However, if dust is generated and exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[1][2]

The following diagram illustrates the hierarchy of controls for handling this compound safely.

Hierarchy of Safety Controls cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Safe Handling and Storage Protocols

Strict adherence to the following procedures is mandatory to prevent accidental exposure and maintain the chemical's integrity.

Handling:

  • Avoid all contact with skin and eyes.[1]

  • Do not breathe in the dust.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a dry, cool, and well-ventilated place.[1]

  • Protect from moisture, as the material is hygroscopic.[1]

  • Incompatible materials to avoid are strong oxidizing agents.[1] Exposure to moist air or water should also be avoided.[1]

The following workflow outlines the key steps for the safe handling of this compound.

Safe Handling Workflow cluster_workflow Handling Workflow Start Don PPE Prepare Prepare Work Area (Ensure ventilation, clear space) Start->Prepare Weigh Weigh Chemical (In fume hood if dusty) Prepare->Weigh Use Use in Experiment Weigh->Use Clean Clean Work Area & Equipment Use->Clean Store Store Chemical Properly Use->Store Doff Doff PPE Clean->Doff Dispose Dispose of Waste Clean->Dispose

Caption: Step-by-step workflow for the safe handling of this compound.

First Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
Ingestion Clean mouth with water and get medical attention.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[1]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[1]

Accidental Release Measures:

  • Ensure adequate ventilation.[1]

  • Sweep up and shovel the material into suitable containers for disposal.[1]

Waste Disposal

Waste from residues or unused product is classified as hazardous.[1]

  • Dispose of the waste in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1]

  • Contaminated packaging should be disposed of at a hazardous or special waste collection point.[1]

  • Do not empty into drains.[1]

Toxicological and Ecological Information

Toxicological Information:

  • The toxicological properties have not been fully investigated.[1]

  • It is categorized as causing skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity with a single exposure affecting the respiratory system (Category 3).[1]

  • No data is available on respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1]

Ecological Information:

  • This product contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[1]

References

Biological activity of alkyl triphenylphosphonium bromides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Alkyl Triphenylphosphonium Bromides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alkyl triphenylphosphonium (TPP) bromides represent a class of delocalized lipophilic cations with a remarkable and versatile range of biological activities. Characterized by a positively charged phosphorus atom shielded by three phenyl rings and appended with a variable-length alkyl chain, these molecules possess an intrinsic ability to target and accumulate within mitochondria. This property stems from the large negative membrane potential across the inner mitochondrial membrane. Consequently, alkyl TPP salts have been extensively explored as anticancer and antimicrobial agents, as well as molecular probes for studying mitochondrial function. This guide provides a comprehensive overview of the physicochemical principles governing their mitochondrial targeting, delves into their primary mechanisms of action, elucidates critical structure-activity relationships, and furnishes detailed protocols for their synthesis and biological evaluation.

The Physicochemical Basis of Mitochondrial Targeting

The defining characteristic of alkyl triphenylphosphonium cations is their capacity for selective accumulation within the mitochondrial matrix.[1] This process is not mediated by transporters but is a direct consequence of the biophysical properties of both the cation and the organelle.[1]

  • The Lipophilic Cation: The TPP moiety features a positive charge on the phosphorus atom that is delocalized across the three surrounding phenyl rings. This charge delocalization, combined with the lipophilic (fat-loving) nature of the phenyl groups, allows the cation to readily pass through the lipid bilayers of cellular and mitochondrial membranes.[1][2]

  • The Mitochondrial Membrane Potential (ΔΨm): Healthy, respiring mitochondria maintain a substantial negative electrochemical potential across their inner membrane, typically ranging from -140 to -180 mV.[1] This strong negative charge acts as an electrophoretic sink, driving the accumulation of the positively charged TPP cations from the cytoplasm into the mitochondrial matrix.[1][3] The extent of this accumulation is significant, with concentrations inside the mitochondria potentially reaching levels 100- to 500-fold higher than in the cytoplasm.[1][4][5]

Notably, many cancer cells exhibit a hyperpolarized mitochondrial membrane potential (e.g., -220 mV) compared to normal cells (approx. -160 mV), which can further enhance the selective uptake and accumulation of TPP-based compounds in malignant tissues.[6] This differential accumulation forms the basis for their application as cancer-selective therapeutic agents.

Mitochondrial_Targeting cluster_mito Mitochondrion cluster_matrix Mitochondrial Matrix (Highly Negative, ~-180mV) TPP_out Alkyl TPP Cation TPP_in Accumulated Alkyl TPP Cations TPP_out->TPP_in Driven by Negative Membrane Potential (ΔΨm) Membrane Inner Mitochondrial Membrane (IMM)

Caption: Mechanism of TPP cation accumulation in mitochondria.

Primary Biological Activities & Mechanisms of Action

The accumulation of alkyl TPP bromides within mitochondria is not a benign event. By concentrating at this critical metabolic hub, they can induce profound cellular dysfunction, primarily through mechanisms related to oxidative stress and disruption of energy production.

Anticancer Activity

The hyperpolarized mitochondrial state of cancer cells makes them particularly vulnerable to TPP-based therapeutics.[6] Once accumulated, these compounds can initiate cell death through several interconnected pathways.

  • Induction of Reactive Oxygen Species (ROS): TPP derivatives can interfere with the mitochondrial electron transport chain, leading to the generation of excessive reactive oxygen species (ROS), such as superoxide.[7][8] This surge in ROS creates a state of severe oxidative stress that damages mitochondrial components, including DNA, proteins, and lipids.

  • Disruption of Mitochondrial Membrane Potential: The influx of a large cationic load and the damage caused by ROS can lead to the collapse of the mitochondrial membrane potential (ΔΨm).[8] This depolarization is a critical early event in the intrinsic pathway of apoptosis.[9][10]

  • Induction of Apoptosis: The loss of ΔΨm can trigger the opening of the mitochondrial permeability transition pore (MPTP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[2] This initiates a caspase cascade, culminating in programmed cell death (apoptosis). Some studies suggest that TPP conjugates can induce cell death through both apoptosis and autophagy.[11]

The cytotoxic efficacy of these compounds is strongly linked to the length of the alkyl chain, a key aspect of their structure-activity relationship.

Anticancer_Mechanism TPP Alkyl TPP Accumulation in Mitochondria ROS ↑ Reactive Oxygen Species (ROS) TPP->ROS Disrupts ETC MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Causes Damage CytC Cytochrome C Release MMP->CytC Triggers Release Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis

Caption: Anticancer mechanism of alkyl TPP bromides.

Table 1: Comparative Cytotoxicity (IC₅₀) of Alkyl Triphenylphosphonium Bromides in Human Cancer Cell Lines

Compound Alkyl Chain Length Cancer Cell Line IC₅₀ (µM) Reference
Tri-n-butyl-n-hexadecylphosphonium bromide C16 HeLa (Cervical Cancer) < 5 [12]
Triphenyl-C1-phosphonium iodide C1 K562 (Leukemia) 6-10 (48h) [12]
Triphenyl-C5-phosphonium iodide C5 K562 (Leukemia) 6-10 (48h) [12]
Dodecyl-TPP C12 MCF-7 (Breast Cancer) ~0.25 [11]
Propyl-TPP conjugate C3 HCT-116 (Colon Cancer) Low micromolar [8][11]
Heptyl-TPP Ostruthin Derivative C7 A549 (Lung Cancer) Non-cytotoxic up to 100 µM [13]
Betulin-C3-TPP Derivative C3 HCT 116 (Colon Cancer) 5.56 [14]

| Betulin-C4-TPP Derivative | C4 | HCT 116 (Colon Cancer) | 5.77 |[14] |

Note: IC₅₀ values can vary based on experimental conditions and exposure times. This table provides a representative sample.

Antimicrobial Activity

The structural similarities between mitochondria and bacteria provide a rationale for the antibacterial properties of TPP compounds.[15] Their mechanism of action against bacteria, however, is primarily focused on the cell envelope rather than an internal organelle.

  • Mechanism of Action: The cationic TPP headgroup interacts electrostatically with the negatively charged components of the bacterial cell wall and membrane (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria). The lipophilic alkyl chain then penetrates and disrupts the integrity of the cell membrane.[16][17] This leads to the leakage of intracellular contents and ultimately, cell death.[18]

  • Gram-Positive vs. Gram-Negative: Alkyl TPP bromides generally show greater potency against Gram-positive bacteria.[16][17] The complex outer membrane of Gram-negative bacteria provides an additional barrier, making them more resistant.[16]

Structure-Activity Relationships (SAR)

The biological activity of alkyl TPP bromides is not static; it can be precisely tuned by modifying their chemical structure. The most influential feature is the length of the alkyl chain.

  • Influence of Alkyl Chain Length:

    • Anticancer Activity: An increase in the length of the hydrophobic alkyl chain (from C5 to C16) leads to a corresponding increase in cytotoxicity.[8][11] This is attributed to enhanced lipophilicity, which facilitates greater disruption of mitochondrial metabolism and higher induction of oxidative stress.[8]

    • Antimicrobial Activity: A similar trend is observed for antimicrobial efficacy. Longer alkyl chains (optimally C10 to C16) are more effective at penetrating and disrupting the bacterial membrane, resulting in lower Minimum Inhibitory Concentrations (MICs).[16][18][19] Alkyl chains that are too short may not effectively perturb the lipid bilayer, while those that are excessively long might decrease water solubility and bioavailability.

  • Influence of the Cationic Headgroup: While the TPP group is most common, variations exist. For instance, tri-n-butylphosphonium salts have also demonstrated high cytotoxic activity.[12] The choice of counterion (e.g., bromide, iodide, chloride) can also subtly affect activity and solubility.[12][20]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activity of these compounds.

General Synthesis of an Alkyl Triphenylphosphonium Bromide

This protocol describes a common one-step nucleophilic substitution reaction.

Principle: Triphenylphosphine, a nucleophile, attacks the electrophilic carbon of an alkyl bromide, displacing the bromide ion and forming a stable phosphonium salt.

Step-by-Step Methodology:

  • Reagents & Setup: In a round-bottom flask, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene or acetonitrile.[1][6]

  • Addition: Add the desired 1-bromoalkane (e.g., 1-bromodecane, 1.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours under an inert atmosphere (e.g., argon or nitrogen).[6][14] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a white solid. If not, the solvent can be reduced under vacuum, and the product precipitated by adding a non-polar solvent like diethyl ether or hexane.

  • Purification: Collect the solid product by vacuum filtration, wash with the non-polar solvent to remove unreacted starting materials, and dry under vacuum. Recrystallization can be performed if higher purity is required.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Protocol: MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial enzyme succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[12][13]

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat cells with serial dilutions of TPP compound B->C D 4. Incubate for desired time (e.g., 24, 48, 72h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h (formazan formation) E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Read absorbance at ~570nm on a plate reader G->H I 9. Calculate % viability and determine IC₅₀ value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the alkyl TPP bromide in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with untreated cells (negative control) and a vehicle control (if the compound is dissolved in a solvent like DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl, or SDS solution) to each well to dissolve the purple formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Principle: JC-1 is a ratiometric fluorescent dye that indicates mitochondrial health. In healthy, energized mitochondria with a high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In unhealthy cells where the ΔΨm has collapsed, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence (~529 nm).[9] A decrease in the red/green fluorescence intensity ratio signifies mitochondrial depolarization.[9][21]

Step-by-Step Methodology:

  • Cell Culture: Grow cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence microscopy or a plate reader.

  • Treatment: Treat the cells with the alkyl TPP bromide at the desired concentration and for the desired time. Include a positive control for depolarization (e.g., CCCP, a protonophore) and an untreated negative control.

  • JC-1 Staining: Prepare a 5 µM JC-1 staining solution in pre-warmed cell culture medium. Remove the treatment medium, wash the cells once with PBS, and add the JC-1 solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or culture medium.

  • Imaging/Analysis: Immediately analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[9]

    • Microscopy: Capture images using filters for green (monomer) and red (J-aggregate) fluorescence. Observe the shift from red to green fluorescence in treated cells.

    • Quantitative Analysis: Measure the fluorescence intensity in both the red and green channels. Calculate the red/green fluorescence ratio. A decrease in this ratio indicates a loss of ΔΨm.[22]

Protocol: Mitochondrial ROS Detection using MitoSOX™ Red

Principle: MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria in live cells. Once in the mitochondria, it is oxidized by superoxide (a major form of ROS), causing it to fluoresce bright red. An increase in red fluorescence intensity is indicative of increased mitochondrial ROS production.[23]

Step-by-Step Methodology:

  • Cell Culture: Plate cells on a suitable imaging plate or dish.

  • Treatment: Treat cells with the alkyl TPP bromide. Include a positive control for ROS production (e.g., Antimycin A) and an untreated negative control.

  • MitoSOX Staining: Prepare a 5 µM MitoSOX Red working solution in warm buffer (e.g., HBSS or PBS).

  • Loading: Remove the treatment medium, wash the cells, and add the MitoSOX working solution.

  • Incubation: Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm buffer.

  • Analysis: Analyze the cells immediately by fluorescence microscopy (Excitation/Emission: ~510/580 nm) or flow cytometry.[23] An increase in the red fluorescence signal corresponds to an elevation in mitochondrial superoxide levels.

Challenges and Future Directions

Despite their promise, the development of alkyl TPP bromides as therapeutics faces challenges. A primary concern is off-target toxicity, as high concentrations can also affect healthy cells. The strong positive charge can also lead to issues like hemolysis.[2]

Future research is focused on:

  • Improving Selectivity: Designing next-generation TPP conjugates that are activated only within the tumor microenvironment (e.g., by specific enzymes or pH changes) to minimize side effects.[2]

  • Overcoming Resistance: Investigating mechanisms of resistance, such as the upregulation of efflux pumps, and developing strategies to circumvent them.

  • Novel Conjugates: Covalently linking the TPP moiety to other known anticancer or antimicrobial drugs to create mitochondria-targeted combination therapies, enhancing the efficacy of the parent drug.[5][6][13][14][24]

  • Nanocarrier Systems: Incorporating alkyl TPP bromides into nanocarriers like liposomes or dendrimers to improve drug delivery, stability, and safety profiles.[2][24]

Conclusion

Alkyl triphenylphosphonium bromides are a potent class of bioactive molecules whose utility is fundamentally linked to their ability to exploit the electrochemical potential of mitochondria. Their predictable structure-activity relationships make them highly tunable for applications in oncology and infectious disease. By acting as mitochondrial disruptors, they can selectively induce cell death in cancer cells and pathogenic microbes. A thorough understanding of their mechanisms, combined with rigorous experimental evaluation using the protocols outlined herein, will continue to drive the development of novel and effective TPP-based diagnostics and therapeutics.

References

Methodological & Application

Application Note: Nonyltriphenylphosphonium Bromide as a High-Performance Phase-Transfer Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic chemistry that enables reactions between reagents located in separate immiscible phases. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Nonyltriphenylphosphonium bromide (NTPPBr) as a highly effective phase-transfer catalyst. We will explore the fundamental principles of its catalytic action, its distinct advantages over other catalysts, and provide detailed, step-by-step protocols for its application in key organic transformations, such as nucleophilic substitution reactions.

Introduction to Phase-Transfer Catalysis (PTC)

Many essential organic reactions involve a nucleophile, often an inorganic salt soluble only in an aqueous phase, and an organic substrate, which is soluble only in a nonpolar organic solvent. Under these biphasic conditions, the reaction is often impractically slow due to the inability of the reactants to interact at the phase boundary. Phase-transfer catalysis resolves this issue by introducing a catalyst, the PTC agent, which facilitates the migration of a reactant from one phase to another where the reaction can proceed.[1]

The PTC agent is typically a salt with a large, lipophilic cation and an anion that can be exchanged for the nucleophilic anion in the aqueous phase.[2] This newly formed ion pair, now possessing sufficient organic character, can readily migrate into the organic phase. Once in the organic phase, the "naked" anion is highly reactive and can efficiently react with the organic substrate.[3] The advantages of PTC are numerous, including the use of inexpensive inorganic reactants, elimination of the need for anhydrous or expensive polar aprotic solvents, milder reaction conditions, and often, higher yields and selectivities, making it a cornerstone of green chemistry.[1][4]

This compound (NTPPBr): A Superior Catalyst

Quaternary phosphonium salts, like this compound (C₂₇H₃₄P·Br), are a class of PTC agents known for their exceptional performance.[5]

Structure of NTPPBr:

  • Cation: Nonyltriphenylphosphonium [(C₉H₁₉)(C₆H₅)₃P⁺]

  • Anion: Bromide [Br⁻]

The key to NTPPBr's efficacy lies in its molecular architecture. The three phenyl groups and the long nonyl (C₉) alkyl chain attached to the central phosphorus atom create a highly lipophilic cation. This structure is exceptionally effective at shielding the charge of the transported anion, thereby enhancing its solubility and reactivity in the organic phase.

Advantages Over Ammonium Salts

While quaternary ammonium salts are also common PTCs, phosphonium salts like NTPPBr offer distinct advantages:

  • Greater Thermal Stability: Phosphonium salts can tolerate higher reaction temperatures compared to their ammonium counterparts, which can decompose via Hofmann elimination.[1][6] This allows for a broader operational window for challenging reactions that require heat.

  • Enhanced Chemical Stability: They exhibit higher stability in the presence of strong bases, which are common in many PTC applications.

  • Superior Efficacy: The larger, more polarizable phosphorus atom often leads to more efficient catalysis compared to the smaller nitrogen atom in ammonium salts.

Mechanism of Action in Nucleophilic Substitution

The primary mechanism of NTPPBr in a liquid-liquid PTC system involves the extraction of an aqueous anion into the organic phase.[4] Let's consider the classic example of a nucleophilic substitution (Sₙ2) reaction between an alkyl halide (R-X) in an organic solvent and an inorganic nucleophile (Na⁺Nu⁻) in water.

// Path NTPP_Br_aq -> NTPP_Nu_org [label=" 1. Anion Exchange\n at Interface", color="#EA4335", fontcolor="#202124"]; Na_Nu -> NTPP_Nu_org [style=invis]; NTPP_Nu_org -> R_Nu [label=" 2. Sₙ2 Reaction", color="#EA4335", fontcolor="#202124"]; RX -> R_Nu [style=invis]; R_Nu -> NTPP_Br_org [style=invis]; NTPP_Br_org -> NTPP_Br_aq [label=" 3. Catalyst\n Regeneration", color="#EA4335", fontcolor="#202124"];

// Byproducts NTPP_Br_aq -> Na_Br [style=invis]; R_Nu -> X_minus [label="X⁻", style=dashed, arrowhead=none, color="#5F6368"]; X_minus [shape=plaintext, fontcolor="#202124"];

{rank=same; Na_Nu; Na_Br;} {rank=same; NTPP_Br_aq;} {rank=same; NTPP_Nu_org; NTPP_Br_org;} {rank=same; RX; R_Nu;} }

Caption: Mechanism of NTPPBr in a biphasic Sₙ2 reaction.

  • Anion Exchange: At the aqueous-organic interface, the NTPPBr exchanges its bromide anion for the nucleophile (Nu⁻) from the aqueous phase, forming the lipophilic ion pair [(C₉H₁₉)Ph₃P]⁺Nu⁻.

  • Phase Transfer & Reaction: This ion pair migrates into the organic phase. Here, the "naked" and highly reactive Nu⁻ attacks the electrophilic carbon of the substrate R-X in an Sₙ2 reaction, forming the product R-Nu and releasing the leaving group X⁻.[7]

  • Catalyst Regeneration: The phosphonium cation, now paired with the leaving group X⁻, migrates back to the interface to exchange X⁻ for another Nu⁻, thus completing the catalytic cycle.

Application Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[8][9] Using NTPPBr as a phase-transfer catalyst allows this reaction to be performed efficiently under biphasic conditions, avoiding the need for strictly anhydrous solvents.

This protocol details the synthesis of benzyl octyl ether from 1-bromooctane and benzyl alcohol.

Reagents and Materials
Reagent/MaterialM.W.AmountMolesNotes
1-Bromooctane193.13 g/mol 10.0 g51.8 mmolSubstrate
Benzyl Alcohol108.14 g/mol 6.18 g57.1 mmolNucleophile Precursor
Sodium Hydroxide (NaOH)40.00 g/mol 10.4 g260 mmolBase (50% w/w aq. soln.)
NTPPBr469.44 g/mol 1.22 g2.6 mmolCatalyst (5 mol%)
Toluene-100 mL-Organic Solvent
Deionized Water-10.4 mL-Aqueous Solvent
Saturated NaCl (brine)-2 x 25 mL-For workup
Anhydrous MgSO₄-~5 g-Drying Agent
Experimental Workflow

Workflow A 1. Reagent Preparation (Prepare 50% NaOH solution) B 2. Reaction Setup (Combine reactants, solvent, and catalyst in flask) A->B C 3. Reaction Execution (Heat to 75°C with vigorous stirring) B->C D 4. Monitoring (TLC or GC analysis) C->D E 5. Workup & Quenching (Cool, separate phases, wash organic layer) D->E F 6. Isolation & Purification (Dry, evaporate solvent, purify via chromatography) E->F G 7. Analysis (Characterize product via NMR, IR, MS) F->G

Caption: General experimental workflow for PTC-mediated synthesis.

Step-by-Step Procedure

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Perform all operations in a well-ventilated fume hood.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromooctane (10.0 g, 51.8 mmol), benzyl alcohol (6.18 g, 57.1 mmol), this compound (1.22 g, 2.6 mmol), and toluene (100 mL).

    • Rationale: NTPPBr is added at a 5 mol% loading, a common catalytic amount that balances reaction rate and cost-effectiveness. Toluene is chosen as the organic solvent due to its inability to mix with water and its suitable boiling point.

  • Initiation:

    • Begin vigorous stirring to create a large surface area between the two phases. This is critical for efficient catalysis.

    • Slowly add the 50% (w/w) aqueous sodium hydroxide solution (20.8 g total solution) to the flask.

    • Rationale: The concentrated NaOH solution deprotonates the benzyl alcohol in situ to form the sodium benzoxide nucleophile in the aqueous phase.[10] Vigorous stirring is essential to maximize the interfacial area where the catalyst performs the anion exchange.

  • Reaction Execution:

    • Heat the reaction mixture to 75°C using a temperature-controlled heating mantle.

    • Maintain vigorous stirring and temperature for 4-6 hours.

    • Rationale: Heating increases the reaction rate. Phosphonium salts like NTPPBr are stable at this temperature, ensuring catalyst integrity throughout the reaction.[11]

  • Monitoring the Reaction:

    • Periodically take small aliquots from the organic layer and analyze by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the 1-bromooctane starting material.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Add 50 mL of deionized water to dissolve the sodium salts.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer twice with 25 mL of saturated NaCl solution (brine).

    • Rationale: The water wash removes the bulk of the NaOH and salt byproducts. The brine wash helps to break any emulsions and further removes residual water from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure benzyl octyl ether.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Slow or Incomplete Reaction 1. Insufficient stirring.2. Catalyst deactivation.3. Low reaction temperature.1. Increase stirring speed to ensure high interfacial area.2. Ensure reagents are of good quality. Consider adding fresh catalyst.3. Increase temperature, ensuring it remains within the stability limits of the reactants and catalyst.
Formation of Byproducts (e.g., elimination) 1. Substrate is sterically hindered (e.g., secondary halide).2. Reaction temperature is too high.1. PTC is most effective for Sₙ2 on methyl and primary halides.[9]2. Reduce the reaction temperature.
Difficult Phase Separation / Emulsion High concentration of catalyst or salts at the interface.Add a small amount of brine (saturated NaCl) and allow the mixture to stand. Gentle swirling can help break the emulsion.

Conclusion

This compound is a robust, thermally stable, and highly efficient phase-transfer catalyst suitable for a wide range of biphasic organic reactions. Its superior lipophilicity and stability make it an excellent choice for demanding applications in both academic research and industrial-scale synthesis. By understanding its mechanism and following optimized protocols, researchers can leverage NTPPBr to accelerate reactions, improve yields, and develop more sustainable chemical processes.

References

Nonyltriphenylphosphonium bromide in organic synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of Nonyltriphenylphosphonium Bromide

Prepared by a Senior Application Scientist, this document provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound (NTPB), detailing its utility in modern organic synthesis. This guide moves beyond simple procedural lists to explain the underlying principles and rationale for its use, ensuring both technical accuracy and practical applicability.

This compound (NTPB) is a quaternary phosphonium salt characterized by a positively charged phosphorus atom covalently bonded to three phenyl groups and one nonyl group, with a bromide anion providing charge neutrality. Its chemical structure is pivotal to its function in organic synthesis. The triphenylphosphine moiety provides steric bulk and thermal stability, while the long, lipophilic nine-carbon (nonyl) chain is crucial for its solubility in organic media and its efficacy as a phase-transfer catalyst.

These structural features make NTPB a versatile reagent, primarily employed as a precursor for Wittig reagents and as a high-stability phase-transfer catalyst.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 60902-45-6[1]
Molecular Formula C₂₇H₃₄P·Br[1]
Molecular Weight 469.44 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in polar organic solvents (e.g., CH₂Cl₂, THF), sparingly soluble in water

Application in Olefin Synthesis: The Wittig Reaction

The most prominent application of NTPB is as a precursor to a phosphorus ylide for the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones.[2][3] The long nonyl chain classifies the resulting ylide as "non-stabilized," which critically influences the stereochemical outcome of the reaction, favoring the formation of (Z)-alkenes.[2]

Mechanism of Action

The process begins with the deprotonation of the phosphonium salt at the α-carbon (adjacent to the phosphorus atom) by a strong base. This generates a highly reactive ylide. The ylide then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This leads to a four-membered ring intermediate known as an oxaphosphetane. The driving force for the reaction is the subsequent collapse of this intermediate to form the desired alkene and the highly stable triphenylphosphine oxide.[2][4]

Figure 1: Mechanism of the Wittig Reaction.
Protocol 1: Synthesis of this compound

The synthesis of the phosphonium salt is a straightforward quaternization reaction.[5]

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 eq.) and a suitable solvent like toluene or acetonitrile.

  • Addition: Add 1-bromononane (1.1 eq.) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. The formation of a white precipitate indicates product formation.[4]

  • Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. Filter the solid precipitate.

  • Purification: Wash the collected solid with a cold, non-polar solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting materials. Dry the resulting white powder under a high vacuum.

Protocol 2: (Z)-Selective Olefination of an Aldehyde

This protocol details the in situ generation of the ylide followed by the reaction with an aldehyde. Anhydrous conditions are critical for success.

  • Preparation: Add this compound (1.2 eq.) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq.), dropwise.[4] The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at this temperature for 1 hour.

  • Carbonyl Addition: In a separate flask, dissolve the aldehyde (1.0 eq.) in anhydrous THF. Slowly add this solution to the ylide mixture at 0 °C via a syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

Application as a Phase-Transfer Catalyst (PTC)

Phase-transfer catalysis is a powerful technique for conducting reactions between reagents located in immiscible phases (e.g., aqueous and organic).[6] NTPB excels as a PTC due to its amphiphilic nature. The positively charged phosphonium head has an affinity for anions in the aqueous phase, while the long nonyl and phenyl groups render the entire ion-pair soluble in the organic phase.

Mechanism of Action

NTPB facilitates the transfer of an aqueous-soluble anion (e.g., OH⁻, CN⁻, N₃⁻) into the organic phase where the substrate resides. The phosphonium cation forms a lipophilic ion pair with the anion, shuttling it across the phase boundary. Once in the organic phase, the "naked" and highly reactive anion reacts with the substrate. The catalyst then returns to the aqueous phase to repeat the cycle.

Figure 2: Catalytic Cycle of Phase-Transfer Catalysis.
Advantages over Ammonium-Based Catalysts

Phosphonium salts like NTPB offer distinct advantages over their quaternary ammonium counterparts, particularly in reactions requiring high temperatures or strongly basic conditions.[7]

Table 2: Comparison of Phosphonium vs. Ammonium Phase-Transfer Catalysts

FeaturePhosphonium Salts (e.g., NTPB)Ammonium Salts (e.g., TBAB)Rationale
Thermal Stability High (Stable >150 °C)LowerPhosphonium salts are not susceptible to Hofmann elimination, a common degradation pathway for ammonium salts in the presence of base and heat.[7]
Chemical Stability More stable in strongly basic mediaCan degrade under strongly basic conditionsThe P-C bond is generally more robust than the N-C bond under harsh conditions.
Catalytic Activity Often show higher activity and yieldsEffective in many reactionsThe larger, more polarizable phosphorus atom can lead to "softer" cations, which form looser, more reactive ion pairs with anions in the organic phase.[7]
Protocol 3: PTC-Mediated Williamson Ether Synthesis

This protocol describes the synthesis of an ether from an alcohol and an alkyl halide under biphasic conditions.

  • Setup: To a round-bottom flask equipped with a condenser and a powerful overhead stirrer, add the alcohol (1.0 eq.), the alkyl halide (1.2 eq.), and toluene.

  • Catalyst & Base: Add this compound (0.05 eq., 5 mol%) and a concentrated aqueous solution of sodium hydroxide (50% w/w, 3.0 eq.).

  • Reaction: Heat the mixture to 70-80 °C with very vigorous stirring. The efficiency of a PTC reaction is highly dependent on the surface area between the two phases, making aggressive agitation crucial. Monitor the reaction by TLC.

  • Workup: After completion, cool the mixture to room temperature and add water to dissolve the salts.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with toluene or ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude ether via distillation or column chromatography.

Advanced Applications: Ionic Liquids in Palladium-Catalyzed Cross-Coupling

With a melting point that can be below 100 °C, phosphonium salts like NTPB can function as ionic liquids (ILs). In this capacity, they act as a thermally stable, non-volatile solvent medium that can enhance the stability and recyclability of transition metal catalysts, such as those used in Heck and Suzuki cross-coupling reactions.[8][9]

The phosphonium salt itself does not catalyze the reaction but creates a polar, non-coordinating environment that can stabilize palladium nanoparticles or complexes, preventing their aggregation and deactivation. This often allows for lower catalyst loadings and easier separation of the product, which is typically extracted with a less polar solvent, leaving the catalyst suspended in the ionic liquid for reuse.

References

Application Notes and Protocols for Mitochondrial Targeting Using Lipophilic Triphenylphosphonium (TPP) Cations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the Powerhouse of the Cell

Mitochondria, the primary sites of cellular energy production, are increasingly recognized as central players in a myriad of human pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Their critical role in metabolism, calcium homeostasis, and apoptosis makes them a compelling target for therapeutic intervention and diagnostic probing.[3] One of the most robust and widely adopted strategies for delivering molecules to mitochondria involves the use of lipophilic cations, with the triphenylphosphonium (TPP) cation being the gold standard.[4][5]

This guide provides a comprehensive overview of the principles and protocols for utilizing TPP cations to target small molecules to mitochondria. We will delve into the underlying mechanism of TPP-mediated targeting, provide detailed protocols for the synthesis and characterization of TPP-conjugated molecules, and outline methods for validating their mitochondrial localization and functional effects.

The Physicochemical Basis of TPP-Mediated Mitochondrial Accumulation

The efficacy of TPP cations as mitochondrial targeting moieties stems from their unique physicochemical properties. Comprising a positively charged phosphorus atom at the center of three phenyl rings, the TPP cation possesses a delocalized positive charge and is lipophilic, allowing it to readily pass through biological membranes.[2][6][7]

The accumulation of TPP conjugates within mitochondria is primarily driven by the large negative membrane potential across the inner mitochondrial membrane (approximately -150 to -180 mV).[2][6] This process occurs in a stepwise manner:

  • Cellular Uptake: The plasma membrane potential (around -30 to -60 mV) initially drives the accumulation of the positively charged TPP conjugate from the extracellular space into the cytoplasm.[1][6]

  • Mitochondrial Sequestration: The significantly larger mitochondrial membrane potential then acts as a strong electrophoretic force, drawing the TPP conjugate from the cytoplasm into the mitochondrial matrix.[1][6]

This accumulation can be described by the Nernst equation, which predicts that for every 61.5 mV of membrane potential, there is a tenfold increase in the concentration of a monovalent cation.[6][8] This can result in a 100- to 1000-fold higher concentration of the TPP-conjugated molecule within the mitochondria compared to the cytoplasm.[1][6]

Diagram 1: The Driving Forces of TPP Cation Accumulation

TPP_Accumulation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm (-30 to -60 mV) cluster_mitochondrion Mitochondrial Matrix (-150 to -180 mV) TPP_ext TPP Conjugate TPP_cyto TPP Conjugate TPP_ext->TPP_cyto Plasma Membrane Potential TPP_mito TPP Conjugate (100-1000x concentration) TPP_cyto->TPP_mito Mitochondrial Membrane Potential

Caption: Stepwise accumulation of TPP conjugates driven by membrane potentials.

PART 1: Synthesis and Characterization of TPP Conjugates

A crucial aspect of mitochondrial targeting is the covalent linkage of the TPP moiety to the molecule of interest (the "cargo"). This is typically achieved through a linker, and the nature of this linker can influence the overall lipophilicity and, consequently, the uptake and potential toxicity of the conjugate.[9][10][11]

Protocol 1: Synthesis of a TPP-Carboxylic Acid Intermediate

This protocol describes the synthesis of (4-carboxybutyl)triphenylphosphonium bromide, a versatile intermediate for conjugation to molecules containing amine or hydroxyl groups.

Materials:

  • Triphenylphosphine

  • 5-Bromovaleric acid

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) and 5-bromovaleric acid (1.0 eq) in anhydrous acetonitrile.

  • Stir the mixture at reflux (approximately 82°C) for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, a white precipitate should form. If not, the solvent volume can be reduced under vacuum.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to yield the (4-carboxybutyl)triphenylphosphonium bromide intermediate.

Characterization: The structure and purity of the synthesized intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conjugation of TPP Intermediate to a Hydroxyl-Containing Cargo

This protocol provides a general method for conjugating the TPP-carboxylic acid intermediate to a cargo molecule with a hydroxyl group, using an esterification reaction.

Materials:

  • TPP-carboxylic acid intermediate (from Protocol 1)

  • Cargo molecule with a hydroxyl group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the TPP-carboxylic acid intermediate (1.0 eq), the hydroxyl-containing cargo molecule (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final TPP-conjugated molecule.

Characterization: Confirm the structure and purity of the final conjugate using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART 2: In Vitro Validation of Mitochondrial Targeting

Once the TPP-conjugate is synthesized and purified, it is essential to experimentally verify its accumulation within mitochondria. This can be achieved through both qualitative and quantitative methods.

Protocol 3: Qualitative Assessment of Mitochondrial Localization by Confocal Microscopy

This protocol describes how to visualize the subcellular localization of a fluorescent TPP-conjugate or a TPP-conjugate that can be subsequently labeled with a fluorescent tag, in live cells using confocal microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • TPP-conjugated molecule

  • MitoTracker™ Green FM or MitoTracker™ Deep Red FM (as a mitochondrial co-stain)

  • Hoechst 33342 (as a nuclear co-stain)

  • Live-cell imaging medium

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Mitochondrial Staining: Incubate the cells with MitoTracker™ (e.g., 100-200 nM MitoTracker™ Green FM) in pre-warmed culture medium for 15-30 minutes at 37°C.

  • TPP-Conjugate Treatment: Remove the MitoTracker™-containing medium, wash the cells once with pre-warmed medium, and then add medium containing the TPP-conjugated molecule at the desired concentration. Incubate for the desired time (e.g., 1-4 hours).

  • Nuclear Staining: In the last 10-15 minutes of the incubation, add Hoechst 33342 to the medium to stain the nuclei.

  • Imaging: Wash the cells with live-cell imaging medium and acquire images using a confocal microscope. Use appropriate laser lines and emission filters for the TPP-conjugate, MitoTracker™, and Hoechst dye.

  • Analysis: Overlay the images from the different channels. Co-localization of the TPP-conjugate's signal with the MitoTracker™ signal indicates mitochondrial accumulation.[12][13]

Diagram 2: Workflow for Confocal Microscopy Analysis

Confocal_Workflow A Seed cells on glass-bottom dish B Incubate with MitoTracker™ A->B C Wash cells B->C D Incubate with TPP-Conjugate C->D E Add Hoechst stain (for nuclei) D->E F Wash and add imaging medium E->F G Acquire images on confocal microscope F->G H Analyze image overlay for co-localization G->H

Caption: Workflow for visualizing mitochondrial localization via confocal microscopy.

Protocol 4: Quantitative Assessment of Mitochondrial Uptake

This protocol provides a method to quantify the amount of a TPP-conjugated molecule that has accumulated within mitochondria using cell fractionation and subsequent analysis by a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS/MS).[14]

Materials:

  • Cultured cells treated with the TPP-conjugate

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4, with protease inhibitors)

  • Dounce homogenizer

  • Centrifuge and appropriate tubes

  • Protein precipitation/extraction solvent (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Cell Harvesting: After treatment with the TPP-conjugate, wash the cells twice with ice-cold PBS. Harvest the cells by scraping and centrifuge at 600 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in mitochondrial isolation buffer and homogenize using a Dounce homogenizer until approximately 80-90% of the cells are lysed (monitor under a microscope).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Mitochondrial Pellet Processing:

    • Carefully discard the supernatant (cytosolic fraction).

    • Wash the mitochondrial pellet with isolation buffer and re-centrifuge.

    • To the final mitochondrial pellet, add a known volume of protein precipitation/extraction solvent.

  • Extraction and Analysis:

    • Vortex vigorously to extract the compound and precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) to clarify the extract.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the TPP-conjugate.

  • Data Normalization: Determine the protein concentration of the mitochondrial pellet (e.g., using a BCA assay) and express the final result as the amount of TPP-conjugate per milligram of mitochondrial protein.[14]

Diagram 3: Workflow for Quantitative Mitochondrial Uptake Analysis

Quantification_Workflow cluster_prep Sample Preparation cluster_fractionation Mitochondrial Isolation cluster_analysis Quantification A Treat and harvest cells B Homogenize cells in isolation buffer A->B C Low-speed centrifugation (remove nuclei) B->C D High-speed centrifugation (pellet mitochondria) C->D E Extract compound from mitochondrial pellet D->E F Analyze extract by LC-MS/MS E->F G Normalize to protein concentration F->G

Caption: Workflow for quantifying mitochondrial uptake of TPP conjugates.

PART 3: Functional Assays and Troubleshooting

Beyond localization, it is often critical to assess the functional consequences of delivering a bioactive cargo to mitochondria. Additionally, researchers may encounter challenges during the synthesis and application of TPP-conjugates.

Assessing Functional Effects
  • Mitochondrial Membrane Potential: The accumulation of TPP-conjugates can itself impact the mitochondrial membrane potential.[9][10] This can be assessed using fluorescent dyes like TMRM (tetramethylrhodamine, methyl ester) or JC-1. A decrease in fluorescence can indicate mitochondrial depolarization.[15]

  • Mitochondrial Respiration: The effect of the TPP-conjugate on oxidative phosphorylation can be measured using a Seahorse XF Analyzer, which determines the oxygen consumption rate (OCR).[9][11]

  • Reactive Oxygen Species (ROS) Production: Many mitochondria-targeted drugs aim to modulate ROS levels. Mitochondrial ROS can be measured using probes like MitoSOX™ Red.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low conjugation yield Inefficient coupling reaction; steric hindrance from cargo molecule; degradation of starting materials.Optimize coupling agent and reaction conditions (temperature, time); consider a longer linker to reduce steric hindrance; use fresh, high-purity reagents.
Poor solubility of TPP-conjugate High lipophilicity of the final compound.Consider incorporating a more hydrophilic linker, such as polyethylene glycol (PEG).[16]
High cytotoxicity Excessive accumulation in mitochondria leading to membrane disruption; inherent toxicity of the TPP moiety at high concentrations.[2][5]Reduce the concentration of the TPP-conjugate; decrease the lipophilicity of the linker to reduce mitochondrial accumulation;[10] perform dose-response curves to determine a non-toxic working concentration.
Lack of mitochondrial localization Insufficiently positive charge or lipophilicity; low mitochondrial membrane potential in the cell model.Confirm the structure and charge of the conjugate; use a cell line with robust mitochondrial membrane potential; ensure cells are healthy during the experiment.
Off-target effects Accumulation in other cellular compartments; non-specific binding.Verify localization with co-staining; include control experiments with the unconjugated cargo and the TPP moiety alone.

Conclusion

The use of lipophilic TPP cations represents a powerful and versatile strategy for targeting a wide range of molecules to mitochondria. By understanding the fundamental principles of TPP-mediated accumulation and employing rigorous methods for synthesis, characterization, and validation, researchers can effectively leverage this approach to advance our understanding of mitochondrial biology and develop novel diagnostics and therapeutics for mitochondria-related diseases.

References

Application Notes and Protocols for Antibacterial Studies of Nonyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the antibacterial properties of Nonyltriphenylphosphonium bromide (NTPB). This document provides a detailed guide, from the fundamental principles of NTPB's mechanism of action to practical, step-by-step protocols for its synthesis and the evaluation of its antibacterial efficacy. The methodologies described herein are grounded in established scientific principles to ensure the generation of reliable and reproducible data.

Introduction: The Promise of this compound as a Novel Antibacterial Agent

The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with unconventional mechanisms of action. Molecules that target the bacterial membrane are particularly promising, as this mode of action is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.[1] this compound (NTPB) is a quaternary phosphonium salt that has garnered significant interest for its potential as a membrane-active antibacterial compound. Its lipophilic nonyl chain and cationic phosphonium headgroup are key to its antimicrobial activity, enabling it to interact with and disrupt the integrity of bacterial cell membranes. This guide will delve into the scientific underpinnings of NTPB's antibacterial action and provide robust protocols for its investigation.

Proposed Mechanism of Action: Disrupting the Bacterial Fortress

The primary antibacterial mechanism of NTPB and similar alkylphosphonium salts is attributed to their ability to compromise the bacterial cell membrane.[1] This process can be conceptualized in the following stages:

  • Electrostatic Attraction and Accumulation: The positively charged triphenylphosphonium headgroup of NTPB is electrostatically attracted to the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial interaction leads to the accumulation of NTPB molecules on the bacterial surface.

  • Hydrophobic Interaction and Membrane Insertion: The lipophilic nonyl tail of NTPB then interacts with the hydrophobic lipid bilayer of the bacterial cell membrane. This interaction facilitates the insertion of the nonyl chain into the membrane core.

  • Membrane Destabilization and Permeabilization: The insertion of multiple NTPB molecules disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and the formation of pores or channels. This permeabilization of the membrane results in the leakage of essential intracellular components, such as ions, ATP, and nucleic acids.

  • Cellular Dysfunction and Death: The loss of membrane integrity and the dissipation of the transmembrane potential ultimately lead to the cessation of essential cellular processes and bacterial cell death.

NTPB_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space NTPB This compound (NTPB) Membrane Lipid Bilayer NTPB->Membrane 1. Adsorption & Insertion Contents Intracellular Contents (Ions, ATP, etc.) Membrane->Contents 2. Membrane Permeabilization Death Bacterial Cell Death Contents->Death 3. Leakage & Cellular Dysfunction NTPB_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product TPP Triphenylphosphine Reflux Reflux in Toluene TPP->Reflux Bromononane 1-Bromononane Bromononane->Reflux Precipitation Precipitation with Diethyl Ether Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying NTPB This compound (NTPB) Drying->NTPB Advanced_Studies cluster_timekill Time-Kill Kinetics cluster_antibiofilm Anti-Biofilm Assays cluster_cytotoxicity Cytotoxicity Assay TK_Setup Setup Cultures with NTPB TK_Sampling Sample at Time Intervals TK_Setup->TK_Sampling TK_Plating Plate and Count CFUs TK_Sampling->TK_Plating TK_Analysis Plot Log10 CFU/mL vs. Time TK_Plating->TK_Analysis BF_Formation Inhibition of Formation BF_Quantification Quantify Biomass and Viability BF_Formation->BF_Quantification BF_Eradication Eradication of Established Biofilms BF_Eradication->BF_Quantification CT_Setup Culture Mammalian Cells with NTPB CT_Assay Perform Viability Assay (e.g., MTT) CT_Setup->CT_Assay CT_Analysis Determine IC50 CT_Assay->CT_Analysis

References

Application Notes and Protocols for Phase-Transfer Catalysis in Biphasic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Immiscibility Gap in Chemical Synthesis

In the realm of organic synthesis, a frequent challenge arises when reactants are partitioned between two immiscible phases, such as an aqueous and an organic layer.[1] This phase segregation severely limits the interaction between reacting species, leading to impractically slow reaction rates. Traditionally, this issue was circumvented by using expensive, and often hazardous, polar aprotic solvents like DMSO or DMF to create a homogeneous solution.[1][2] However, these solvents present their own challenges, including high boiling points that complicate product isolation and potential decomposition at elevated temperatures.[1]

Phase-Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this fundamental problem.[3] This methodology facilitates reactions between components of a heterogeneous system by introducing a catalytic agent—the phase-transfer catalyst—that transports a reactant from one phase to another where the reaction can proceed.[4][5] The significance of PTC is underscored by its numerous advantages, including the use of inexpensive and environmentally benign reagents and solvents, milder reaction conditions, and simplified work-up procedures.[6][7] These attributes have led to its widespread adoption in both academic laboratories and large-scale industrial processes, particularly in the pharmaceutical and agrochemical sectors.[8][9][10]

This guide provides a detailed overview of the principles, experimental setup, and practical protocols for conducting biphasic reactions using phase-transfer catalysis.

The Core Principle and Mechanism of Phase-Transfer Catalysis

At its heart, PTC operates by making an ionic reactant soluble in the organic phase where the substrate resides.[4] This is typically achieved through the formation of a lipophilic ion pair between the phase-transfer catalyst and the anion of the ionic reactant.[4] The most common example is the transfer of an anion from an aqueous phase to an organic phase.[11]

The catalytic cycle can be illustrated by the classic example of a nucleophilic substitution reaction, such as the cyanation of an alkyl halide.[11][12]

  • Anion Exchange: The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), resides at the interface of the aqueous and organic phases. In the aqueous phase, it exchanges its original counter-ion (X⁻) for the reactant anion (Y⁻), forming a new ion pair (Q⁺Y⁻).[5][12]

  • Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to migrate from the aqueous phase into the organic phase.[11]

  • Reaction in the Organic Phase: Once in the organic phase, the reactant anion (Y⁻) is "naked" and highly reactive due to minimal solvation.[13] It then reacts with the organic substrate (RZ) to form the desired product (RY) and a new anion (Z⁻).

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the newly formed anion (Z⁻) and shuttles it back to the aqueous phase, thus regenerating the catalyst for the next cycle.[5]

This continuous cycling of the catalyst ensures that the reaction proceeds efficiently, even with only a catalytic amount of the phase-transfer agent.

Visualizing the Catalytic Cycle

Caption: The phase-transfer catalytic cycle in a biphasic system.

Key Components of the Experimental Setup

A successful phase-transfer catalysis experiment hinges on the careful selection of several key components:

The Phase-Transfer Catalyst

The choice of catalyst is paramount and depends on the specific reaction. The most common types include:

  • Quaternary Ammonium and Phosphonium Salts: These are the most widely used due to their low cost, stability, and high activity.[7][12] Examples include tetrabutylammonium bromide (TBAB), tetrabutylammonium chloride (TBAC), and benzyltriethylammonium chloride (TEBAC).[14] Phosphonium salts are generally more thermally stable than their ammonium counterparts.[7][14]

  • Crown Ethers and Cryptands: These are highly effective at complexing alkali metal cations (like K⁺), thereby activating the associated anion.[12][15] However, their higher cost and toxicity limit their large-scale application.[12]

  • Polyethylene Glycols (PEGs): These can also function as phase-transfer catalysts and are relatively inexpensive.[7]

The Solvent System

The solvent system consists of two immiscible phases. Typically, an aqueous phase is used to dissolve the inorganic reactant, and a non-polar organic solvent is used for the organic substrate.[2] Common organic solvents include toluene, hexane, and dichloromethane.[11] The choice of organic solvent can influence the reaction rate by affecting the solubility of the ion pair and the intrinsic reactivity.[11]

The Reactants
  • Organic Substrate: This is the molecule undergoing transformation and is dissolved in the organic phase.

  • Inorganic Reagent: This provides the nucleophile or base and is typically dissolved in the aqueous phase. For solid-liquid PTC, the inorganic reagent is used as a powdered solid suspended in the organic medium.[2]

Agitation

Vigorous stirring is crucial for maximizing the interfacial area between the two phases, which in turn increases the rate of anion transfer and the overall reaction rate.[11][16] Mechanical stirring is generally preferred over magnetic stirring for larger-scale reactions to ensure efficient mixing.

Detailed Experimental Protocol: A Case Study of Nucleophilic Substitution

This protocol details the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

Materials:

  • Benzyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add sodium cyanide (1.2 equivalents) and deionized water (50 mL). Stir the mixture until the sodium cyanide is fully dissolved.

  • Addition of Organic Phase: To the aqueous solution, add a solution of benzyl chloride (1.0 equivalent) in toluene (50 mL).

  • Catalyst Introduction: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB), to the biphasic mixture (typically 1-5 mol%).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring (e.g., 300-500 rpm).[17] The vigorous agitation is essential to create a large interfacial area for the catalyst to work effectively.[11]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples from the organic layer. This can be done by stopping the stirring, allowing the phases to separate, and carefully withdrawing a small aliquot of the top organic layer with a pipette. The samples can be analyzed by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.[18]

  • Work-up: Once the reaction is complete (as determined by the monitoring technique), cool the mixture to room temperature. Transfer the entire mixture to a separatory funnel.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining inorganic salts and the catalyst. In some cases, a brine wash can be used to aid in phase separation.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Experimental Workflow Diagram

Workflow start Start setup 1. Set up Reaction Vessel (Flask, Stirrer, Condenser) start->setup add_aq 2. Add Aqueous Phase (NaCN in Water) setup->add_aq add_org 3. Add Organic Phase (Benzyl Chloride in Toluene) add_aq->add_org add_cat 4. Add PTC Catalyst (TBAB) add_org->add_cat react 5. Heat and Stir Vigorously (80-90°C, 300-500 rpm) add_cat->react monitor 6. Monitor Reaction Progress (GC or TLC) react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No workup 7. Cool and Transfer to Separatory Funnel is_complete->workup Yes separate 8. Separate Phases workup->separate wash 9. Wash Organic Layer separate->wash dry 10. Dry and Evaporate Solvent wash->dry purify 11. Purify Product dry->purify end End purify->end

Caption: A typical experimental workflow for a PTC reaction.

Reaction Monitoring Techniques

Effective monitoring is crucial for determining the endpoint of a reaction, optimizing conditions, and understanding kinetics. Several analytical techniques are suitable for PTC reactions:[19]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common methods for quantitative analysis. Samples are taken from the organic phase, diluted, and injected. These techniques allow for the accurate determination of reactant consumption and product formation over time.

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative method for monitoring the progress of a reaction.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR (for fluorinated compounds) can be used to monitor the reaction by analyzing samples from the organic layer.[19] This can provide detailed structural information about the products and any intermediates.

  • Mass Spectrometry (MS): Can be used to identify products and byproducts, often in conjunction with GC or HPLC.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Slow or No Reaction - Insufficient agitation.- Catalyst poisoning (e.g., by iodide or tosylate ions).[20]- Catalyst is not lipophilic enough.- Increase stirring speed to improve interfacial contact.[11]- If possible, use a different leaving group (e.g., bromide instead of iodide).[20]- Choose a catalyst with longer alkyl chains to increase its solubility in the organic phase.[11]
Emulsion Formation - High catalyst concentration.- Intense agitation.- Unfavorable solvent choice (e.g., solvents with partial water miscibility).[17]- Reduce the catalyst concentration to the optimal level (typically 1-5 mol%).[17]- Moderate the stirring speed.[17]- Use a more non-polar solvent like toluene or hexane.[17]- Add a small amount of brine (saturated NaCl solution) during work-up to help break the emulsion.
Catalyst Decomposition - High reaction temperatures.- Strongly basic conditions (Hofmann elimination for quaternary ammonium salts).[7]- Use a more thermally stable catalyst, such as a phosphonium salt.[14]- If possible, lower the reaction temperature.- Consider using a catalyst more stable to basic conditions.
Low Yield - Incomplete reaction.- Formation of byproducts.- Product loss during work-up.- Ensure the reaction has gone to completion through careful monitoring.- Optimize reaction conditions (temperature, catalyst, solvent) to improve selectivity.- Perform careful phase separation and extraction during work-up.

Safety Precautions

While PTC is considered a greener methodology, standard laboratory safety practices must be strictly followed:[3][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and gloves.[21]

  • Ventilation: Conduct reactions in a well-ventilated fume hood, especially when using volatile organic solvents or toxic reagents like sodium cyanide.[21]

  • Handling of Reagents: Quaternary ammonium salts with hydroxide counter-ions can be corrosive.[20] Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

  • Exothermic Reactions: Be aware that some PTC reactions can be exothermic. Monitor the reaction temperature closely, especially during the initial stages.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines. The aqueous phase will contain unreacted reagents and salts, while the organic phase will contain the solvent and any organic byproducts.

Conclusion

Phase-transfer catalysis is a versatile and efficient technique that enables reactions between immiscible phases, offering significant advantages in terms of reaction conditions, cost, and environmental impact. A thorough understanding of the underlying principles and careful attention to the experimental setup—particularly the choice of catalyst, solvent system, and agitation—are key to achieving successful and reproducible results. By following the protocols and troubleshooting guidance outlined in this document, researchers can effectively harness the power of PTC for a wide range of applications in chemical synthesis and drug development.

References

Application Notes & Protocols: The Use of Phosphonium Salts as Ionic Liquids in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphonium-based Ionic Liquids (PILs) have emerged as a versatile and robust class of solvents and catalysts for a myriad of chemical transformations. Distinguished from their more common imidazolium and pyridinium counterparts, PILs offer a unique combination of high thermal and chemical stability, particularly under basic conditions, making them exceptionally suitable for a wide range of organic and organometallic reactions.[1][2][3] This guide provides an in-depth exploration of the physicochemical properties of PILs, elucidates the rationale behind their application, and presents detailed, field-proven protocols for their use in key chemical reactions, including palladium-catalyzed cross-coupling and metal nanoparticle-catalyzed hydrogenation.

Introduction: The Rationale for Phosphonium Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, prized for their negligible vapor pressure, wide liquid-state range, and tunable physicochemical properties.[4][5] While imidazolium-based ILs have been extensively studied, phosphonium-based ILs present distinct advantages that warrant special consideration, particularly for applications in chemical synthesis and catalysis.

The core advantages of PILs stem from the structure of the tetraalkylphosphonium cation. Unlike imidazolium cations which possess potentially acidic protons on the aromatic ring, the tetrahedral arrangement of alkyl groups around the phosphorus center imparts greater stability, especially in the presence of strong bases.[1][2][3] This feature is critical for reactions like the Suzuki-Miyaura or Heck couplings, which are often conducted under basic conditions.[6][7]

Key Advantages of Phosphonium ILs:

  • Enhanced Thermal Stability: PILs generally exhibit higher thermal decomposition temperatures compared to nitrogen-based ILs, allowing for reactions to be conducted at elevated temperatures with minimal solvent degradation.[1][4][8][9] Dynamic TGA studies have reported thermal stabilities of 300 °C or higher for many common PILs.[9]

  • Superior Chemical Stability: The absence of acidic protons makes PILs more robust in strongly basic media, preventing unwanted side reactions or catalyst deactivation.[1][2]

  • Tunable Properties: Like all ILs, the properties of PILs—such as viscosity, polarity, and miscibility—can be finely tuned by modifying the structure of the cation (e.g., alkyl chain length) and the choice of the anion.[5][10] This "designer solvent" capability allows for the optimization of reaction media for specific transformations.

  • Catalyst Stabilization: The unique coordination environment provided by PILs can effectively stabilize metal nanoparticles and homogeneous catalysts, preventing aggregation and leaching, thereby enhancing catalyst lifetime and recyclability.[2][11][12]

Logical Framework for PIL Selection

The choice of a specific PIL is not arbitrary; it is dictated by the demands of the chemical reaction. This decision-making process is a key aspect of leveraging their full potential.

G cluster_0 Reaction Requirements Analysis cluster_1 PIL Property Selection cluster_2 Outcome Req_Base Base Sensitivity? (e.g., Suzuki, Heck) Prop_Stability Chemical Stability (Tetraalkylphosphonium) Req_Base->Prop_Stability Requires Base Resistance Req_Temp High Temperature? (>150°C) Prop_Thermal Thermal Stability (e.g., [P6,6,6,14]+) Req_Temp->Prop_Thermal Requires High Stability Req_Polarity Substrate/Product Polarity? Prop_Anion Anion Choice (e.g., Cl-, NTf2-) Req_Polarity->Prop_Anion Dictates Solubility Outcome Optimized Reaction System: - High Yield - Catalyst Recyclability - Simplified Workup Prop_Stability->Outcome Prop_Thermal->Outcome Prop_Anion->Outcome

Caption: Decision workflow for selecting an appropriate PIL.

Physicochemical Properties: A Deeper Dive

The utility of PILs in chemical synthesis is a direct consequence of their physical properties. Understanding these properties is essential for troubleshooting and optimizing reaction protocols.

PropertyTypical Range/CharacteristicCausality & Implication in ReactionsCommon Examples
Thermal Stability (Td) 300 - 400 °CThe strong P-C bonds and charge distribution contribute to high thermal resistance. This allows for a wider operational temperature window, enabling reactions that require high activation energy.[8][9]Trihexyl(tetradecyl)phosphonium chloride ([P6,6,6,14][Cl]), Cyphos® IL 101
Viscosity (η) 100 - >1000 cP at 25°CGenerally higher than conventional solvents. Influenced by alkyl chain length and anion choice.[13] Lower viscosity is often desirable for improved mass transfer and reaction rates. Molecular dynamics simulations suggest the higher flexibility of bond angles in phosphonium cations contributes to lower viscosity compared to analogous ammonium ILs.[14][P6,6,6,14][Cl]: ~1800 cP; [P6,6,6,14][NTf2]: ~350 cP
Polarity TunableThe overall polarity is a function of both the cation and anion. This allows for fine-tuning the solubility of reactants, catalysts, and products, which is a key factor in reaction efficiency and product isolation.Hydrophobic anions like bis(trifluoromethylsulfonyl)imide ([NTf2]-) create ILs immiscible with water, while halide anions often confer hydrophilicity.[4]
Electrochemical Window 4 - 6 VThe high stability of the phosphonium cation results in a wide potential window where the IL is neither oxidized nor reduced. This makes PILs excellent electrolytes for electrochemical applications and stable media for redox-sensitive catalysts.[1][15][P6,6,6,14][dca] (dicyanamide)

Application in Palladium-Catalyzed Cross-Coupling Reactions

PILs have proven to be exceptional media for Pd-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings. Their primary role is to serve as a stable, non-volatile solvent that can immobilize the palladium catalyst, facilitating easy product separation and catalyst recycling.[7][16]

Rationale for Use in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, involves an organoboron reagent and an organic halide. The reaction typically requires a base, which can compromise the stability of traditional ILs. The chemical inertness of PILs under these conditions prevents such issues.[6][7] Furthermore, PILs can stabilize the palladium nanoparticles that often serve as the active catalytic species, preventing their aggregation into inactive palladium black.[2][12]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

This protocol describes a typical procedure for a Suzuki-Miyaura cross-coupling reaction using a commercially available phosphonium ionic liquid.

Materials:

  • Trihexyl(tetradecyl)phosphonium chloride ([P6,6,6,14][Cl], e.g., Cyphos® IL 101)

  • Palladium(II) acetate (Pd(OAc)2)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K2CO3), finely ground

  • Hexane

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Catalyst Preparation: To a 50 mL round-bottom flask, add [P6,6,6,14][Cl] (5.0 mL). Heat the IL to 80°C under vacuum for 2 hours to remove any residual water.

  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add Pd(OAc)2 (11.2 mg, 0.05 mmol, 1 mol%) to the dried IL. Stir at 80°C for 15 minutes until the palladium salt dissolves and a clear, pale-yellow solution is formed. This in-situ reduction forms the active Pd(0) species.

  • Addition of Reagents: To the catalyst solution, add 4-bromotoluene (0.855 g, 5.0 mmol), phenylboronic acid (0.732 g, 6.0 mmol), and finely ground K2CO3 (2.07 g, 15.0 mmol).

  • Reaction: Heat the reaction mixture to 110°C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or GC analysis of small aliquots.

  • Product Isolation (Workup):

    • Cool the reaction mixture to room temperature.

    • Add hexane (20 mL) and deionized water (10 mL) to the flask. Stir vigorously for 10 minutes. A triphasic system may form.[17]

    • The non-polar product (4-methylbiphenyl) will partition into the upper hexane layer. The inorganic salts will dissolve in the aqueous phase, and the palladium catalyst will remain dissolved in the lower ionic liquid phase.

    • Separate the hexane layer. Extract the aqueous/IL phase with additional hexane (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

  • Catalyst Recycling: The remaining IL phase containing the palladium catalyst can be reused. Simply charge the flask with new substrates, base, and heat as described in steps 3 and 4. The catalytic activity is often maintained for several cycles with minimal loss.[7]

Catalytic Cycle and Recycling Workflow

The ability to reuse the expensive catalyst and the benign solvent is a cornerstone of green chemistry and a major advantage of this system.

G Setup 1. Reaction Setup (Substrates + Base + Pd@PIL) Reaction 2. Heating & Stirring (e.g., 110°C, 4h) Setup->Reaction Workup 3. Biphasic Workup (Add Hexane/Water) Reaction->Workup Product 4. Product Isolation (Evaporate Hexane) Workup->Product Organic Phase Recycle 5. Catalyst/PIL Recovery (Separate IL Phase) Workup->Recycle IL/Aqueous Phase Recycle->Setup Recharge with new substrates

Caption: General workflow for a cross-coupling reaction in a PIL.

Application in Hydrogenation Reactions

PILs are highly effective media for hydrogenation reactions, particularly those employing metal nanoparticles (NPs) as catalysts. The IL acts as a stabilizing agent for the NPs, preventing their agglomeration and maintaining high catalytic activity.[11][18] The choice of both the PIL's cation and anion can influence the size and morphology of the nanoparticles, thereby tuning the catalytic performance.[18]

Rationale for Use in Hydrogenation

In hydrogenation, the IL provides a medium with high hydrogen solubility and excellent thermal stability for reactions that may be run under elevated pressure and temperature. For example, Ru, Pt, and Rh NPs have been successfully dispersed in PILs for the hydrogenation of olefins and aromatic compounds.[11] The system composed of Ru NPs in trihexyl(tetradecyl)phosphonium chloride has shown particular promise for the challenging hydrodeoxygenation of phenol.[11]

Protocol: Hydrogenation of Styrene using Pt Nanoparticles in a PIL

This protocol outlines the synthesis of platinum nanoparticles within a phosphonium ionic liquid and their subsequent use for the hydrogenation of styrene.

Materials:

  • Trihexyl(tetradecyl)phosphonium chloride ([P6,6,6,14][Cl])

  • Chloroplatinic acid hexahydrate (H2PtCl6·6H2O)

  • Sodium borohydride (NaBH4)

  • Styrene

  • Ethanol

  • High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet

  • Hydrogen gas (high purity)

Procedure:

  • Nanoparticle Synthesis:

    • In a flask, dissolve H2PtCl6·6H2O (26 mg, 0.05 mmol) in ethanol (5 mL).

    • In a separate flask, add [P6,6,6,14][Cl] (5.0 g).

    • Add the platinum precursor solution to the ionic liquid and stir until homogeneous.

    • Prepare a fresh solution of NaBH4 (19 mg, 0.5 mmol) in ethanol (5 mL).

    • Add the NaBH4 solution dropwise to the IL/platinum mixture under vigorous stirring. The solution will turn dark brown/black, indicating the formation of Pt nanoparticles.

    • Stir for 1 hour at room temperature, then remove the ethanol under vacuum to yield the Pt NP/IL composite catalyst.

  • Hydrogenation Reaction:

    • Transfer the Pt NP/IL catalyst (5.0 g) to a high-pressure autoclave.

    • Add styrene (1.04 g, 10 mmol).

    • Seal the autoclave, purge it several times with H2 gas to remove air.

    • Pressurize the reactor to 10 bar with H2.

    • Heat the reactor to 80°C and stir the mixture at 800 rpm for 6 hours.

  • Product Isolation:

    • Cool the reactor to room temperature and carefully vent the excess H2 gas.

    • Open the reactor and add hexane (20 mL) to the reaction mixture.

    • Transfer the mixture to a separatory funnel. The product (ethylbenzene) will be in the hexane layer, while the catalyst remains in the IL.

    • Separate the hexane layer and wash the IL phase with more hexane (2 x 10 mL).

    • Combine the organic extracts and analyze by GC for conversion and selectivity. The product can be isolated by removing the hexane.

  • Catalyst Recycling: The IL phase containing the Pt NPs can be dried under vacuum and reused for subsequent hydrogenation runs.

General Considerations and Best Practices

  • Purity and Drying: Water and other volatile impurities can significantly affect the physicochemical properties of ILs and interfere with certain reactions.[13] It is crucial to dry PILs under vacuum at an elevated temperature (e.g., 80-100°C) before use, especially for moisture-sensitive reactions.

  • Viscosity Management: The high viscosity of some PILs can impede stirring and mass transfer.[19][20] Reactions can be run at higher temperatures to decrease viscosity. Alternatively, a small amount of a co-solvent can be used, though this may complicate product separation and recycling.

  • Synthesis and Characterization: While many PILs are commercially available, they can also be synthesized in the lab, typically via quaternization of a phosphine followed by an anion exchange reaction.[4][12][21] Proper characterization using NMR, TGA, and elemental analysis is essential to confirm structure and purity.[4]

Conclusion and Future Outlook

Phosphonium ionic liquids represent a powerful class of solvents that offer tangible solutions to long-standing challenges in chemical synthesis, particularly in catalysis. Their exceptional thermal and chemical stability, coupled with their ability to stabilize catalytic species and simplify product isolation, makes them a cornerstone of modern green chemistry. Future research will likely focus on the development of task-specific PILs with functional groups designed for advanced catalytic activity, as well as their integration into continuous flow processes, further bridging the gap between academic discovery and industrial application.

References

Application Notes and Protocols for the Safe Handling and Disposal of Phosphonium Salt Waste

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Phosphonium Salts and Associated Hazards

Phosphonium salts are a class of organophosphorus compounds with the general formula [PR₄]⁺X⁻, where R is an organic substituent and X is an anion. These salts find wide application in various fields, including as phase-transfer catalysts, ionic liquids, and intermediates in organic synthesis.[1] Despite their utility, phosphonium salts and their potential byproducts can pose significant health and environmental hazards if not handled and disposed of correctly.

The reactivity and toxicity of phosphonium salts can vary widely depending on the nature of the organic substituents (R groups) and the counter-ion (X⁻). For instance, Tetrakis(hydroxymethyl)phosphonium chloride (THPC) and its sulfate derivative (THPS) are known to be corrosive to the eyes and skin, and toxic if ingested or inhaled.[2] Under certain conditions, such as in aqueous solutions, these compounds can exist in equilibrium with more reactive species like tris(hydroxymethyl)phosphine (THP) and formaldehyde, which present their own unique hazards.[3] Some phosphonium salts may also be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper laboratory procedures for handling and disposing of phosphonium salt waste. The protocols outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance.

PART 1: Safe Handling and Storage of Phosphonium Salts

Proper handling and storage procedures are paramount to minimizing the risks associated with phosphonium salts. Adherence to these guidelines will prevent accidental exposure and release into the environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before working with any phosphonium salt to determine the appropriate level of PPE. However, the following should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or fluorinated rubber, should be worn.[4] It is crucial to inspect gloves for any signs of degradation before use.[6]

  • Protective Clothing: A lab coat is mandatory.[5] For larger quantities or in case of a significant spill risk, impervious clothing or a full protective suit may be necessary.[4]

  • Respiratory Protection: Work with phosphonium salts that are volatile or may produce aerosols should be conducted in a certified chemical fume hood.[5] If a fume hood is not available or insufficient, appropriate respiratory protection should be used.[6]

Engineering Controls
  • Ventilation: All work with phosphonium salts should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Storage Requirements
  • Containers: Store phosphonium salts in their original, clearly labeled containers.[5]

  • Segregation: Store phosphonium salts away from incompatible materials. This includes strong oxidizing agents and strong alkalis (bases).[2] A chemical compatibility chart should be consulted for specific storage requirements.[7][8][9]

  • Conditions: Keep containers tightly closed in a cool, dry, and well-ventilated area.[5] Avoid exposure to excessive heat and light.[2]

Workflow for Safe Handling of Phosphonium Salts

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Risk Assessment b Gather Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat a->b c Verify Engineering Controls: - Fume Hood Functionality - Eyewash/Shower Accessibility b->c d Transfer Phosphonium Salt in Fume Hood c->d e Keep Container Closed When Not in Use d->e f Avoid Inhalation, Ingestion, and Skin Contact e->f g Segregate and Label Waste Container f->g h Clean Work Area Thoroughly g->h i Wash Hands and Exposed Skin h->i

Caption: Workflow for the safe handling of phosphonium salts in a laboratory setting.

PART 2: Spill Management

In the event of a spill, a prompt and appropriate response is crucial to mitigate hazards.

Spill Response Protocol
  • Alert Personnel: Immediately alert others in the vicinity of the spill.[5]

  • Evacuate: If the spill is large or involves highly toxic materials, evacuate the area.

  • Assess the Spill: From a safe distance, assess the extent and nature of the spill.[5]

  • Containment: For liquid spills, contain the material by diking with an inert absorbent material such as sand, silica gel, or a universal binder.[4] Turn leaking containers leak-side up to prevent further leakage.[4]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.[4]

    • Carefully absorb the spilled material with an inert absorbent.[4]

    • Place the absorbed material and any contaminated items into a suitable, labeled container for hazardous waste disposal.[4][10]

    • Clean the spill area with soap and water, and collect the cleaning water for disposal as hazardous waste.[4]

  • Decontamination: Decontaminate all tools and equipment used in the cleanup process.[4]

PART 3: Waste Characterization and Segregation

Proper characterization and segregation of phosphonium salt waste are the first steps toward compliant disposal.

  • Hazardous Waste Determination: A laboratory chemical is considered waste when it is no longer intended for use.[10] All phosphonium salt waste should be managed as hazardous waste unless determined otherwise through a formal hazardous waste determination process.[10]

  • Waste Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the date accumulation started.[10]

  • Segregation: Phosphonium salt waste should be segregated from other waste streams to prevent incompatible chemical reactions.[10] Specifically, do not mix phosphonium salt waste with strong oxidizing agents or strong bases.[2]

PART 4: Protocols for Neutralization and Disposal of Phosphonium Salt Waste

The primary goal of phosphonium salt waste treatment is to convert it into a less hazardous form before final disposal. The choice of treatment method will depend on the specific phosphonium salt and the resources available.

Protocol for Acid-Base Neutralization (for non-reactive phosphonium salts)

This protocol is suitable for phosphonium salts that are stable to acidic and basic conditions and do not have reactive functional groups that could lead to hazardous side reactions.

Materials:

  • Phosphonium salt waste

  • Dilute hydrochloric acid (e.g., 1 M) or sulfuric acid

  • Dilute sodium hydroxide (e.g., 1 M)

  • pH indicator paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • Dilution: In a chemical fume hood, dilute the phosphonium salt waste with water to a concentration of less than 10%.[11] This helps to control the heat generated during neutralization.

  • Neutralization:

    • Slowly add dilute acid or base to the waste solution while stirring continuously.[11]

    • Monitor the pH of the solution regularly.

    • Continue adding acid or base until the pH is between 6 and 8.

  • Disposal: The neutralized solution, if free of other hazardous materials, may be suitable for drain disposal in some jurisdictions, provided the concentration of neutral salts is below 1%.[11] However, it is crucial to consult and comply with local regulations. If drain disposal is not permitted, the neutralized waste must be collected in a labeled hazardous waste container for pickup by a certified waste disposal vendor.

Protocol for Oxidative Degradation

For certain phosphonium salts, particularly those with organic substituents susceptible to oxidation, oxidative degradation can be an effective treatment method. Caution: This method should only be performed by trained personnel, as it can be highly exothermic and may produce hazardous byproducts. A thorough understanding of the phosphonium salt's reactivity is essential.

Materials:

  • Phosphonium salt waste

  • Sodium hypochlorite solution (bleach)

  • Sodium bisulfite (for quenching excess oxidant)

  • Appropriate PPE

Procedure:

  • Dilution and Cooling: In a chemical fume hood, dilute the phosphonium salt waste with water and cool the solution in an ice bath.

  • Oxidation: Slowly add the sodium hypochlorite solution to the cooled and stirred waste. Monitor the temperature of the reaction mixture and maintain it below a safe level.

  • Quenching: After the reaction is complete, quench any excess oxidant by slowly adding a solution of sodium bisulfite until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).

  • Neutralization and Disposal: Neutralize the resulting solution to a pH between 6 and 8 and dispose of it in accordance with local regulations.

Thermal Treatment/Incineration

For many organic phosphonium salts, especially those classified as hazardous waste, thermal treatment or incineration at an approved facility is the recommended disposal method.[4] This should be carried out by a licensed hazardous waste disposal company.

Decision Tree for Phosphonium Salt Waste Disposal

G start Phosphonium Salt Waste Generated is_reactive Is the salt highly reactive (e.g., with water, air, or other chemicals)? start->is_reactive is_neutralizable Is acid-base neutralization a safe and effective treatment method? is_reactive->is_neutralizable No collect_for_incineration Collect in a labeled hazardous waste container for incineration. is_reactive->collect_for_incineration Yes is_oxidizable Is oxidative degradation a safe and effective treatment method? is_neutralizable->is_oxidizable No neutralize Follow Acid-Base Neutralization Protocol. is_neutralizable->neutralize Yes is_oxidizable->collect_for_incineration No oxidize Follow Oxidative Degradation Protocol. is_oxidizable->oxidize Yes dispose_neutralized Dispose of neutralized waste according to local regulations. neutralize->dispose_neutralized dispose_oxidized Dispose of treated waste according to local regulations. oxidize->dispose_oxidized

Caption: Decision-making flowchart for the appropriate disposal of phosphonium salt waste.

PART 5: Regulatory Compliance

All handling and disposal of phosphonium salt waste must comply with local, state, and federal regulations. In the United States, the primary regulatory frameworks are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[12][13][14]

  • EPA Hazardous Waste Codes: Depending on their characteristics and constituents, phosphonium salt wastes may be assigned specific EPA hazardous waste codes.[15][16] It is the responsibility of the waste generator to properly characterize their waste.

  • TSCA: Certain phosphonium salts may be subject to reporting under the Toxic Substances Control Act (TSCA).[17][18]

Quantitative Data Summary

ParameterValue/InformationSource
Exposure Limits (Phosphoric Acid - a potential hydrolysis product) TWA: 1 mg/m³[4]
Neutralization pH Range 6 - 8[11]
Concentration for Dilution Prior to Neutralization < 10%[11]
Permissible Concentration of Neutral Salts for Drain Disposal < 1% (subject to local regulations)[11]

Conclusion

The safe management of phosphonium salt waste is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, implementing robust handling and storage procedures, and adhering to the prescribed disposal protocols, researchers can minimize risks and ensure compliance with all relevant regulations. The information and protocols provided in these application notes serve as a comprehensive guide to achieving these objectives.

References

Application Notes and Protocols: Nonyltriphenylphosphonium Bromide as a Versatile Reagent in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Nonyltriphenylphosphonium Bromide in Advanced Polymer Synthesis

This compound, a quaternary phosphonium salt, has emerged as a highly effective reagent in various polymerization reactions. Its unique molecular structure, featuring a lipophilic nonyl chain and a bulky triphenylphosphine cation, coupled with a reactive bromide anion, imparts a versatile set of properties that can be leveraged to catalyze and control complex polymer-forming processes. This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a phase-transfer catalyst in poly(arylene ether) synthesis and as a catalyst for the ring-opening polymerization of epoxides. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this reagent to synthesize advanced polymeric materials.

The causality behind the selection of this compound in these applications lies in its ability to function effectively in multiphase systems and at elevated temperatures, conditions often required for the synthesis of high-performance polymers. The long nonyl group enhances its solubility in organic solvents, a critical factor for an efficient phase-transfer catalyst, while the thermal stability of the phosphonium salt allows for its use in high-temperature polymerizations without significant degradation[1][2].

Application I: Phase-Transfer Catalyzed Synthesis of Poly(arylene ether)s

Scientific Rationale and Mechanistic Insight

Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. A common route to their synthesis is through nucleophilic aromatic substitution (SNAr) polymerization, which typically involves the reaction of a bisphenol with an activated dihalide in the presence of a base[3]. This reaction is often carried out in a two-phase system (solid-liquid or liquid-liquid), where a phase-transfer catalyst (PTC) is essential to transport the anionic phenoxide from the aqueous or solid phase into the organic phase where the polymerization occurs[3].

This compound excels as a PTC in this context. The phosphonium cation forms an ion pair with the bisphenoxide, and the lipophilic character of the nonyl and phenyl groups facilitates the transport of this ion pair into the organic phase. Once in the organic phase, the highly reactive, "naked" phenoxide anion readily displaces the halides on the activated aromatic monomer, leading to the formation of the ether linkage and propagation of the polymer chain. The bromide anion of the catalyst can also participate in the catalytic cycle.

Visualizing the Catalytic Cycle in Poly(arylene ether) Synthesis

PTC_Polymerization cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase bisphenol Bisphenoxide (Ar-O⁻) bisphenol_anion Ar-O⁻ bisphenol->bisphenol_anion Deprotonation base Base (e.g., K₂CO₃) catalyst_phenoxide NonyITP-P⁺ ⁻O-Ar bisphenol_anion->catalyst_phenoxide Ion Exchange catalyst_Br NonyITP-P⁺Br⁻ dihalide Activated Dihalide (X-Ar'-X) polymer Growing Polymer Chain dihalide->polymer Ether Linkage Formation catalyst_X NonyITP-P⁺X⁻ catalyst_phenoxide->dihalide Nucleophilic Attack (SNAr) catalyst_X->catalyst_Br Regeneration of Catalyst

Caption: Phase-transfer catalysis cycle for poly(arylene ether) synthesis.

Experimental Protocol: Synthesis of a Poly(arylene ether sulfone)

This protocol describes the synthesis of a poly(arylene ether sulfone) from 4,4'-dichlorodiphenyl sulfone and bisphenol A, using this compound as the phase-transfer catalyst.

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
4,4'-Dichlorodiphenyl sulfone80-07-9287.1610.0 g
Bisphenol A80-05-7228.297.95 g
This compound60902-45-6454.430.79 g
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.219.6 g
Toluene108-88-392.14100 mL
N,N-Dimethylacetamide (DMAc)127-19-587.1250 mL

Procedure:

  • Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet.

  • Charging Reagents: To the flask, add 4,4'-dichlorodiphenyl sulfone, bisphenol A, anhydrous potassium carbonate, this compound, and toluene.

  • Azeotropic Dehydration: Begin stirring and heat the mixture to reflux. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the system is anhydrous.

  • Solvent Exchange and Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and add DMAc to the reaction mixture. Increase the temperature to 160-170 °C to initiate the polymerization.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture. Continue the reaction for 8-12 hours.

  • Polymer Precipitation and Purification: After the desired viscosity is reached, cool the reaction mixture to room temperature and dilute it with additional DMAc if necessary. Slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any inorganic salts and residual catalyst. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Application II: Ring-Opening Polymerization of Epoxides for Polyether Synthesis

Scientific Rationale and Mechanistic Insight

The ring-opening polymerization (ROP) of epoxides is a fundamental method for the synthesis of polyethers, which have a wide range of applications from surfactants to biomedical materials. This compound can act as an efficient catalyst for the ROP of epoxides. The mechanism involves the nucleophilic attack of the bromide ion on one of the carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring and the formation of a bromo-alkoxide intermediate. This alkoxide is then capable of attacking another epoxide monomer, propagating the polymer chain.

The choice of a phosphonium salt with a bromide counter-ion is strategic. The bromide is a good nucleophile for initiating the ring-opening and also a good leaving group in subsequent reactions. The bulky and lipophilic nature of the nonyltriphenylphosphonium cation helps to solubilize the growing polymer chain in less polar media and can influence the stereochemistry of the polymerization.

Visualizing the Ring-Opening Polymerization Mechanism

ROP_Epoxides cluster_initiation Initiation cluster_propagation Propagation catalyst NonyITP-P⁺Br⁻ epoxide1 Epoxide Monomer catalyst->epoxide1 Nucleophilic Attack by Br⁻ intermediate Bromo-alkoxide Intermediate epoxide1->intermediate Ring-Opening epoxide2 Epoxide Monomer intermediate->epoxide2 Attack on new monomer growing_chain Growing Polyether Chain epoxide2->growing_chain Chain Elongation growing_chain->epoxide2 Repeat

Caption: Mechanism of epoxide ring-opening polymerization catalyzed by this compound.

Experimental Protocol: Bulk Polymerization of Propylene Oxide

This protocol describes the bulk polymerization of propylene oxide using this compound as the catalyst.

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
Propylene Oxide75-56-958.0820 mL
This compound60902-45-6454.430.45 g
Methanol (for quenching)67-56-132.045 mL

Procedure:

  • Catalyst Preparation: Dry the this compound under vacuum at 60 °C for at least 4 hours before use to remove any moisture.

  • Reactor Setup: In a glovebox or under a dry nitrogen atmosphere, add the dried this compound to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Monomer Addition: Distill propylene oxide over calcium hydride and transfer it to the Schlenk flask containing the catalyst via cannula or a gas-tight syringe.

  • Polymerization: Seal the flask and heat the reaction mixture to 80-100 °C with stirring. The polymerization will proceed, and the viscosity of the mixture will increase.

  • Monitoring the Reaction: The reaction can be monitored by taking small aliquots (under inert atmosphere) at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification: After the desired conversion is achieved (typically 12-24 hours), cool the reaction to room temperature and quench the polymerization by adding a small amount of methanol.

  • Isolation of Polymer: Dissolve the viscous product in a suitable solvent like dichloromethane and precipitate it into a non-solvent such as cold hexane.

  • Drying: Filter the polymer and dry it in a vacuum oven at 40-50 °C to a constant weight.

Trustworthiness and Self-Validation

The protocols provided are based on established principles of polymerization chemistry. For the poly(arylene ether) synthesis, the progress of the reaction can be validated by observing the increase in viscosity and by characterizing the final polymer's molecular weight and distribution using techniques like Gel Permeation Chromatography (GPC). The structure can be confirmed by ¹H NMR and FTIR spectroscopy.

For the ring-opening polymerization of epoxides, the conversion of the monomer can be quantitatively tracked using ¹H NMR. The molecular weight of the resulting polyether can also be determined by GPC, and the end-group analysis by NMR can provide further validation of the initiation mechanism. The expected outcome is a polyether with a molecular weight distribution that is typically broader than that of living polymerizations but still well-controlled for many applications.

References

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing Phase-Transfer Catalysis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive guide on phase-transfer catalysis (PTC). This technical support center is meticulously designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency of their PTC reactions. Here, we synthesize our extensive field experience with fundamental scientific principles to provide you with actionable troubleshooting strategies and in-depth FAQs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of phase-transfer catalysis, providing a solid foundation for troubleshooting and optimization.

Q1: What is phase-transfer catalysis and what are its primary advantages?

A: Phase-transfer catalysis is a powerful synthetic tool that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[1][2][3] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting a reactant from one phase to another where the reaction can then occur.[1][4][5]

The main advantages of employing PTC include:

  • Increased Reaction Rates: By bringing reactants together that would otherwise have limited contact, PTC dramatically accelerates reaction times.[1][6][7]

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and pressures, which can improve product stability and reduce energy costs.[3][5]

  • Use of Inexpensive and Greener Solvents: PTC often allows for the use of water and simple organic solvents, reducing the need for expensive, anhydrous, or hazardous alternatives.[2][7]

  • Improved Yields and Selectivity: By optimizing reaction conditions, PTC can lead to higher product yields with fewer byproducts.[1][7][8]

Q2: How does a phase-transfer catalyst function on a mechanistic level?

A: The mechanism of PTC involves the catalyst facilitating the transfer of an ion or molecule across the phase boundary.[3][9] In a typical liquid-liquid system, a quaternary ammonium salt (Q⁺X⁻) present in the organic phase can exchange its counterion (X⁻) for a reactant anion (Y⁻) from the aqueous phase at the interface. This newly formed, lipophilic ion pair (Q⁺Y⁻) is soluble in the organic phase and diffuses away from the interface.[3][4] In the organic phase, the now "naked" and highly reactive anion (Y⁻) reacts with the substrate. The catalyst cation (Q⁺) then transports the leaving group back to the aqueous phase, completing the catalytic cycle.

Q3: What are the common types of phase-transfer catalysts?

A: The most prevalent types of phase-transfer catalysts include:

  • Quaternary Ammonium and Phosphonium Salts: These are the workhorses of PTC due to their versatility, affordability, and tunable lipophilicity.[1][4][10] Examples include tetrabutylammonium bromide (TBAB) and Aliquat 336.

  • Crown Ethers and Cryptands: These are highly effective at complexing alkali metal cations and are particularly useful for reactions involving solid inorganic salts.[5][10] However, they are generally more expensive and can have higher toxicity.

  • Polyethylene Glycols (PEGs): These are a less expensive and lower toxicity alternative, though they may exhibit lower activity compared to other catalysts.[10]

Part 2: Troubleshooting Guide for Enhanced Reaction Efficiency

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My reaction is sluggish or stalls at low conversion.

A slow or incomplete reaction is a common hurdle in PTC. The root cause often lies in mass transfer limitations or suboptimal catalyst performance.

Q: I've set up my PTC reaction according to the literature, but the conversion is disappointingly low. What are the first things I should check?

A: An inefficient PTC reaction can often be traced back to a few key experimental parameters. Here’s a systematic approach to troubleshooting:

Initial Diagnostic Workflow

Caption: Initial troubleshooting workflow for a slow PTC reaction.

Detailed Troubleshooting Steps:

  • Agitation and Mass Transfer: PTC reactions are fundamentally dependent on the interfacial area between the two phases.[11]

    • Causality: Insufficient stirring leads to a small interfacial area, which limits the rate at which the catalyst can shuttle reactants between the phases.[12] In many cases, the reaction rate is limited by this mass transfer step rather than the intrinsic chemical reaction rate.[13][14]

    • Protocol: Increase the stirring speed and monitor the reaction rate. If the rate increases with stirring speed, the reaction is mass-transfer limited. For viscous mixtures, a mechanical stirrer is often more effective than a magnetic stir bar. Ultrasound can also be used to increase agitation.[11][12]

  • Catalyst Selection and Concentration: The structure of the catalyst is critical for its ability to partition effectively between the two phases.[12]

    • Expertise & Experience: A catalyst that is too hydrophilic will remain predominantly in the aqueous phase, while one that is too lipophilic will be sequestered in the organic phase and be inefficient at the interface.[12] Tetrabutylammonium and tetrahexylammonium salts often provide a good balance for many reactions.

    • Actionable Advice: If you suspect your catalyst is not performing well, consider screening a panel of catalysts with varying alkyl chain lengths. Also, verify that the catalyst concentration is within the typical range of 1-5 mol%. Excess catalyst can sometimes lead to the formation of emulsions, which can hinder the reaction.[15]

  • The Role of the Solvent: The organic solvent influences the solubility of the substrate and the reactivity of the catalyst-anion ion pair.[11]

    • Trustworthiness: A non-polar solvent like toluene or hexane will result in a "tight" ion pair, which can be less reactive. A more polar aprotic solvent, such as dichloromethane, can solvate the cation more effectively, leading to a "looser" and more reactive anion.[11][12]

    • Data for Decision Making:

SolventDielectric ConstantNotes
Hexane1.9Non-polar, good for minimizing water co-extraction.
Toluene2.4A common and effective non-polar solvent.[11]
Dichloromethane9.1Polar aprotic, often increases reaction rates but can be reactive.[11][12]
  • Temperature Effects: Increasing the temperature generally increases the reaction rate.

    • Self-Validating System: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress. However, be aware that higher temperatures can lead to the degradation of some quaternary ammonium salts, particularly in the presence of strong bases.[11] Phosphonium salts are generally more thermally stable.[2]

Issue 2: I'm observing significant byproduct formation or catalyst degradation.

Selectivity and catalyst stability are crucial for a successful and reproducible PTC reaction.

Q: My reaction is producing a complex mixture of products, and I suspect my catalyst is not stable under the reaction conditions. How can I improve selectivity and ensure catalyst longevity?

A: Byproduct formation and catalyst degradation are often linked and can be mitigated by carefully controlling the reaction conditions.

Logical Relationship of Catalyst Deactivation and Side Reactions

G cluster_0 Problem: Poor Selectivity / Catalyst Degradation cluster_1 Potential Causes & Solutions A Observed Issues B Byproduct Formation A->B C Catalyst Degradation A->C D Hydrolysis of Substrate/Product B->D F Reaction with Solvent B->F E Hofmann Elimination of Catalyst C->E G Lower Base Concentration / Use Weaker Base D->G H Lower Temperature / Use More Stable Catalyst (e.g., Phosphonium Salt) E->H I Choose an Inert Solvent (e.g., Toluene) F->I

Caption: Relationship between causes and solutions for poor selectivity and catalyst degradation.

Strategies for Improving Selectivity and Stability:

  • Minimizing Hydrolysis: In reactions involving aqueous bases like NaOH or KOH, hydrolysis of either the starting material or the product can be a significant side reaction.

    • Protocol:

      • Reduce the concentration of the aqueous base.

      • If the reaction allows, switch to a milder base such as potassium carbonate.

      • Consider a solid-liquid PTC system, where a solid base is used with only a catalytic amount of water. This can dramatically reduce hydrolysis.[16]

  • Preventing Catalyst Degradation: Quaternary ammonium salts, especially those with β-hydrogens, can undergo Hofmann elimination at elevated temperatures in the presence of a strong base.

    • Expertise & Experience: If you are running your reaction at high temperatures with a strong base, catalyst degradation is a likely culprit for stalling.

    • Actionable Advice:

      • Lower the reaction temperature.

      • Switch to a more thermally stable catalyst, such as a phosphonium salt or a quaternary ammonium salt without β-hydrogens (e.g., those derived from Cinchona alkaloids).[17]

  • Solvent Inertness: Ensure that your solvent is not participating in the reaction.

    • Example: Dichloromethane can be alkylated by certain nucleophiles under PTC conditions. If you observe unexpected byproducts, consider switching to a more inert solvent like toluene or chlorobenzene.

Part 3: Experimental Protocols

Protocol: Screening of Phase-Transfer Catalysts

Objective: To identify the most effective phase-transfer catalyst for a given reaction.

Materials:

  • Reactants and solvents for your specific reaction.

  • A selection of phase-transfer catalysts (e.g., TBAB, TBAI, Aliquat 336, a phosphonium salt).

  • Reaction vessels (e.g., vials or round-bottom flasks).

  • Stirring apparatus (magnetic stir plate and stir bars).

  • Analytical equipment for monitoring reaction progress (e.g., GC, HPLC, TLC).

Procedure:

  • Set up a series of parallel reactions in separate vessels. Each vessel should contain the same amounts of reactants, solvents, and base.

  • To each vessel, add a different phase-transfer catalyst at the same molar concentration (e.g., 2 mol%). Include a control reaction with no catalyst.

  • Stir all reactions at the same rate and maintain them at the same temperature.

  • Withdraw aliquots from each reaction at regular time intervals (e.g., 1, 2, 4, and 8 hours).

  • Quench the reaction in the aliquots and analyze them to determine the conversion to the product.

  • Plot the conversion versus time for each catalyst. The catalyst that provides the fastest rate and highest yield is the most effective for your system.

References

Common degradation pathways for phosphonium salt catalysts

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phosphonium salt catalysts. This guide is designed to provide in-depth, field-proven insights into the common challenges and degradation pathways associated with these versatile catalysts. As Senior Application Scientists, we understand that troubleshooting catalytic cycles is critical to achieving reproducible, high-yielding results. This resource, presented in a practical question-and-answer format, explains the causality behind common issues and offers validated protocols to diagnose and resolve them.

Frequently Asked Questions (FAQs): Understanding Catalyst Stability

This section addresses the fundamental degradation pathways that can affect the performance of phosphonium salt catalysts.

Q1: What are the primary degradation pathways for phosphonium salt catalysts?

Phosphonium salts are generally regarded for their high thermal and chemical stability, especially when compared to their quaternary ammonium counterparts which are susceptible to Hofmann elimination.[1][2] However, they are not indestructible. The most common degradation pathways are initiated by strong bases, nucleophiles (like water), or oxidants.

The two principal degradation routes are:

  • Ylide Formation followed by Hydrolysis/Oxidation: In the presence of a strong base, a proton on the carbon alpha to the phosphorus atom can be abstracted to form a phosphorus ylide. This ylide can then be susceptible to hydrolysis or oxidation, ultimately leading to a phosphine oxide and a hydrocarbon. This is a well-known equilibrium in the context of the Wittig reaction.[3][4]

  • Direct Nucleophilic Attack at Phosphorus (Hydrolysis): Under basic or even neutral aqueous conditions, hydroxide or water molecules can attack the electrophilic phosphorus center. This process, often proceeding through a hydroxyphosphorane intermediate, results in the cleavage of a P-C bond to form a tertiary phosphine oxide and a hydrocarbon.[5][6] The formation of the highly stable phosphorus-oxygen double bond is a major thermodynamic driving force for this decomposition.[4]

Q2: My reaction is run under strongly basic conditions. What type of degradation should I be concerned about?

Under strongly basic conditions, the primary degradation pathway involves the formation of a phosphine oxide and a hydrocarbon.[1] Unlike quaternary ammonium salts, phosphonium salts do not undergo Hofmann elimination.[2] This superior stability in the presence of base and heat is a key reason for their selection in many industrial processes.[1] However, the basic conditions can facilitate the deprotonation to form an ylide or direct attack by hydroxide, both leading to the cleavage of a P-C bond and the formation of the corresponding phosphine oxide.[5][6] The specific pathway and rate of degradation will depend on the catalyst structure, the strength of the base, and the reaction temperature.

Q3: How does temperature affect the stability of phosphonium salt catalysts?

Phosphonium salts are known for their excellent thermal stability, often tolerating higher temperatures than analogous ammonium salts.[7] This makes them suitable for reactions that require significant heat.[1] However, elevated temperatures can accelerate the rate of underlying degradation pathways, particularly in the presence of strong bases or nucleophiles.[8] Thermal degradation can also involve sintering or loss of active surface area if the catalyst is supported.

Q4: Can my phosphonium salt catalyst degrade even without a strong base?

Yes. Degradation can occur in the presence of nucleophiles like water (hydrolysis) or through oxidation.[5][6] The presence of residual moisture in reagents or solvents can be sufficient to slowly hydrolyze the phosphonium salt to a phosphine oxide, especially at elevated temperatures.[9] Some phosphonium salts are particularly moisture-resistant, but this is not a universal property.[9] Additionally, exposure to atmospheric oxygen, especially with catalysts that may exist in equilibrium with a phosphine, can lead to oxidation to the phosphine oxide.[10]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with phosphonium salt catalysts.

Issue 1: My reaction is sluggish, shows low conversion, or has stalled completely.

A drop in catalytic activity is a primary indicator of catalyst deactivation or degradation.

Potential Causes & Diagnostic Workflow:

  • Catalyst Poisoning: The presence of impurities in your reagents or solvents can block the active sites of the catalyst. Common poisons include sulfur or other strong coordinating species.[8]

  • Catalyst Degradation (Phosphine Oxide Formation): The active phosphonium cation may be degrading into an inactive phosphine oxide. This is the most common deactivation pathway.[1][5]

  • Insufficient Mass Transfer (for Phase-Transfer Catalysis): In biphasic reactions, poor mixing can limit the catalyst's ability to transfer reactants between phases, mimicking low activity.[7]

dot

Caption: Troubleshooting workflow for low reaction conversion.

Experimental Protocol: Monitoring Catalyst Degradation using ³¹P NMR Spectroscopy

This protocol allows for the quantitative assessment of catalyst health by detecting the formation of phosphine oxide byproduct.[10]

Objective: To determine the ratio of active phosphonium salt catalyst to its inactive phosphine oxide degradation product.

Procedure:

  • Sample Preparation: Under a strictly inert atmosphere (e.g., in a glovebox), carefully extract an aliquot (approx. 0.1 - 0.5 mL) from the reaction mixture.

  • Solvent Addition: Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Ensure the chosen solvent fully dissolves the catalyst and its potential degradation products.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient relaxation delay (D1) to ensure accurate integration (e.g., 5-10 seconds). An external standard (e.g., triphenyl phosphate) can be used for quantification if desired.

  • Analysis:

    • Identify the characteristic chemical shift for your starting phosphonium salt.

    • Look for a new signal corresponding to the phosphine oxide. The chemical shift of a phosphine oxide is typically significantly downfield (more positive ppm) compared to the corresponding phosphonium salt.[10] For example, triphenylphosphine oxide appears around +25 to +40 ppm, while tetraphenylphosphonium bromide is around +22 ppm.

    • Integrate the peaks corresponding to the active catalyst and the phosphine oxide to determine the percentage of degradation.

Issue 2: I am observing unexpected byproducts in my reaction.

Byproducts can sometimes originate from the decomposition of the catalyst itself.

Potential Cause & Solution:

  • Cause: The primary degradation pathway of phosphonium salts under basic conditions yields a tertiary phosphine oxide and a hydrocarbon derived from one of the catalyst's substituents.[1] If one of the alkyl or aryl groups on the phosphorus atom is complex, its corresponding hydrocarbon byproduct might be observed in your analysis (e.g., by GC-MS or LC-MS).

  • Solution:

    • Characterize the Byproduct: Isolate and identify the structure of the unknown byproduct.

    • Compare with Catalyst Structure: Determine if the byproduct could plausibly be formed from one of the organic groups attached to the phosphorus atom of your catalyst.

    • Mitigate Degradation: If catalyst degradation is confirmed as the source, implement strategies to improve its stability. This includes rigorously drying all solvents and reagents, ensuring the reaction is run under an inert atmosphere (N₂ or Ar), and using the minimum necessary amount of base and the lowest effective temperature.[10]

Summary of Degradation Pathways and Mitigation Strategies

The table below summarizes the key degradation pathways, their common triggers, and recommended solutions for maintaining catalyst integrity.

Degradation PathwayCommon TriggersKey IndicatorsPrevention & Mitigation Strategies
Hydrolysis Water, Hydroxide IonsAppearance of phosphine oxide peak in ³¹P NMR; Sluggish reactionUse anhydrous reagents and solvents; Run under inert atmosphere; Use a more sterically hindered or moisture-stable phosphonium salt.[9]
Base-Mediated Decomposition Strong Bases (e.g., alkoxides, hydroxides)Formation of phosphine oxide and hydrocarbon byproductUse the minimum stoichiometric amount of base required; Consider a weaker base if compatible with the reaction; Maintain the lowest possible reaction temperature.[1]
Oxidation Oxygen (Air)Appearance of phosphine oxide peak in ³¹P NMRDegas all solvents; Handle catalyst and run reactions under a strictly inert atmosphere (N₂ or Ar).[10]
Thermal Degradation High Temperatures (>150-200 °C, catalyst dependent)General loss of activity; Sintering of supported catalystsOperate at the lowest effective temperature; Select a catalyst with known high thermal stability.[7][8]
Visualizing the Primary Degradation Pathway

The following diagram illustrates the two common mechanistic routes for the base-mediated degradation of a tetraalkylphosphonium salt to a trialkylphosphine oxide.

G

References

Technical Support Center: Troubleshooting Phosphonium Salt Preparation

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in modern organic synthesis, particularly for the Wittig reaction, phosphonium salts are the bedrock for creating carbon-carbon double bonds.[1][2] However, the synthesis of these crucial reagents can often be plagued by low yields, incomplete reactions, and challenging purifications. This guide, designed for researchers and drug development professionals, provides a comprehensive troubleshooting framework based on mechanistic principles and field-proven insights.

As Senior Application Scientists, we understand that troubleshooting is not just about following steps but about understanding the underlying chemistry. This guide is structured as a series of frequently asked questions that directly address the common pitfalls encountered during phosphonium salt preparation, from reagent selection to final product isolation.

Part 1: Reagent and Substrate Integrity

Question 1: My reaction is sluggish or fails to start. Could my reagents be the issue?

Answer: Absolutely. The success of a phosphonium salt synthesis, which typically proceeds via an SN2 mechanism, is highly dependent on the quality of your starting materials.[2]

  • Phosphine Purity: The key nucleophile, typically an aryl or alkyl phosphine like triphenylphosphine (PPh₃), is susceptible to oxidation.[3] The presence of triphenylphosphine oxide (Ph₃PO), a common impurity in older PPh₃ reagents, can significantly hinder the reaction as it is non-nucleophilic.

    • Causality: Phosphorus(III) has a lone pair of electrons that acts as the nucleophile.[2] In phosphine oxide, this lone pair is engaged in a double bond with oxygen, rendering it inert for the desired quaternization reaction.[4][5]

    • Recommendation: Always use freshly opened or purified PPh₃. If you suspect oxidation, you can often purify it by recrystallization. Running the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent in-situ oxidation.[3]

  • Alkyl Halide Reactivity: The electrophile's reactivity is critical. The general reactivity trend for the halide leaving group in SN2 reactions is I > Br > Cl >> F.[6] Alkyl iodides and bromides are highly reactive and are most commonly used.[6] Chlorides are less reactive and may require more forcing conditions or catalytic additives.[6][7]

  • Solvent Purity: Solvents must be anhydrous. The presence of water can interfere with the reaction, and in some cases, promote unwanted side reactions. For instance, some phosphonium salts can be hygroscopic, and water can complicate crystallization.[3]

Question 2: Why am I getting low to no yield when using a secondary or tertiary alkyl halide?

Answer: This is a classic limitation of the SN2 reaction mechanism which governs most phosphonium salt preparations.[2]

  • Mechanism & Steric Hindrance: The SN2 reaction involves a backside attack by the nucleophile (the phosphine) on the carbon atom bearing the halide.[1]

    • Primary Halides: These have minimal steric bulk around the reaction center, allowing the relatively large phosphine nucleophile to approach and react efficiently.[2]

    • Secondary Halides: These are more sterically hindered, which slows the reaction rate significantly. While reactions can sometimes work, they often require longer reaction times and higher temperatures.[2]

    • Tertiary Halides: These are extremely sterically hindered. A backside attack is virtually impossible. Instead of substitution, you will likely observe elimination (E2) reactions if a basic phosphine is used, or no reaction at all.

  • Expert Insight: If your target molecule requires a quaternary center attached to phosphorus, a direct SN2 approach with a tertiary halide is not a viable strategy. You must consider alternative synthetic routes. For some sterically demanding systems, specialized procedures have been developed, but these are exceptions rather than the rule.[8][9]

Part 2: Optimizing Reaction Conditions

Question 3: What is the optimal solvent for my reaction?

Answer: The choice of solvent is critical for facilitating the SN2 reaction while ensuring the product, a salt, can be easily isolated. Polar aprotic solvents are generally the best choice.[10]

  • Why Polar Aprotic? Solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM) are ideal.[7][11] They are polar enough to dissolve the reactants and stabilize the charged transition state of the SN2 reaction.[12] Crucially, they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[12]

  • Why Not Polar Protic? Solvents like ethanol or water are generally poor choices. They form a "cage" around the phosphine nucleophile through hydrogen bonding, which stabilizes it and severely dampens its nucleophilicity, slowing down the SN2 reaction.[10]

  • Why Not Non-Polar? Solvents like benzene or toluene can be used, particularly because the resulting phosphonium salt is often insoluble and will precipitate directly from the reaction mixture, providing a simple purification method.[2] However, reaction rates can be slower due to the lower polarity.

SolventTypeDielectric Constant (ε)Typical Use Case
Acetonitrile Polar Aprotic37.5Excellent all-purpose solvent, good solubility for reactants.[11]
DMF Polar Aprotic36.7High boiling point, useful for less reactive halides requiring heat.[7]
DCM Polar Aprotic9.1Good for reactions at or below room temperature.[11]
Toluene Non-Polar2.4Used to precipitate the product salt directly from the reaction.[2]
Ethanol Polar Protic24.5Generally avoided due to solvation of the nucleophile.[10]

Question 4: My reaction is incomplete after the standard reaction time. Can I just heat it longer?

Answer: While increasing the temperature and reaction time can drive a sluggish reaction to completion, it must be done cautiously.[6] High temperatures can introduce side reactions and decomposition pathways, potentially reducing the overall isolated yield of your pure product.

  • Consider the Stability: Check the stability of your starting materials and the final phosphonium salt at elevated temperatures. Some complex molecules may not be stable to prolonged heating.

  • Alternative Strategies: Before resorting to harsh conditions, consider other ways to improve reactivity:

    • Switch to a more polar solvent (e.g., from Toluene to DMF) to accelerate the SN2 rate.

    • Use a more reactive halide (e.g., switch from an alkyl chloride to the corresponding bromide or iodide). If this isn't possible, see the next question.

Question 5: I must use an alkyl chloride, but the reaction is too slow. How can I speed it up?

Answer: This is a common challenge due to the lower reactivity of the C-Cl bond. An excellent strategy is to perform an in situ halogen exchange, often called a catalyzed Finkelstein reaction.

  • Mechanism: By adding a catalytic amount of an alkali metal iodide (like NaI or KI) or bromide (NaBr, KBr), you can convert the alkyl chloride to the more reactive alkyl iodide or bromide in situ.[6][7] The newly formed halide is immediately consumed by the phosphine. This shifts the equilibrium of the halogen exchange towards the product, driving the reaction forward.[7]

  • Protocol: Add 0.9 to 3.0 moles of NaI or NaBr per mole of the alkyl chloride to your reaction mixture.[6] Solvents like DMF or acetonitrile are particularly effective for this process.[7]

Part 3: Identifying and Mitigating Side Reactions

Question 6: My crude product shows a significant amount of triphenylphosphine oxide. How is this forming?

Answer: Triphenylphosphine oxide (Ph₃PO) is the most common and persistent impurity in reactions involving PPh₃. It can arise from two main sources:

  • Contamination of Starting Material: As mentioned in Q1, commercial PPh₃ can contain significant amounts of Ph₃PO.[3]

  • Oxidation During Reaction: PPh₃ is readily oxidized by atmospheric oxygen, especially at elevated temperatures. If your reaction is not performed under an inert atmosphere, you are likely generating Ph₃PO.

Mitigation Strategy:

  • Use high-purity PPh₃ or purify it before use.

  • Always run the reaction under an inert atmosphere (N₂ or Ar).

  • Purification to remove Ph₃PO can be challenging as it has similar solubility to many phosphonium salts. Careful recrystallization is often required.

Question 7: I am using an α,β-unsaturated halide (e.g., allyl or vinyl halide) and getting a complex mixture of products. What is happening?

Answer: While these substrates can form phosphonium salts, they are prone to side reactions. For example, vinylphosphines can undergo a subsequent Michael-like addition with the starting phosphine, leading to oligomeric or polymeric side products.[13] The reaction conditions must be carefully controlled, often using specific catalysts or conditions to favor the desired SN2 pathway over competing reactions.[13]

Visualizations and Workflows

Core Reaction Mechanism

The formation of a phosphonium salt is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Caption: SN2 mechanism for phosphonium salt formation.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical decision tree to diagnose the issue.

Troubleshooting_Workflow start Low Yield Observed reagents_ok Reagents OK? start->reagents_ok check_reagents 1. Check Reagents - PPh₃ purity (no Ph₃PO) - Anhydrous solvent - Reactive halide (I > Br > Cl) purify_reagents Action: - Purify PPh₃ - Dry solvent check_reagents->purify_reagents check_substrate 2. Check Substrate Is it primary/benzylic? redesign Action: - Redesign synthesis (Sₙ2 not viable for 3°) check_substrate->redesign optimize_cond 3. Optimize Conditions - Use polar aprotic solvent - Increase temperature cautiously - Add NaI for R-Cl conditions_ok Still Low Yield? optimize_cond->conditions_ok check_workup 4. Check Work-up - Is product water soluble? - Is it an oil? - Any side products? purification_issue Action: - Use trituration for oils - Optimize recrystallization check_workup->purification_issue reagents_ok->check_reagents No substrate_ok Substrate OK? reagents_ok->substrate_ok Yes substrate_ok->check_substrate No substrate_ok->conditions_ok Yes conditions_ok->optimize_cond Yes conditions_ok->check_workup No, yield is now good end Yield Improved purify_reagents->end redesign->end purification_issue->end

Caption: A decision tree for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Synthesis of Benzyltriphenylphosphonium Chloride

This protocol is a standard example of a high-yielding phosphonium salt preparation.[1]

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (26.2 g, 0.1 mol).

  • Solvent Addition: Add toluene (100 mL).

  • Reaction Initiation: Add benzyl chloride (12.6 g, 0.1 mol) to the stirred suspension.

  • Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 4 hours. A white precipitate will begin to form.

  • Cooling & Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.

  • Filtration: Collect the white crystalline solid by vacuum filtration.

  • Washing: Wash the solid with cold toluene (2 x 30 mL) and then with diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven to yield benzyltriphenylphosphonium chloride as a white solid.

Protocol 2: Purification of an Oily Phosphonium Salt via Trituration

This technique is effective when a phosphonium salt fails to crystallize and instead forms a viscous oil.[3][14]

  • Preparation: Place the flask containing the crude oily product in an ice bath.

  • Solvent Addition: Add a small volume of a non-polar solvent in which the salt is insoluble but impurities are soluble (e.g., cold diethyl ether, hexanes, or ethyl acetate).

  • Trituration: Using a glass rod, vigorously scratch and stir the oil in the presence of the cold solvent. The goal is to induce nucleation and solidification. This may require patience.

  • Solid Formation: Continue scratching and stirring. The oil should gradually transform into a fine, granular, or crystalline solid.

  • Isolation: Once solidification is complete, decant or filter off the solvent.

  • Washing: Wash the resulting solid again with a fresh portion of the cold non-polar solvent to remove residual soluble impurities.

  • Drying: Dry the purified solid under high vacuum.

References

Technical Support Center: High-Purity Purification of Nonyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the high-purity purification of Nonyltriphenylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols to overcome common challenges encountered during the purification of this versatile phosphonium salt.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound a viscous oil instead of a solid?

This is a common issue. This compound is often hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water, along with residual solvents, can prevent the compound from solidifying, resulting in a thick, hard-to-handle oil.[1]

Q2: What are the most common impurities in crude this compound?

The primary impurities are typically unreacted starting materials, namely triphenylphosphine and 1-bromononane. Residual solvents from the synthesis, such as toluene or ethanol, are also common.[2] Additionally, byproducts from side reactions, although less common, can also be present.

Q3: What is the expected purity of commercially available this compound?

Commercial grades of this compound can vary, with purities often around 95%.[3] For applications requiring higher purity, further purification is necessary. Similar phosphonium salts are available in purities ranging from 90% to 99%.[4]

Q4: Which analytical techniques are best for assessing the purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for determining purity and identifying impurities like residual triphenylphosphine.[1] High-Performance Liquid Chromatography (HPLC) is another powerful technique for quantifying purity.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Product remains an oil after solvent removal. 1. Presence of water: The compound is hygroscopic. 2. Residual solvent: Solvents can be trapped in the viscous oil.1. Azeotropic drying: Dissolve the oil in dry toluene and evaporate the solvent under reduced pressure. Repeat this process several times to azeotropically remove water.[1] 2. High-vacuum drying: Dry the oil under high vacuum at a slightly elevated temperature (e.g., 80°C) for an extended period to remove residual solvents.[1]
Product precipitates as an oil during recrystallization. 1. Solution is too concentrated. 2. Cooling is too rapid. 3. High level of impurities. 1. Use a more dilute solution: Add a small amount of additional hot solvent to fully dissolve the oil and then allow it to cool slowly.[1] 2. Slow cooling: Allow the flask to cool to room temperature undisturbed, then transfer to a refrigerator, and finally to a freezer.[1] 3. Pre-purification wash: Before recrystallization, wash the crude oil with a non-polar solvent like hexane to remove non-polar impurities.
Low recovery after recrystallization. 1. Too much solvent used. 2. Product is significantly soluble in the cold solvent. 1. Minimize solvent: Use the minimum amount of hot solvent required to dissolve the crude product.[6] 2. Optimize solvent system: If recovery is consistently low, consider a different solvent or a solvent/anti-solvent system. For example, dissolve in a small amount of a good solvent (e.g., ethyl acetate/acetonitrile mixture) and then slowly add a poor solvent (e.g., hexane) until turbidity is observed, then cool.[1]
Product is off-white or colored after purification. Presence of colored impurities. Charcoal treatment: During the hot dissolution step of recrystallization, add a small amount of activated charcoal to the solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol outlines a robust method for the purification of this compound by recrystallization.

Objective: To obtain high-purity, crystalline this compound from a crude, oily product.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc), reagent grade

  • Acetonitrile (MeCN), reagent grade

  • n-Hexane, reagent grade

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Workflow Diagram:

G cluster_prep Preparation cluster_recrystallization Recrystallization cluster_isolation Isolation & Drying start Crude Oily Product wash Wash with Hexane start->wash Remove non-polar impurities dry Dry under Vacuum wash->dry Remove hexane dissolve Dissolve in hot EtOAc/MeCN dry->dissolve Prepare for crystallization cool Slow Cooling (RT -> Freezer) dissolve->cool Induce precipitation crystallize Crystallization Occurs cool->crystallize filter Filter Crystals crystallize->filter Separate solid from mother liquor wash_cold Wash with Cold Hexane filter->wash_cold Remove soluble impurities dry_final Dry Crystals under Vacuum wash_cold->dry_final Remove residual solvent end High-Purity Crystalline Product dry_final->end G start Purification Attempt q1 Is the product a solid crystal? start->q1 is_oil No, it's an oil q1->is_oil No is_solid Yes q1->is_solid Yes troubleshoot_oil Troubleshoot Oily Product: - Dry azeotropically with toluene - Use high vacuum - Attempt low-temperature crystallization is_oil->troubleshoot_oil q2 Is the product pure by NMR/HPLC? is_solid->q2 is_pure Yes q2->is_pure Yes not_pure No q2->not_pure No end Successful Purification is_pure->end troubleshoot_purity Troubleshoot Purity: - Repeat recrystallization - Use charcoal treatment - Consider column chromatography not_pure->troubleshoot_purity troubleshoot_oil->start Re-attempt troubleshoot_purity->start Re-attempt

References

Technical Support Center: Phosphonium Salt Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phosphonium salts. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with phosphonium salts in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.

Introduction to Phosphonium Salt Stability

Phosphonium salts are a versatile class of compounds widely used in organic synthesis, catalysis, and materials science.[1][2] Their applications range from being precursors to Wittig reagents for olefination reactions to serving as phase-transfer catalysts and thermally stable ionic liquids.[1][3][4] However, their efficacy is intrinsically linked to their stability in solution. Degradation of phosphonium salts can lead to reduced yields, formation of impurities, and unreliable experimental outcomes.

This guide will delve into the common stability issues encountered with phosphonium salts, focusing on the primary degradation pathways: hydrolysis, thermal decomposition, and reactions with bases and nucleophiles. We will provide a structured troubleshooting guide and a comprehensive FAQ section to address specific challenges you may face in the laboratory.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to help you diagnose and resolve stability problems with your phosphonium salts in solution.

Issue 1: My phosphonium salt appears to be degrading in the presence of water or protic solvents.

Symptoms:

  • Formation of triphenylphosphine oxide (Ph3P=O) or other phosphine oxides, often observed as a white precipitate or by NMR/MS analysis.

  • Decrease in the concentration of the phosphonium salt over time.

  • In Wittig reactions, reduced yield of the desired alkene.

Root Cause Analysis:

Phosphonium salts are susceptible to hydrolysis, particularly under alkaline conditions, leading to the formation of a phosphine oxide and a hydrocarbon.[5][6][7][8] The mechanism generally involves the attack of a hydroxide ion on the phosphorus center to form a pentacoordinate phosphorane intermediate, which then decomposes.[6][9] The polarity of the medium can influence the stereochemical outcome of this decomposition.[6] Even in the absence of a strong base, residual water in solvents can lead to slow hydrolysis.

Mitigation Strategies:

  • Solvent Selection and Preparation:

    • Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for reactions involving phosphonium salts, especially when a strong base is to be used for ylide generation.

    • Aprotic Solvents: Whenever possible, opt for aprotic solvents (e.g., THF, toluene, DCM) over protic solvents (e.g., alcohols, water).

  • Control of pH:

    • Avoid Basic Conditions: If possible, maintain a neutral or slightly acidic pH. The rate of alkaline hydrolysis is significantly faster than hydrolysis under neutral or acidic conditions.

  • Reaction Setup:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Dry Glassware: Ensure all glassware is thoroughly dried before use.

Experimental Protocol: Monitoring Hydrolysis by ³¹P NMR

  • Prepare a stock solution of your phosphonium salt in the desired solvent (e.g., deuterated chloroform for NMR analysis).

  • Take an initial ³¹P NMR spectrum to establish the chemical shift of the intact phosphonium salt.

  • Spike the solution with a known amount of water or expose it to ambient moisture.

  • Monitor the reaction over time by acquiring ³¹P NMR spectra at regular intervals.

  • The appearance of a new peak, typically in the range of +20 to +40 ppm, is indicative of phosphine oxide formation.

Issue 2: My reaction is failing or giving low yields at elevated temperatures.

Symptoms:

  • Discoloration of the reaction mixture (e.g., darkening).

  • Formation of unexpected byproducts.

  • Complete consumption of the starting phosphonium salt without the formation of the desired product.

Root Cause Analysis:

Phosphonium salts can undergo thermal decomposition, with the stability being dependent on the nature of the substituents on the phosphorus atom and the counter-ion.[10][11][12][13] Decomposition pathways can be complex and may involve ylide formation followed by further reactions, or nucleophilic attack by the counter-ion on one of the alkyl/aryl groups attached to the phosphorus.[10][13][14] For instance, thermolyses of triphenylphosphonium alkyl ester salts can lead to the formation of an ylide and a methyl halide through the attack of the halide ion.[10][13][14]

Mitigation Strategies:

  • Temperature Control:

    • Optimize Reaction Temperature: Determine the lowest effective temperature for your reaction. Avoid unnecessarily high temperatures.

    • Isothermal Conditions: Maintain a stable reaction temperature. Fluctuations can lead to uncontrolled decomposition.

  • Counter-ion Selection:

    • Non-Nucleophilic Anions: If possible, use phosphonium salts with non-nucleophilic and less basic counter-ions (e.g., tetrafluoroborate, hexafluorophosphate, tosylate) to minimize their participation in decomposition pathways.[10][13][14]

  • Structural Considerations:

    • Steric Hindrance: Phosphonium salts with bulkier substituents around the phosphorus atom often exhibit greater thermal stability.[15][16][17]

Data Presentation: Thermal Stability of Common Phosphonium Salts

Phosphonium SaltCounter-ionDecomposition Temperature (°C)Reference
Tetraphenylphosphonium BromideBr⁻> 300[1]
Methyltriphenylphosphonium BromideBr⁻~225[10]
Ethyltriphenylphosphonium BromideBr⁻~130-225[10]
[P₄₄₄₄][Pro]Prolinate⁻Oxidative degradation observed at lower temps[18]
Fluorinated Phosphonium SaltsNTf₂⁻~100°C higher than Cl⁻ analogues[19]

Note: Decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate, atmosphere).

Issue 3: My phosphonium salt is consumed when I add a base to generate the ylide for a Wittig reaction.

Symptoms:

  • The characteristic color of the ylide does not develop or fades quickly.

  • Low or no yield of the expected alkene.

  • Formation of byproducts resulting from the decomposition of the phosphonium salt.

Root Cause Analysis:

The generation of a phosphonium ylide involves the deprotonation of the carbon alpha to the phosphorus atom using a strong base.[4][20] However, if the base is also a strong nucleophile, it can attack the phosphorus center, leading to decomposition pathways that compete with ylide formation. Furthermore, the stability of the resulting ylide is crucial; some ylides are unstable and can react with the parent phosphonium salt (transylidation) or other species in the reaction mixture.[10][13][14]

Mitigation Strategies:

  • Choice of Base:

    • Non-Nucleophilic Bases: Use strong, non-nucleophilic bases for ylide formation. Examples include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (t-BuOK).[3]

    • Base Strength: The strength of the base should be matched to the acidity of the phosphonium salt. For stabilized ylides (with electron-withdrawing groups), weaker bases like alkoxides or even sodium hydroxide can be sufficient.[20]

  • Temperature of Ylide Formation:

    • Low Temperature: Generate the ylide at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and decomposition.

  • Reaction Order:

    • Slow Addition: Add the base slowly to the solution of the phosphonium salt to maintain a low concentration of the base and control the exothermicity of the reaction.

Visualization: Troubleshooting Workflow for Ylide Generation

Caption: Decision tree for troubleshooting ylide formation issues.

Frequently Asked Questions (FAQs)

Q1: How can I purify my phosphonium salt if it is an oil?

A1: Oily phosphonium salts can be challenging to purify. One common issue is the presence of residual water or solvents, which can prevent crystallization.[21] A recommended procedure is to dissolve the crude product in a minimal amount of a good solvent (e.g., acetonitrile or dichloromethane) and then induce precipitation or crystallization by the slow addition of a poor solvent (an anti-solvent) such as diethyl ether or hexane.[21] Repeatedly dissolving the oil in a dry solvent like toluene and removing the solvent under vacuum can help to azeotropically remove water.[21] Low-temperature crystallization can also be effective.[21]

Q2: What is the best way to store phosphonium salts?

A2: Due to their hygroscopic nature and sensitivity to moisture, phosphonium salts should be stored in a tightly sealed container in a desiccator or a glovebox under an inert atmosphere. This is particularly important for halide salts. Storing them in a cool, dry place will also help to prolong their shelf life.

Q3: Can the counter-ion affect the stability of my phosphonium salt?

A3: Absolutely. The counter-ion plays a significant role in the stability of a phosphonium salt. Halide anions (Cl⁻, Br⁻, I⁻) are more nucleophilic and basic than anions like tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), or bis(trifluoromethanesulfonyl)imide (NTf₂⁻).[10][13][14][19] Nucleophilic counter-ions can participate in decomposition pathways, especially at elevated temperatures.[10][13][14] Therefore, for applications requiring high thermal or chemical stability, phosphonium salts with non-nucleophilic, weakly coordinating anions are preferred.[19]

Q4: Are there any analytical techniques to monitor the stability of phosphonium salts in real-time?

A4: Yes, several techniques can be employed. ³¹P NMR spectroscopy is one of the most powerful methods, as the phosphorus nucleus is highly sensitive to its chemical environment. You can easily distinguish between the phosphonium salt and its degradation products like phosphine oxides.[5] HPLC can also be used to separate and quantify the phosphonium salt and its degradation products.[22] For thermal stability studies, Thermogravimetric Analysis (TGA) is the standard method.[12][19]

Q5: My phosphonium salt is colored. Does this indicate decomposition?

A5: Not necessarily. While many simple phosphonium salts are white crystalline solids, the color can be influenced by the structure of the cation or the anion, or the presence of impurities. However, if a previously colorless or white salt develops color over time or upon dissolution, it could be a sign of degradation. It is advisable to characterize the material using analytical techniques like NMR or MS to confirm its identity and purity.

Visualization: Degradation Pathways of Phosphonium Salts

G cluster_0 Degradation Pathways A Phosphonium Salt [R₄P]⁺X⁻ B Hydrolysis (+ H₂O/OH⁻) A->B C Thermal Decomposition (Heat) A->C D Base/Nucleophile Reaction (+ Base/Nu⁻) A->D E Phosphine Oxide (R₃P=O) B->E F Hydrocarbon (RH) B->F G Ylide Formation C->G H Alkene/Alkane C->H I Phosphine C->I D->G

References

Technical Support Center: Microwave-Assisted Synthesis of Phosphonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted synthesis of phosphonium salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common issues, and answer frequently asked questions related to reducing reaction times in phosphonium salt synthesis using microwave technology. Our approach is grounded in scientific principles and field-proven experience to ensure the integrity and success of your experiments.

Introduction: The Rationale for Microwave Assistance

The synthesis of phosphonium salts, typically through the quaternization of a phosphine with an alkyl halide, is a cornerstone reaction in organic chemistry, most notably for the preparation of Wittig reagents.[1] Traditionally, this SN2 reaction can be sluggish, often requiring prolonged heating under reflux for many hours or even days.[1][2] Microwave-assisted organic synthesis (MAOS) offers a powerful solution, dramatically accelerating this transformation by leveraging the principles of dielectric heating.[3][4]

Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid rotation and friction, which generates intense, uniform, and instantaneous localized heating.[4][5] This process bypasses the slow thermal conductivity of conventional heating methods, leading to a significant reduction in reaction times—often from hours to mere minutes.[3][6] Furthermore, studies have suggested the existence of specific, non-thermal microwave effects that can enhance reaction rates beyond what is achievable by temperature alone, particularly in reactions involving charged intermediates like the transition state of phosphonium salt formation.[7][8]

This guide will help you harness these advantages effectively and troubleshoot any challenges you may encounter.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the microwave-assisted synthesis of phosphonium salts.

Q1: What is the primary advantage of using a microwave for synthesizing phosphonium salts?

The single most significant advantage is the drastic reduction in reaction time.[9] Reactions that traditionally take hours or days at reflux can often be completed in minutes.[1][10] This acceleration not only improves throughput but also can lead to cleaner reactions with fewer side products due to the shorter exposure to high temperatures.[6]

Q2: Can I use a domestic microwave oven for these syntheses?

While some early reports utilized domestic microwave ovens, it is strongly discouraged for safety reasons.[1] Laboratory-grade microwave reactors are specifically designed with features to safely handle flammable organic solvents under pressure and allow for precise temperature and pressure monitoring and control, which is critical for reproducibility and safety.[4][11]

Q3: What type of reaction vessels are required?

You must use sealed vessels specifically designed for microwave chemistry. These are typically made of thick-walled borosilicate glass or other microwave-transparent, pressure-resistant materials.[1] Using standard laboratory glassware is hazardous as it cannot withstand the rapid pressure changes that occur when heating solvents above their boiling points.

Q4: Is it always necessary to use a solvent?

Not always. Solvent-free ("neat") conditions are highly effective for many phosphonium salt syntheses, particularly when the reactants are liquids or low-melting solids.[8][12] This approach is a key tenet of green chemistry, as it eliminates solvent waste.[9] When a solvent is needed, polar solvents that efficiently absorb microwave energy are preferred.

Q5: How do I translate a conventional heating protocol to a microwave-assisted one?

A general rule of thumb is that for every 10°C increase in temperature, the reaction rate approximately doubles.[11] Microwave reactors allow you to safely exceed the atmospheric boiling point of solvents, leading to massive rate acceleration. Start with the same stoichiometry as your conventional method but set the microwave reactor to a significantly higher temperature (e.g., 150-200°C, depending on the solvent and reactants) for a short duration (e.g., 5-15 minutes).[1] Optimization will be required.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Your reaction completes quickly, but analysis (TLC, NMR) shows a low yield of the desired phosphonium salt.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Insufficient Temperature/Time The activation energy for the SN2 reaction has not been sufficiently overcome. Even with microwave acceleration, some reactions, especially with less reactive halides (e.g., chlorides), require more aggressive conditions.[2]Incrementally increase the reaction temperature (in 10-20°C steps) and/or the reaction time (in 5-minute steps). Monitor progress by TLC to avoid decomposition.
Poor Microwave Absorption If using non-polar reactants under solvent-free conditions or a non-polar solvent (e.g., toluene), the reaction mixture may not be efficiently absorbing microwave energy, leading to slow or incomplete heating.Add a small amount of a polar, high-boiling solvent (e.g., DMF, NMP, acetonitrile) to act as a "heating sensitizer". Alternatively, if compatible with your chemistry, switch to a more polar solvent system.[11]
Steric Hindrance Highly hindered phosphines (e.g., tri-tert-butylphosphine) or secondary/neopentyl halides react much more slowly due to steric impediment of the SN2 transition state.[13]These reactions will inherently require more forcing conditions. Increase the temperature to the maximum safe limit for your solvent/vessel and extend the reaction time. A more significant excess of one reagent may also be necessary.[13]
Poor Leaving Group The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl. Alkyl chlorides are significantly less reactive than bromides or iodides.[2]If possible, switch to the corresponding alkyl bromide or iodide. If you must use a chloride, consider adding a catalytic amount of an iodide salt (e.g., NaI, KI) to facilitate an in situ Finkelstein reaction, converting the chloride to the more reactive iodide.
Problem 2: Formation of Significant Byproducts (e.g., Triphenylphosphine Oxide)

You observe the formation of your phosphonium salt, but also a significant amount of triphenylphosphine oxide (TPPO) or other impurities.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Presence of Water or Oxygen Triphenylphosphine (TPP) can be oxidized to TPPO, a reaction that can be accelerated at high temperatures in the presence of trace oxygen or water.Use dry solvents and consider degassing the solvent before use. While not always necessary for phosphonium salt formation, running the reaction under an inert atmosphere (N2 or Ar) can minimize this side reaction.
Decomposition at High Temperature The target phosphonium salt or starting materials may be thermally unstable at the set reaction temperature, leading to decomposition pathways.Reduce the reaction temperature and compensate by increasing the reaction time. Perform a time-course study at a lower temperature to find the optimal balance between reaction rate and stability.
Side Reactions of Substrate If your alkyl halide contains other functional groups (e.g., esters, amides), they may undergo side reactions or degradation under the harsh microwave conditions.[14]Lower the reaction temperature. Screen different solvents to find one that promotes the desired reaction at a lower temperature. For extremely sensitive substrates, microwave assistance may not be suitable.
Problem 3: Reaction Stalls or is Incomplete

The reaction proceeds initially but then stops, leaving a significant amount of starting material.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Product Precipitation The phosphonium salt product may be insoluble in the reaction medium and precipitate out. This can coat the starting materials, preventing further reaction, and can also lead to uneven heating.Choose a solvent in which the final salt has at least moderate solubility at the reaction temperature. Solvents like acetonitrile or DMF are often good choices.[2] Ensure the microwave reactor's magnetic stirring is functioning effectively to keep solids suspended.
Reagent Stoichiometry An equimolar ratio of reactants may be insufficient if one of the reagents is volatile or prone to side reactions.Use a slight excess (1.1-1.2 equivalents) of the more stable or less expensive reagent. For gaseous or highly volatile alkyl halides, a larger excess may be required in the sealed vessel.
Phase Transfer Issues (for PTC) In biphasic systems using a phase transfer catalyst (PTC), inefficient transfer of the reacting anion to the organic phase can stall the reaction.[15]Ensure the chosen PTC (e.g., a quaternary ammonium or phosphonium salt) is appropriate for the system. Vigorous stirring is essential to maximize the interfacial area between phases.

Experimental Protocols & Data

Protocol 1: Solvent-Free Synthesis of Benzyltriphenylphosphonium Bromide

This protocol demonstrates a rapid, solvent-free synthesis, a common precursor for the Wittig reaction.

Methodology:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add triphenylphosphine (1.31 g, 5.0 mmol).

  • Add benzyl bromide (0.855 g, 0.595 mL, 5.0 mmol).

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a laboratory-grade microwave reactor.

  • Irradiate the mixture with stirring according to the parameters in the table below.

  • After the reaction, allow the vessel to cool to room temperature (<50°C) before opening.

  • The resulting solid can be washed with diethyl ether to remove any unreacted starting materials and then dried under vacuum.

Comparative Reaction Data:

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating (Toluene)11024 hours~70-80%[8]
Microwave (Solvent-Free)10010 min>95%[8]
Microwave (Acetonitrile)20010 min>90%[1]
Workflow Diagram: Troubleshooting Low Yield

The following diagram illustrates a logical workflow for addressing low product yields in your experiments.

Troubleshooting_Workflow start Low Yield Observed check_reactivity Assess Reagent Reactivity (Halide: I > Br > Cl) (Steric Hindrance) start->check_reactivity increase_conditions Increase Temperature / Time check_reactivity->increase_conditions Low Reactivity change_halide Switch to More Reactive Halide (e.g., Cl -> Br) check_reactivity->change_halide Using Chloride check_absorption Is the Mixture Absorbing Microwaves? check_reactivity->check_absorption High Reactivity increase_conditions->check_absorption change_halide->check_absorption add_sensitizer Add Polar Solvent / Sensitizer check_absorption->add_sensitizer No (Non-polar) re_evaluate Re-evaluate Yield check_absorption->re_evaluate Yes (Polar) add_sensitizer->re_evaluate

Caption: A decision-making workflow for troubleshooting low yields.

Concluding Remarks

Microwave-assisted synthesis is a transformative technology for accelerating the preparation of phosphonium salts. By understanding the core principles of microwave heating and anticipating common experimental pitfalls, researchers can significantly enhance their synthetic efficiency. This guide provides a foundation for developing robust, rapid, and high-yielding protocols. Always prioritize safety by using appropriate, dedicated equipment and consult the primary literature for specific applications.

References

Phosphonium Catalysts: A Technical Support Center for Identifying and Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for phosphonium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using phosphonium catalysts, with a primary focus on the widely used Wittig reaction and related transformations. Our goal is to provide you with in-depth, field-proven insights to help you identify, understand, and minimize common side reactions, thereby improving your reaction efficiency, yield, and product purity.

The information herein is structured in a practical question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering not just solutions but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Wittig reaction is giving a low yield, and I suspect my phosphonium ylide is decomposing. What are the common decomposition pathways and how can I prevent them?

A1: Low yields in Wittig reactions are frequently traced back to the instability of the phosphonium ylide, especially when dealing with non-stabilized ylides (e.g., those with alkyl substituents).[1][2] These ylides are highly reactive and susceptible to several decomposition pathways.[3]

Common Ylide Decomposition Pathways:

  • Hydrolysis and Alcoholysis: Unstabilized ylides are strong bases and will readily react with protic sources like water or alcohols.[4][5][6] This protonation reaction quenches the ylide, forming a phosphonium salt and rendering it inactive for the desired reaction with the carbonyl compound.[4][5] The mechanism is believed to involve the concerted addition of the O-H bond across the P=C bond.[5]

  • Oxidation: Many phosphonium ylides, particularly unstabilized ones, are sensitive to atmospheric oxygen.[3] This can lead to the formation of the corresponding carbonyl compound and triphenylphosphine oxide, consuming the ylide and reducing the efficiency of your reaction.

Troubleshooting and Minimization Strategies:

Problem Cause Solution
Ylide Decomposition by Protic Solvents/Reagents Presence of water, alcohols, or other acidic protons in the reaction mixture.[3]- Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., argon or nitrogen).[3] - Protect Acidic Functional Groups: If your substrate contains acidic groups like phenols or carboxylic acids, they should be protected prior to the reaction.[3]
Ylide Decomposition by Oxygen Exposure to air.- Inert Atmosphere: Perform the entire reaction, from ylide generation to quenching, under a blanket of inert gas like argon or nitrogen.
Improper Ylide Formation The base used is not strong enough to deprotonate the phosphonium salt, or the base has degraded.[3]- Base Selection: Use a sufficiently strong base. For unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are typically required.[7][8] For stabilized ylides, weaker bases like sodium hydroxide or potassium carbonate may suffice. - Base Quality: Use fresh, properly stored, and, if necessary, titrated bases.[3]

Experimental Protocol: General Procedure for a Wittig Reaction Under Anhydrous Conditions

  • Glassware Preparation: Dry all glassware (round-bottom flask, dropping funnel, etc.) in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of dry nitrogen.

  • Inert Atmosphere: Assemble the glassware while still warm and purge the system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation: Dissolve the phosphonium salt in an appropriate anhydrous solvent (e.g., THF, diethyl ether) in the reaction flask.

  • Ylide Generation: Cool the solution to the appropriate temperature (often 0 °C to -78 °C) and add the strong base dropwise via a syringe or dropping funnel. A distinct color change (often to yellow, orange, or red) typically indicates ylide formation.[3]

  • Reaction with Carbonyl: Add a solution of the aldehyde or ketone in an anhydrous solvent to the ylide solution. Allow the reaction to proceed at the appropriate temperature and for a sufficient time.

  • Quenching: Carefully quench the reaction, for example, by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Proceed with standard extraction and purification procedures.

Q2: I'm observing the formation of unexpected byproducts, and my alkene stereoselectivity is poor. What role does the betaine intermediate play in this, and how can I control its decomposition?

A2: The stereochemical outcome of the Wittig reaction is intricately linked to the reaction mechanism, which can involve a betaine intermediate.[9] A betaine is a neutral molecule with a positive and a negative charge on non-adjacent atoms.[10] While modern understanding suggests that for lithium-free Wittig reactions, a direct [2+2] cycloaddition to form an oxaphosphetane is favored, the presence of lithium salts can stabilize the betaine intermediate, leading to side reactions and loss of stereoselectivity.[9][11]

Betaine-Mediated Side Reactions:

  • Loss of Stereoselectivity: The initial formation of the betaine can be reversible.[12] The presence of lithium halides can promote the equilibration of the diastereomeric betaines (erythro and threo), leading to a mixture of (E)- and (Z)-alkenes.[13]

  • Betaine Decomposition: In some cases, the betaine intermediate can decompose through pathways other than the desired alkene formation.[14][15]

Visualizing the Wittig Reaction Pathway

Wittig_Pathway cluster_direct Li+-Free Conditions cluster_stepwise With Li+ Salts Ylide Phosphonium Ylide Betaine Betaine Intermediate (stabilized by Li+) Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde/Ketone Carbonyl->Betaine Carbonyl->Oxaphosphetane Betaine->Oxaphosphetane Side_Products Side Products Betaine->Side_Products Decomposition Products Alkene + Phosphine Oxide Oxaphosphetane->Products Decomposition

Caption: Wittig reaction pathways with and without lithium salt stabilization.

Troubleshooting and Minimization Strategies:

Problem Cause Solution
Poor (E/Z) Selectivity Equilibration of betaine intermediates, often catalyzed by lithium salts.[13]- Use Salt-Free Ylides: If possible, use bases that do not introduce lithium ions, such as sodium or potassium bases (e.g., NaHMDS, KHMDS).[7] - Solvent Choice: The polarity of the solvent can influence the reaction's stereochemical outcome. Non-polar solvents often favor Z-alkene formation with unstabilized ylides.[16]
Formation of Betaine-Derived Byproducts Stabilization of the betaine intermediate.[9]- Schlosser Modification: For obtaining E-alkenes from unstabilized ylides, the Schlosser modification can be employed. This involves deprotonating the betaine intermediate at low temperature with a strong base like phenyllithium to form a β-oxido ylide, which then equilibrates to the more stable trans-adduct before quenching.[11][17]
Q3: My primary byproduct is triphenylphosphine oxide, which is difficult to remove during purification. Are there alternative pathways that form phosphine oxides, and what are the best methods for removal?

A3: Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of a successful Wittig reaction, and its removal is a common challenge due to its polarity and high boiling point.[18] Beyond the desired reaction, phosphine oxides can also be formed through the decomposition of the phosphine catalyst or ylide.[19][20]

Pathways to Phosphine Oxide Formation:

  • Wittig Reaction: The desired pathway where the phosphorus atom abstracts the oxygen from the carbonyl compound.

  • Oxidation: As mentioned earlier, the phosphonium ylide or the parent phosphine can be oxidized by air.

  • Hydrolysis of Phosphonium Salts: Under certain conditions, particularly alkaline hydrolysis, phosphonium salts can hydrolyze to form phosphine oxides.[4][21]

Strategies for Triphenylphosphine Oxide Removal:

Method Principle Protocol
Crystallization If the desired alkene product is a solid, recrystallization can be effective if the solubility of TPPO and the product differ significantly in the chosen solvent system.Dissolve the crude product in a minimum amount of a suitable hot solvent and allow it to cool slowly. The product should crystallize while TPPO remains in solution.
Chromatography Separation based on polarity. TPPO is moderately polar.Column chromatography on silica gel is a common method. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.
Precipitation of TPPO Conversion of TPPO to an insoluble salt.1. Dissolve the crude reaction mixture in a suitable solvent (e.g., diethyl ether).2. Add a solution of a metal salt like MgBr₂ or ZnCl₂ in the same solvent.3. The TPPO-metal salt complex will precipitate and can be removed by filtration.
Use of Alternative Reagents Employing Wittig-type reagents where the phosphine oxide byproduct is water-soluble.The Horner-Wadsworth-Emmons (HWE) reaction uses phosphonate esters, which generate water-soluble phosphate byproducts that are easily removed during aqueous work-up.[17]

Visualizing the HWE Advantage

HWE_Advantage cluster_wittig Standard Wittig cluster_hwe Horner-Wadsworth-Emmons Wittig Phosphonium Ylide + Carbonyl TPPO Triphenylphosphine Oxide (Organic Soluble) Wittig->TPPO Purification Purification TPPO->Purification Challenging HWE Phosphonate Carbanion + Carbonyl Phosphate Phosphate Byproduct (Water Soluble) HWE->Phosphate Phosphate->Purification Easy (Aqueous Wash)

Caption: Comparison of byproduct removal in Wittig vs. HWE reactions.

References

Technical Support Center: Overcoming Solubility Challenges with Phosphonium Salts in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for phosphonium salt applications. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges when working with phosphonium salts in nonpolar solvents like toluene, hexanes, or diethyl ether. As an ionic species, phosphonium salts present inherent difficulties in nonpolar media. This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate these challenges effectively.

Core Principles: Why Are Phosphonium Salts Poorly Soluble in Nonpolar Solvents?

The primary challenge stems from a fundamental mismatch in intermolecular forces, often summarized by the principle "like dissolves like."

  • Phosphonium Salts: These are ionic compounds composed of a positively charged phosphonium cation (R₄P⁺) and a counter-anion (X⁻). Their primary intermolecular forces are strong ion-ion and ion-dipole interactions.

  • Nonpolar Solvents: Solvents like toluene, hexane, and benzene are characterized by weak van der Waals forces (specifically, London dispersion forces). They lack the strong dipole moment necessary to effectively solvate and stabilize the charged ions of the salt.

To dissolve a phosphonium salt, the solvent molecules must overcome the powerful electrostatic forces holding the crystal lattice together (lattice energy). Nonpolar solvents simply cannot provide enough energy through solvation to break apart this lattice, leading to poor solubility.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments.

Question 1: My phosphonium salt is completely insoluble in my nonpolar reaction solvent (e.g., toluene, hexane). What is the primary cause and how can I fix it?

Answer: The insolubility is almost certainly due to the inherent polarity of your salt being too high for the nonpolar solvent. The solution lies in modifying the structure of the phosphonium salt to increase its lipophilicity ("oil-loving" character).

Root Cause Analysis:

The structure of both the cation and the anion dictates the overall polarity and, therefore, the solubility profile of the salt.

  • The Cation (R₄P⁺): Salts with short alkyl chains (e.g., methyl, ethyl) or aromatic groups like phenyl (e.g., tetraphenylphosphonium chloride) have a high charge density and are generally more crystalline and polar. They are often soluble in polar organic solvents but not in nonpolar ones.[1][2]

  • The Anion (X⁻): Small, hard anions like chloride (Cl⁻) or bromide (Br⁻) contribute to a higher lattice energy, making the salt harder to dissolve.

Troubleshooting Workflow:

Here is a decision-making workflow for selecting a more appropriate phosphonium salt.

G start Insolubility Issue Encountered check_cation Analyze the Cation (R₄P⁺) start->check_cation short_chains Are the alkyl chains short (e.g., methyl, ethyl, phenyl)? check_cation->short_chains check_anion Analyze the Anion (X⁻) hard_anion Is the anion a small halide (e.g., Cl⁻, Br⁻)? check_anion->hard_anion short_chains->check_anion  No long_chains Increase Lipophilicity: Select salt with longer alkyl chains (e.g., butyl, hexyl, octyl, hexadecyl). Or use sterically hindered cations. short_chains->long_chains  Yes implement Synthesize or Procure Modified Phosphonium Salt long_chains->implement soft_anion Increase Lipophilicity: Perform anion exchange for a larger, 'softer' anion (e.g., BF₄⁻, PF₆⁻, NTf₂⁻). hard_anion->soft_anion  Yes hard_anion->implement  No soft_anion->implement test Test Solubility in Target Nonpolar Solvent implement->test

Caption: Troubleshooting workflow for phosphonium salt insolubility.

Detailed Solutions:

  • Modify the Cation: The most effective strategy is to increase the size and nonpolar character of the alkyl groups on the phosphorus atom. The longer and bulkier the alkyl chains, the more the salt will behave like a nonpolar organic molecule.

    • Action: Replace salts like methyltriphenylphosphonium bromide with tetra-n-butylphosphonium bromide or hexadecyltributylphosphonium bromide. The long alkyl chains increase van der Waals interactions with the solvent, promoting dissolution.[3][4] Variation in side-chain length allows for tunable solubility in polar or non-polar solvents.[5][6]

    • Expert Insight: Sterically hindered phosphonium salts, such as those based on a tri-tert-butylphosphine core, can also exhibit unique solubility properties.[5][7][8][9]

  • Modify the Anion: The anion's properties significantly influence the salt's melting point and solubility.[10] Anion exchange can be a powerful tool.

    • Action: Exchange a halide anion for a larger, more charge-diffuse, and non-coordinating anion. Common choices include tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), or bis(trifluoromethylsulfonyl)imide (NTf₂⁻). These anions lower the lattice energy of the salt, making it easier for solvent molecules to separate the ions.

    • Expert Insight: Phosphonium salts with halide anions tend to be more soluble in water, while those with tetrafluoroborate anions are almost insoluble in water, indicating a shift towards lipophilicity.[7]

Question 2: My phosphonium salt isn't dissolving completely; it has formed a viscous, oily layer at the bottom of the flask. What is happening and how do I fix it?

Answer: This phenomenon, known as "oiling out," typically occurs when the salt melts at a temperature below the boiling point of the solvent but does not dissolve. It can also be caused by the presence of impurities, particularly water, which can make the salt hygroscopic.

Root Cause Analysis:

  • Low Melting Point: Many phosphonium salts with long alkyl chains are classified as ionic liquids, meaning they have melting points below 100 °C.[5][11] If your reaction requires heating, the salt may melt into a liquid phase that is immiscible with your nonpolar solvent.

  • Hygroscopicity: Quaternary organic halide salts can be very hygroscopic.[12] Absorbed water can depress the melting point and create a hydrated, oily phase that resists dissolution and crystallization.

Troubleshooting and Protocols:

  • Rigorous Drying: The first step is to eliminate all traces of water.

    • Action: Before attempting to dissolve, dry the phosphonium salt under high vacuum at a moderately elevated temperature (e.g., 60-80 °C) for several hours. Ensure your solvent is anhydrous.

    • Protocol: A common technique is azeotropic removal of water. Dissolve the oily salt in anhydrous toluene, and then remove the toluene under reduced pressure. Repeating this process several times can effectively remove residual water.[12]

  • Induce Crystallization from the Oil: If the salt is simply a low-melting solid, you may need to purify it by crystallization to obtain a usable form.

    • Action: Try triturating the oil with a highly nonpolar solvent like n-hexane or diethyl ether. This can sometimes induce solidification.[12]

    • Expert Insight: If trituration fails, attempt crystallization by vapor diffusion. Dissolve the oil in a minimal amount of a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) and place this in a sealed chamber containing a large volume of a nonpolar anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapors can promote the growth of high-quality crystals.

Question 3: I am using a phosphonium salt as a Phase-Transfer Catalyst (PTC), but the reaction is slow or fails. I suspect a solubility issue. How can I improve performance?

Answer: The efficiency of a phase-transfer catalyst is entirely dependent on its ability to partition between the aqueous (or solid) phase and the organic phase.[3][4][13] If the catalyst is not sufficiently soluble in the nonpolar organic phase, it cannot transport the reactant anion effectively.

Root Cause Analysis:

The lipophilicity of the catalyst is insufficient. For a PTC to function, the phosphonium cation must be "greasy" enough to drag the water-soluble anion into the organic phase where the reaction occurs.[3][13]

Troubleshooting Workflow for PTC:

Caption: Decision tree for troubleshooting Phase-Transfer Catalysis.

Detailed Solutions:

  • Select a Highly Lipophilic Cation: This is the most critical factor for PTC in nonpolar systems.

    • Action: Employ catalysts with at least one very long alkyl chain. Hexadecyltributylphosphonium bromide is an excellent and widely used example that shows high efficacy where simpler catalysts fail.[4] The hexadecyl "tail" ensures strong partitioning into the organic phase.

    • Data Summary: The choice of catalyst dramatically impacts reaction outcomes.

Catalyst ExampleTypical Nonpolar SolubilityPTC Efficiency in Nonpolar Systems
Tetramethylphosphonium ChlorideVery PoorVery Low
Tetrabutylphosphonium BromideModerateModerate to Good
Hexadecyltriphenylphosphonium BromideGoodHigh
Hexadecyltributylphosphonium BromideExcellentVery High
  • Optimize the Anion: While the cation drives organic phase solubility, the anion also plays a role.

    • Expert Insight: In many PTC applications, bromide (Br⁻) or iodide (I⁻) salts are more effective than chloride (Cl⁻) salts. This is because Cl⁻ has a higher charge density and is more strongly hydrated, making it harder for the cation to extract it from the aqueous phase.[14]

  • Consider the Solvent: The organic solvent choice is crucial. While the goal is a nonpolar medium, a solvent that is too nonpolar (like hexane) may not be able to stabilize the ion pair even with a lipophilic cation.

    • Action: If hexane fails, try a slightly more polar nonpolar solvent like toluene or chlorobenzene. These aromatic solvents have some capacity for π-stacking and weak dipole interactions that can help stabilize the catalyst-anion pair.[15]

Frequently Asked Questions (FAQs)

Q1: Can I just add a polar co-solvent like DMSO or DMF to my nonpolar solvent to dissolve the phosphonium salt? A: While this can work, it should be approached with caution. Adding a polar aprotic co-solvent can dramatically alter the reactivity of your system and may be incompatible with sensitive reagents (e.g., organometallics).[15] It is generally preferable to solve the problem by modifying the phosphonium salt itself to match the desired solvent system.

Q2: Does temperature affect solubility? Can I just heat my reaction? A: Yes, increasing the temperature will generally increase the solubility of a phosphonium salt. However, be mindful of the "oiling out" phenomenon described in Question 2. Gentle heating can be an effective first step, but if an immiscible liquid phase forms, you will need to address the structural or purity issues of the salt.

Q3: Are there alternatives to phosphonium salts for nonpolar systems? A: Yes. Quaternary ammonium ("quat") salts are the most common alternative and function on the same principles.[3] For specific applications requiring the transport of metal cations (like K⁺), crown ethers can be used to encapsulate the ion, with the ether's exterior providing the necessary lipophilicity to dissolve in nonpolar solvents.[16]

Q4: How do I perform an anion exchange reaction? A: Anion exchange is a standard procedure. A common method involves dissolving the starting phosphonium halide (e.g., R₄P⁺Br⁻) in a suitable solvent and adding the acid or salt of the desired new anion. Precipitation of the new, less soluble phosphonium salt or the inorganic halide byproduct drives the reaction to completion.[10]

Protocol: Anion Exchange from a Bromide to a Tetrafluoroborate Salt

This protocol is a representative example for increasing the lipophilicity of a phosphonium salt.

Objective: To convert a water-soluble tetra-alkylphosphonium bromide (R₄P⁺Br⁻) into a more nonpolar-soluble tetra-alkylphosphonium tetrafluoroborate (R₄P⁺BF₄⁻).

Materials:

  • Tetra-alkylphosphonium bromide (e.g., Tetrabutylphosphonium bromide)

  • Sodium tetrafluoroborate (NaBF₄)

  • Acetone (anhydrous)

  • Deionized water

  • Dichloromethane (DCM)

  • Rotary evaporator and high vacuum line

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the tetra-alkylphosphonium bromide in a minimal amount of acetone.

  • Addition of Exchange Salt: In a separate flask, dissolve a slight molar excess (1.1 equivalents) of sodium tetrafluoroborate in acetone. Note: NaBF₄ has limited solubility in acetone, so sonication or stirring may be required to create a saturated solution or fine suspension.

  • Reaction: Add the NaBF₄ solution/suspension to the stirred phosphonium bromide solution at room temperature. A white precipitate of sodium bromide (NaBr) should begin to form almost immediately, as NaBr is very poorly soluble in acetone.

  • Completion: Allow the reaction to stir at room temperature for 2-4 hours to ensure complete exchange.

  • Isolation of Product:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated NaBr.

    • Transfer the filtrate to a clean round-bottom flask and remove the acetone using a rotary evaporator.

    • The crude product will be the desired R₄P⁺BF₄⁻, likely containing some unreacted NaBF₄.

  • Purification (Liquid-Liquid Extraction):

    • Dissolve the crude residue in dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash it several times with deionized water. The desired phosphonium tetrafluoroborate salt will remain in the organic DCM layer, while the water-soluble NaBF₄ and any remaining NaBr will be extracted into the aqueous phase.

  • Drying and Final Product:

    • Dry the DCM layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM via rotary evaporation.

    • Place the resulting product (which may be a solid or a viscous oil) on a high vacuum line for several hours to remove any residual solvent.

  • Validation: Confirm the identity and purity of the final R₄P⁺BF₄⁻ product using NMR spectroscopy (³¹P, ¹⁹F, ¹¹B, ¹H). A successful exchange will be indicated by the disappearance of the bromide signals and the appearance of characteristic signals for the BF₄⁻ anion.

References

Phosphonium Bromide Crystal Growth: Technical Support Center for Preventing Efflorescence

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for phosphonium bromide crystal growth. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with crystal quality, specifically the phenomenon of efflorescence. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization experiments effectively. This document moves beyond a simple FAQ, offering a structured, in-depth resource grounded in experimental evidence.

Section 1: Understanding Efflorescence in Phosphonium Bromide Systems

This section addresses the fundamental "what" and "why" of efflorescence, providing the causal understanding necessary for effective prevention.

Q1: What is efflorescence and why does it suddenly appear on my high-quality phosphonium bromide crystals?

A1: Efflorescence is the formation of a crystalline salt deposit on the surface of a material.[1][2] In the context of your experiments, it manifests as a white, often powdery or fluffy layer that obscures the facets of what was initially a transparent, well-defined crystal.[1][3] The appearance of efflorescence indicates an underlying instability, and its formation is governed by a confluence of factors involving soluble salts and moisture.[1][4][5]

The core mechanism involves the migration of soluble salts to the crystal surface via a liquid medium, followed by the evaporation of that medium, leaving the salt behind.[4][5] For phosphonium bromide crystals, this process is often specifically linked to the loss of solvent molecules that were incorporated into the crystal lattice during growth—a process known as the desolvation of a solvate.

A key study on tetraphenylphosphonium bromide (TPPB) provides a compelling explanation. When TPPB is crystallized from a mixed organic solvent system like dichloromethane/n-hexane, it forms a dichloromethane-solvated crystal, TPPB(CH₂Cl₂).[6][7] This solvate is unstable under ambient conditions because the interaction between the solvent molecule and the TPPB molecule is weak.[7] Upon exposure to air, the volatile dichloromethane escapes the crystal lattice. This structural disruption forces the phosphonium bromide salt to recrystallize on the surface in a less ordered, often powdery form, which you observe as efflorescence.[6][7]

Conversely, when the same compound is grown from an aqueous solution, it forms a stable dihydrate, TPPB(2H₂O).[6][7] The water molecules are more strongly integrated into the crystal structure, making this form stable and not prone to efflorescence under the same ambient conditions. The hygroscopic nature of many phosphonium salts—their tendency to attract and absorb atmospheric moisture—can further exacerbate this issue by providing a medium for salt migration on the crystal surface.[8]

EfflorescenceMechanism cluster_0 Unstable Solvated Crystal (e.g., TPPB-CH₂Cl₂) cluster_1 Ambient Environment cluster_2 Degradation Process cluster_3 Observed Result UnstableCrystal High-Quality Solvated Crystal in Parent Solution Ambient Exposure to Air (Lower Partial Pressure of Solvent) UnstableCrystal->Ambient Harvesting SolventLoss Loss of Lattice Solvent (e.g., CH₂Cl₂ Evaporates) Ambient->SolventLoss Initiates Desolvation LatticeCollapse Surface Lattice Destabilization SolventLoss->LatticeCollapse Recrystallization Salt Recrystallization on Crystal Surface LatticeCollapse->Recrystallization Efflorescence Visible Efflorescence (White Powder) Recrystallization->Efflorescence

Caption: Mechanism of efflorescence via desolvation of an unstable solvate.

Section 2: Troubleshooting Guide: Diagnosing Efflorescence

Correctly identifying efflorescence is the first step toward solving the problem. This section provides guidance on confirming its presence and understanding its origins.

Q2: My crystals have developed a white, cloudy surface. How can I confirm it is efflorescence and not another form of contamination?

A2: Visual inspection is the first indicator; efflorescence typically appears as a white, powdery, or sometimes needle-like crystalline deposit that forms on the crystal's exterior.[1][9] However, for unambiguous confirmation and to rule out other contaminants, a suite of analytical techniques is recommended. These methods probe the morphology, elemental composition, and crystal structure of the surface deposit.

Analytical Technique Information Provided Expected Result for Efflorescence
Scanning Electron Microscopy (SEM) High-resolution imaging of the surface morphology.[10][11]Reveals a distinct layer of fine, often poorly formed microcrystals on top of the larger, well-defined facets of the parent crystal.[9]
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) Elemental composition of the surface.[10][11]The elemental signature (Phosphorus, Carbon, Bromine) of the surface deposit will match that of the parent crystal, confirming it is not an external contaminant.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies chemical bonds and functional groups.[12]The spectrum of the efflorescent powder will be identical to the pure phosphonium bromide salt, but may lack peaks corresponding to the solvent of crystallization if desolvation has occurred.
Powder X-ray Diffraction (PXRD) Provides information on the crystalline phase.[12]A PXRD pattern of the efflorescent material will show peaks corresponding to an unsolvated or differently solvated (e.g., hydrated) form of the phosphonium bromide, which differs from the single-crystal structure of the parent solvate.
Q3: Does my choice of crystallization solvent directly cause efflorescence?

A3: Absolutely. The choice of solvent is one of the most critical factors in preventing efflorescence. As established in the TPPB case, the stability of the resulting crystal solvate dictates its susceptibility to efflorescence.[6][7] Solvents that form weak, non-directional interactions with the salt are likely to produce unstable solvates that readily lose the solvent molecule upon isolation.

Here is a summary based on published findings for tetraphenylphosphonium bromide (TPPB):

Solvent System Resulting Crystal Form Stability & Efflorescence Outcome Reference
Dichloromethane / n-HexaneTPPB(CH₂Cl₂) Monoclinic SolvateUnstable : The crystal becomes efflorescent rapidly under ambient conditions.[6][7]
WaterTPPB(2H₂O) Orthorhombic DihydrateStable : The crystal is transparent, high-quality, and does not exhibit efflorescence.[6][7]
EthanolBulk Transparent CrystalStable : Slow evaporation yields stable crystals.[6]

Expert Insight: The causality lies in the nature of the intermolecular forces. Water molecules can form strong hydrogen bonds within the crystal lattice, creating a thermodynamically stable dihydrate that resists dehydration. Volatile organic solvents like dichloromethane often rely on weaker van der Waals forces, resulting in a kinetically trapped but thermodynamically unstable solvate.

Section 3: Proactive Prevention: Best Practices for Crystal Growth & Storage

This section provides actionable protocols and workflows designed to prevent efflorescence from the outset.

Q4: What is a reliable, field-proven protocol to grow phosphonium bromide crystals that are resistant to efflorescence?

A4: The most robust strategy is to choose a crystallization system that yields a thermodynamically stable, non-volatile solvate (or an unsolvated crystal). Based on authoritative research, the temperature-lowering method from an aqueous solution is a highly effective technique for growing large, stable single crystals of TPPB that do not effloresce.[6][7]

This protocol is adapted from the successful synthesis of large TPPB(2H₂O) single crystals.[6]

  • Solution Preparation:

    • Prepare a saturated solution of tetraphenylphosphonium bromide (TPPB) in deionized water at an elevated temperature (e.g., 50 °C). Ensure all solute is completely dissolved. Filter the hot solution through a pre-warmed filter to remove any particulate impurities.

  • Crystallizer Setup:

    • Transfer the hot, saturated solution to a clean crystallizer vessel equipped with a temperature controller and a seed crystal holder.

    • Allow the solution to equilibrate at the starting temperature (50 °C).

  • Seeding:

    • Select a small, high-quality seed crystal of TPPB.

    • Mount the seed crystal onto the holder and introduce it into the solution. Ensure the seed does not dissolve completely; a slight temperature adjustment may be necessary to find the metastable zone.

  • Controlled Cooling:

    • Initiate a very slow cooling program. A recommended rate is 0.24 °C per 24 hours .[6]

    • The cooling range can be set from 50 °C down to 38 °C or lower, depending on the desired crystal size and solution volume.[6]

  • Crystal Harvesting and Drying:

    • Once the crystal has reached the desired size, carefully remove it from the solution.

    • Gently blot the crystal with a lint-free tissue to remove excess mother liquor.

    • Dry the crystal under ambient conditions or in a desiccator. Since this is a stable hydrate, aggressive drying with heat is unnecessary and may be detrimental.

CrystalGrowthWorkflow start Start prep 1. Prepare Saturated Aqueous Solution at 50°C start->prep filter 2. Hot Filter Solution prep->filter setup 3. Transfer to Crystallizer & Equilibrate filter->setup seed 4. Introduce High-Quality Seed Crystal setup->seed cool 5. Initiate Slow Cooling (~0.25°C / 24h) seed->cool harvest 6. Harvest Crystal from Mother Liquor cool->harvest dry 7. Blot and Air Dry harvest->dry end Stable, Non-Efflorescent TPPB(2H₂O) Crystal dry->end

Caption: Workflow for growing efflorescence-resistant crystals.

Q5: What are the best practices for handling and storing my crystals post-growth to guarantee their long-term stability?

A5: Proper post-growth handling is critical, even for stable crystals. The primary goal is to protect the crystals from atmospheric moisture, which is a key ingredient for any potential degradation.[5]

  • Immediate Drying: After removing the crystal from the mother liquor, ensure it is dried thoroughly to remove residual solvent from the surface.

  • Controlled Environment Storage: The ideal storage location is a low-humidity environment.

    • Desiccators: Use a glass desiccator with an active desiccant (e.g., silica gel, Drierite).[13]

    • Glove Boxes: For highly sensitive materials, storage in an inert atmosphere (N₂ or Ar) glove box is the gold standard.

  • Proper Sealing:

    • Use airtight glass vials or jars for storage.

    • For short-term storage or frequent access, seal the container lid with Parafilm to create an additional moisture barrier.[13]

    • For long-term archival, consider heat-sealable laminated foil bags, which offer excellent protection.[13]

  • Include Desiccants: For larger containers or particularly hygroscopic salts, placing a small, non-contacting desiccant pouch inside the storage container can help maintain a dry headspace.[13]

StorageDecisionTree start Crystal Harvested is_stable Is the crystal a stable hydrate/solvate? start->is_stable unstable_handle IMMEDIATE TRANSFER to inert atmosphere (Glove Box) is_stable->unstable_handle No (e.g., TPPB-CH₂Cl₂) stable_handle Blot dry, then place in desiccator is_stable->stable_handle Yes (e.g., TPPB-2H₂O) final_unstable Risk Minimized unstable_handle->final_unstable freq_access Frequent Access Required? stable_handle->freq_access long_term Store in Airtight Vial with Desiccant Pouch inside a larger Desiccator freq_access->long_term No short_term Store in Airtight Vial, Seal with Parafilm after each use freq_access->short_term Yes final_stable Maximized Stability long_term->final_stable short_term->final_stable

Caption: Decision tree for post-growth handling and storage.

Section 4: Frequently Asked Questions (FAQs)

  • Q6: Can I simply scrape the efflorescence off my crystals?

    • While you can physically remove the powder, this is a cosmetic fix that does not address the root cause of the instability. The underlying crystal has already undergone a structural change at its surface. If the environmental conditions (e.g., humidity) are not changed, efflorescence will likely reappear.[1]

  • Q7: My phosphonium salt is a persistent oil and refuses to crystallize. Is this related to efflorescence?

    • This is often a related problem stemming from the hygroscopic nature of phosphonium salts. The salt may have absorbed a significant amount of atmospheric water, forming a viscous, hydrated oil. To induce crystallization, you must rigorously remove the water. A common technique is to dissolve the oil in a solvent like toluene and evaporate it under reduced pressure (azeotropic drying) to remove water. Once thoroughly dried, crystallization can be attempted again from a suitable anhydrous, aprotic solvent system.[14]

  • Q8: How does the thermal stability of phosphonium salts relate to efflorescence?

    • Thermal stability generally refers to the temperature at which the compound chemically decomposes.[15][16] Efflorescence, on the other hand, is a physical process related to the loss of lattice solvent, which can occur at or near room temperature. While a salt with very low thermal stability might be more prone to various forms of degradation, efflorescence is primarily dictated by the stability of its solvate form and the ambient humidity, not its high-temperature decomposition pathway.[6][7]

References

Validation & Comparative

A Comparative Guide to Phase-Transfer Catalysts: Nonyltriphenylphosphonium Bromide vs. Tetrabutylammonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the field of organic synthesis, facilitating reactions between reactants isolated in immiscible phases presents a significant challenge. Phase-transfer catalysis (PTC) offers an elegant and powerful solution, enabling these otherwise sluggish or impossible reactions to proceed efficiently.[1][2][3][4] The choice of catalyst is paramount to success, with quaternary ammonium and phosphonium salts being the most prevalent options.[1][3][5]

This guide provides a detailed, objective comparison between two representative catalysts: Nonyltriphenylphosphonium bromide (NTPB), a quaternary phosphonium salt, and Tetrabutylammonium bromide (TBAB), a widely used quaternary ammonium salt.[6] We will delve into their performance differences, supported by experimental data and mechanistic insights, to provide researchers, scientists, and drug development professionals with a comprehensive framework for catalyst selection.

The Core Principle: How Phase-Transfer Catalysis Works

Phase-transfer catalysis operates by creating a temporary, lipophilic ion pair that can shuttle a reactant anion (like CN⁻, OH⁻, or RO⁻) from an aqueous or solid phase into an organic phase where the substrate resides.[2][4] The catalyst cation, being large and organic-soluble, pairs with the reactant anion, overcoming the phase barrier.[7][8] Once in the organic phase, the "naked" anion is highly reactive and readily participates in the desired transformation (e.g., a nucleophilic substitution). The catalyst then returns to the aqueous phase to begin the cycle anew.[4][9]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reactants Na⁺Y⁻ (Reactant Anion) Ion_Pair_Active Q⁺Y⁻ (Active Ion Pair) Aq_Reactants->Ion_Pair_Active 2. Anion Exchange (Na⁺X⁻ forms) Catalyst_Return Q⁺X⁻ (Regenerated Catalyst) Interface Phase Interface Catalyst_Return->Interface 1. Catalyst crosses to aqueous phase Substrate R-X (Organic Substrate) Product R-Y (Product) Substrate->Product SN2 Reaction Product->Catalyst_Return 4. Catalyst returns to aqueous phase Ion_Pair_Active->Substrate 3. Reaction in Organic Phase

Caption: General mechanism of phase-transfer catalysis (PTC).

Head-to-Head Comparison: NTPB vs. TBAB

While both NTPB and TBAB are effective phase-transfer catalysts, their structural differences give rise to significant variations in performance, particularly concerning stability and activity.

Structural and Physicochemical Properties
PropertyThis compound (NTPB)Tetrabutylammonium bromide (TBAB)
Chemical Formula C₂₇H₃₄P·BrC₁₆H₃₆BrN[6]
Molar Mass 469.44 g/mol 322.37 g/mol [6]
Appearance White to off-white solidWhite solid/crystals[6][10]
Cation Structure One nonyl chain, three phenyl groups on a phosphorus centerFour butyl groups on a nitrogen center
Lipophilicity High, due to large aromatic and aliphatic groupsModerate
Melting Point Not specified, but generally high thermal stability~102-106 °C[10][11]
Solubility Soluble in various organic solventsSoluble in water, alcohol, acetone; slightly soluble in toluene[6][10]
Performance Deep Dive: Stability is the Key Differentiator

Thermal and Chemical Stability

The most critical advantage of phosphonium-based catalysts like NTPB is their superior thermal and chemical stability compared to their ammonium counterparts.[1][12]

  • Tetrabutylammonium bromide (TBAB): Quaternary ammonium salts are susceptible to Hofmann elimination , a degradation pathway that occurs in the presence of a strong base and heat. This process forms an alkene (1-butene) and a tertiary amine (tributylamine), reducing catalyst efficiency and introducing impurities.[1][13]

  • This compound (NTPB): Phosphonium salts are not prone to Hofmann elimination.[1] Their primary degradation pathway, which requires significantly more forcing conditions, involves the formation of a phosphine oxide (e.g., triphenylphosphine oxide) and a hydrocarbon.[1] This inherent stability makes NTPB and other phosphonium salts the preferred choice for reactions conducted at elevated temperatures (>100°C) or under strongly basic conditions.[1][12][14][15]

Degradation_Pathways cluster_ammonium Ammonium Salt Degradation (TBAB) cluster_phosphonium Phosphonium Salt Degradation (NTPB) TBAB Tetrabutylammonium Cation [N(C₄H₉)₄]⁺ Hofmann Hofmann Elimination TBAB->Hofmann Base (OH⁻), Heat Products_Amine Tributylamine + 1-Butene Hofmann->Products_Amine NTPB Nonyltriphenylphosphonium Cation [P(C₉H₁₉)(C₆H₅)₃]⁺ Oxidation Oxidative Cleavage NTPB->Oxidation Harsh Conditions (Strong Base, High Temp) Products_Phosphine Triphenylphosphine Oxide + Nonane Oxidation->Products_Phosphine

Caption: Primary degradation pathways for ammonium vs. phosphonium salts.

Catalytic Activity and Reaction Yields

In many applications, phosphonium-based catalysts have demonstrated superior performance.[1] The larger and more lipophilic nature of the phosphonium cation can facilitate a more efficient transfer of the reactant anion into the organic phase, leading to faster reaction rates and higher yields.[1]

A comparative study on the alkylation of sodium benzoate with butyl bromide provides clear evidence. Under identical conditions (60°C, 60 minutes), the reaction yielded:

  • 91% with Tetrabutylammonium Bromide (TBAB)

  • 98% with Tetraphenylphosphonium Bromide (a close analog to NTPB)[1]

This enhanced activity makes phosphonium salts particularly valuable for demanding industrial processes where maximizing yield and minimizing reaction time is critical.[1]

Cost and Practical Considerations

A significant advantage of TBAB is its cost-effectiveness. Quaternary ammonium salts are generally less expensive to manufacture than their phosphonium counterparts, making them a suitable and economical choice for a wide array of transformations under milder conditions.[1][10] For academic labs or processes where reaction conditions are not extreme, TBAB often provides the best balance of performance and cost.

Experimental Protocol: Comparative Williamson Ether Synthesis

This protocol outlines a method to directly compare the catalytic efficiency of NTPB and TBAB in the synthesis of benzyl octyl ether.

Objective: To synthesize benzyl octyl ether from 1-octanol and benzyl chloride using NTPB and TBAB as phase-transfer catalysts and compare their performance.

Materials and Reagents:

  • 1-Octanol (≥99%)

  • Benzyl chloride (≥99%)

  • Sodium hydroxide (50% w/w aqueous solution)

  • This compound (NTPB)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (Anhydrous)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flasks, condensers, magnetic stirrers, separatory funnel)

  • GC-MS for analysis

Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup (Parallel) Flask_A Flask A: 1-Octanol, Toluene, NTPB (1 mol%) Add_NaOH Add 50% NaOH solution to each flask Flask_A->Add_NaOH Flask_B Flask B: 1-Octanol, Toluene, TBAB (1 mol%) Flask_B->Add_NaOH Heat_Stir Heat to 80°C with vigorous stirring (500 rpm) Add_NaOH->Heat_Stir Initiate Add Benzyl Chloride to initiate reaction Heat_Stir->Initiate Monitor Monitor reaction via TLC or GC (e.g., at 30, 60, 120 min) Initiate->Monitor Workup Quench with water, separate organic layer Monitor->Workup Dry_Evaporate Dry organic layer (MgSO₄), remove solvent Workup->Dry_Evaporate Analyze Analyze crude product by GC-MS to determine yield and purity Dry_Evaporate->Analyze

Caption: Workflow for comparing PTC performance in ether synthesis.

Step-by-Step Procedure:

  • Setup: Prepare two identical reaction setups, each with a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Flask A (NTPB): To the first flask, add 1-octanol (10 mmol), toluene (20 mL), and NTPB (0.1 mmol, 1 mol%).

  • Flask B (TBAB): To the second flask, add 1-octanol (10 mmol), toluene (20 mL), and TBAB (0.1 mmol, 1 mol%).

  • Base Addition: To each flask, add the 50% sodium hydroxide solution (10 mL).

  • Heating and Stirring: Begin vigorous stirring (e.g., 500 rpm) and heat the mixtures to a constant temperature of 80°C.[1]

  • Initiation: Add benzyl chloride (10 mmol) to each flask simultaneously to start the reaction.[1]

  • Monitoring: Withdraw small aliquots from the organic layer of each reaction at regular intervals (e.g., 30, 60, and 120 minutes). Quench the aliquots with dilute HCl and analyze by GC to monitor the disappearance of starting materials and the formation of the product.

  • Work-up: After the reaction is complete (e.g., 2 hours), cool the mixtures to room temperature. Transfer the contents to a separatory funnel, add 20 mL of water, and separate the layers. Wash the organic layer twice with 20 mL of water and once with 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • Analysis: Analyze the resulting crude product by GC-MS to determine the final yield and purity for each catalyst.

Conclusion and Recommendations

The selection between this compound and Tetrabutylammonium bromide is a critical decision dictated by the specific demands of the chemical transformation.

  • Choose this compound (NTPB) for reactions requiring high thermal stability, such as those conducted at temperatures exceeding 100°C or in the presence of strong bases.[1] Its superior stability prevents catalyst degradation, leading to higher yields, purer products, and more consistent results in demanding industrial applications like polymerization.[1]

  • Choose Tetrabutylammonium Bromide (TBAB) for reactions run under milder conditions where cost is a significant factor.[1] It is a highly effective and economical catalyst for a vast range of standard organic transformations, including many nucleophilic substitutions and alkylations.[6][16][17]

Ultimately, a careful evaluation of the reaction's temperature, pH, required purity, and budget will guide the discerning researcher to the optimal phase-transfer catalyst for their synthetic needs.

References

Comparative analysis of phosphonium vs. ammonium phase-transfer catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Phase-transfer catalysis (PTC) is a powerful methodology in organic synthesis, enabling reactions between reactants located in immiscible phases, thereby enhancing reaction rates and yields.[1][2][3] The choice of catalyst is paramount to the success of these reactions, with quaternary ammonium and phosphonium salts being the most prevalent options.[4][5][6] This guide provides an in-depth, objective comparison of the performance of phosphonium and ammonium-based phase-transfer catalysts, supported by experimental data and detailed protocols to aid researchers in making informed catalyst selections for their specific applications.

Core Principles: A Head-to-Head Comparison

The effectiveness of a phase-transfer catalyst is dictated by several key factors, including its ability to extract and transport the reactant anion into the organic phase, its stability under the reaction conditions, and its influence on the overall reaction kinetics and product purity.[7] While both phosphonium and ammonium salts are effective in a wide array of phase-transfer reactions, they exhibit fundamental differences in their performance profiles.[1][7]

Thermal and Chemical Stability: The Phosphonium Advantage

One of the most significant distinctions between phosphonium and ammonium PTCs lies in their stability, particularly at elevated temperatures and in the presence of strong bases.[1][7][8]

  • Ammonium Salts: Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a base and heat. This process leads to the formation of an alkene and a tertiary amine, which not only reduces the catalyst's efficiency but can also introduce impurities into the reaction mixture.[1][7]

  • Phosphonium Salts: In contrast, phosphonium salts are not prone to Hofmann elimination.[1][7] Their primary degradation route under basic conditions involves the formation of a phosphine oxide and a hydrocarbon, a process that typically requires more forcing conditions.[1] This superior thermal and chemical stability makes phosphonium catalysts the preferred choice for reactions conducted at high temperatures or under strongly basic conditions.[1][8][9] Research on polymerized ionic liquids has shown that phosphonium polyelectrolytes can exhibit thermal stabilities exceeding 370°C, whereas their ammonium counterparts may degrade at temperatures below 220°C.[8]

Catalytic Activity and Lipophilicity

Both classes of catalysts are adept at facilitating a broad spectrum of phase-transfer reactions. However, in certain applications, phosphonium-based catalysts have demonstrated superior performance.[1][7] This enhanced activity is often attributed to the larger and more lipophilic nature of the phosphonium cation, which can enable a more efficient transfer of the anion from the aqueous or solid phase into the organic phase where the reaction occurs.[1][7]

The structure of the catalyst, particularly the length of the alkyl chains, significantly influences its ability to partition into the organic phase. A catalyst with longer alkyl chains will be more lipophilic and thus a more effective phase-transfer agent.[10][11]

Susceptibility to Ylide Formation

Under strongly basic conditions, phosphonium salts can be deprotonated at the carbon adjacent to the phosphorus atom to form a phosphonium ylide.[12] While these ylides are key intermediates in reactions like the Wittig olefination, their formation can be an undesired side reaction in the context of phase-transfer catalysis, consuming the catalyst and potentially leading to byproducts. The acidity of the protons on the alpha-carbon is influenced by substituents; electron-withdrawing groups increase the acidity, making ylide formation possible even with weaker bases like sodium hydroxide.[12] While ammonium salts can also form ylides, this is a less common degradation pathway compared to Hofmann elimination.

Data Presentation: Quantitative Catalyst Comparison

The following tables summarize quantitative data from the literature, offering a direct comparison of the performance of phosphonium and ammonium-based phase-transfer catalysts in specific chemical transformations.

Table 1: Alkylation of Sodium Benzoate
CatalystCatalyst TypeYield of Butyl Benzoate (%)
Tetra Phenyl Phosphonium Bromide (TPPB)Phosphonium98
Tri Caprylyl methyl Ammonium Chloride (Aliquat 336)Ammonium92
Tetra Butyl Ammonium Bromide (TBAB)Ammonium91

Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1]

Table 2: General Property Comparison
PropertyPhosphonium CatalystsAmmonium Catalysts
Thermal Stability Generally high; not susceptible to Hofmann elimination.[1][7][8]Lower; prone to Hofmann elimination in the presence of base and heat.[1][7]
Chemical Stability More stable, particularly in strongly basic media.[1]Can degrade under strongly basic conditions.[1]
Cost Generally more expensive than ammonium salts.[13]Often more cost-effective.[1]
Toxicity Generally considered to have low toxicity.[14]Varies depending on the specific salt.

Experimental Protocols and Methodologies

To provide a practical basis for comparison, detailed methodologies for key experiments are provided below.

Experiment 1: Comparative Analysis of Catalytic Activity in a Williamson Ether Synthesis

Objective: To compare the catalytic efficiency of a phosphonium salt (e.g., tetrabutylphosphonium bromide) and an ammonium salt (e.g., tetrabutylammonium bromide) in the synthesis of benzyl phenyl ether.[1]

Materials:

  • Phenol

  • Benzyl chloride

  • Sodium hydroxide (50% w/v aqueous solution)

  • Toluene

  • Tetrabutylphosphonium bromide (TBPB)

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (10 mmol) and the phase-transfer catalyst (1 mol%) in toluene (20 mL).

  • Add the 50% sodium hydroxide solution (10 mL).

  • Heat the mixture to 80°C and stir vigorously.

  • Slowly add benzyl chloride (10 mmol) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and add water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain benzyl phenyl ether.

  • Calculate the yield for each catalyst and compare their performance.

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Phenol & Catalyst in Toluene B Add 50% NaOH Solution A->B C Heat to 80°C & Stir B->C D Add Benzyl Chloride C->D E Monitor by TLC/GC D->E F Cool & Quench with Water E->F G Separate Organic Layer F->G H Wash, Dry, Concentrate G->H I Purify by Chromatography H->I J J I->J Calculate Yield

Caption: Workflow for the Williamson Ether Synthesis.

Mechanistic Insights

The fundamental mechanism of phase-transfer catalysis involves the 'onium' salt acting as a shuttle for the reacting anion.

The Catalytic Cycle

The quaternary onium cation (Q⁺) pairs with the anion (Y⁻) from the aqueous or solid phase, forming an ion pair (Q⁺Y⁻) that is sufficiently lipophilic to be extracted into the organic phase. In the organic phase, the "naked" anion is highly reactive and undergoes the desired transformation with the organic substrate (RX) to form the product (RY) and release the original counter-ion of the catalyst (X⁻). The onium cation then returns to the aqueous phase to begin the cycle anew.

PTCCycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase Organic_Reaction Q⁺Y⁻ + RX → RY + Q⁺X⁻ Aqueous_Reaction M⁺Y⁻ + Q⁺X⁻ → M⁺X⁻ + Q⁺Y⁻ Organic_Reaction->Aqueous_Reaction Q⁺X⁻ Aqueous_Reaction->Organic_Reaction Q⁺Y⁻

Caption: The Phase-Transfer Catalysis Cycle.

Degradation Pathways: A Key Differentiator

The stability of the catalyst is crucial for maintaining catalytic activity over the course of the reaction. The primary degradation pathways for ammonium and phosphonium salts under basic conditions are distinct and represent a critical factor in catalyst selection.

DegradationPathways cluster_ammonium Ammonium Salt Degradation cluster_phosphonium Phosphonium Salt Stability Ammonium Quaternary Ammonium Salt (R₄N⁺) Hofmann Hofmann Elimination (+ Base, + Heat) Ammonium->Hofmann Alkene Alkene Hofmann->Alkene Amine Tertiary Amine Hofmann->Amine Phosphonium Quaternary Phosphonium Salt (R₄P⁺) Stable Resistant to Hofmann Elimination Phosphonium->Stable

Caption: Catalyst Degradation Pathways.

Applications in Modern Synthesis

Both phosphonium and ammonium PTCs are versatile and have been successfully employed in a multitude of organic transformations.[1]

  • Nucleophilic Substitution Reactions (Sₙ2): This is a classic application of PTC, including alkylations, etherifications (e.g., Williamson ether synthesis), and esterifications.[1]

  • Condensation Reactions: Aldol and Darzens condensations can be effectively catalyzed using PTC.[1]

  • Oxidation and Reduction Reactions: The use of reagents like potassium permanganate or sodium borohydride in biphasic systems is greatly facilitated by PTC.[1]

  • Polymerization Reactions: PTC is utilized in the synthesis of various polymers, such as polyesters and polyethers.[1][4][9]

  • Asymmetric Synthesis: Chiral, non-racemic quaternary ammonium and phosphonium salts, often derived from natural products like cinchona alkaloids, are employed as catalysts in asymmetric phase-transfer reactions to produce enantioenriched products.[4][6][15][16][17]

The superior stability of phosphonium salts makes them particularly well-suited for demanding industrial processes that may involve high temperatures or prolonged reaction times.[1][9]

Conclusion: Making the Right Choice

The selection between phosphonium and ammonium-based phase-transfer catalysts is a critical decision in the design of a synthetic route. While both classes of catalysts are highly effective, their distinct properties often make one a more suitable choice over the other for a given application.

Choose a phosphonium catalyst when:

  • The reaction requires high temperatures.

  • Strongly basic conditions are employed.

  • Maximum stability and minimal catalyst degradation are critical for product purity and yield.

Choose an ammonium catalyst when:

  • The reaction proceeds under mild conditions.

  • Cost is a significant consideration.

  • The potential for Hofmann elimination is low or can be tolerated.

By carefully considering the reaction conditions and the inherent properties of each catalyst type, researchers can optimize their synthetic strategies, leading to higher yields, purer products, and more efficient and robust chemical processes.

References

Comparative Guide to Phosphonium Catalysts: The Decisive Role of Alkyl Chain Length in Catalytic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate catalyst is paramount to achieving optimal reaction outcomes. Among the diverse array of catalysts, phosphonium salts have carved a significant niche, particularly as phase-transfer catalysts (PTCs) and organocatalysts, prized for their thermal stability and catalytic efficiency.[1][2] A critical, yet often nuanced, parameter governing their performance is the length of the alkyl chains appended to the phosphorus center. This guide provides an in-depth comparison of how alkyl chain length modulates the efficacy of phosphonium catalysts, supported by experimental insights and mechanistic explanations.

The Fundamental Mechanism: A Balancing Act of Solubility

Phosphonium salts excel in phase-transfer catalysis (PTC), a methodology essential for reactions involving reactants immiscible in one another, such as an aqueous phase containing an inorganic nucleophile and an organic phase containing an organic substrate.[3] The catalyst, a quaternary phosphonium salt (Q⁺X⁻), functions by transporting the nucleophilic anion from the aqueous phase into the organic phase to react with the substrate.[3][4]

The efficacy of this transport is directly dictated by the catalyst's structure, specifically the lipophilicity conferred by its alkyl chains.[4]

  • Short Alkyl Chains (e.g., Methyl, Ethyl): Catalysts with short chains, such as tetramethylphosphonium salts, exhibit high solubility in the aqueous phase but struggle to partition effectively into the organic phase. This poor transition limits the rate of anion transport, rendering them inefficient as phase-transfer agents.[4]

  • Long Alkyl Chains (e.g., Hexyl, Octyl): Longer alkyl chains enhance the catalyst's lipophilicity, allowing the phosphonium cation to readily carry the anion into the organic phase where the reaction occurs.[4] Symmetrical catalysts like tetra-n-butylphosphonium bromide are commonly used due to this balanced solubility.

  • Excessively Long Alkyl Chains: When the alkyl chains become too long, the catalyst becomes overwhelmingly lipophilic and almost completely insoluble in the aqueous phase. This insolubility prevents the catalyst from efficiently interacting at the aqueous-organic interface to pick up the anion, thereby creating a rate-limiting step and diminishing overall efficacy.[4]

This relationship illustrates a fundamental principle: optimal catalytic activity is achieved at an intermediate alkyl chain length that balances sufficient organic-phase solubility for reaction with adequate aqueous-phase interaction for anion exchange.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Anion Nucleophile (e.g., CN⁻) Catalyst_Active Q⁺CN⁻ (Active Catalyst) Aq_Anion->Catalyst_Active Catalyst_Return Q⁺X⁻ (Catalyst returns) Catalyst_Return->Aq_Anion Org_Substrate Organic Substrate (R-X) Product Product (R-CN) Org_Substrate->Product Product->Catalyst_Return Catalyst_Active->Org_Substrate Interface Aqueous-Organic Interface (Alkyl Chains Mediate Crossing)

Caption: The Phase-Transfer Catalysis (PTC) cycle for a phosphonium salt (Q⁺).

Beyond Solubility: Steric and Electronic Effects

While solubility is a primary determinant, the steric and electronic properties of the alkyl chains also play a crucial role, particularly in organometallic catalysis and asymmetric transformations.

Steric Hindrance: The bulkiness of the alkyl groups around the phosphorus atom can significantly influence catalytic activity.[5] In some cases, increased steric bulk can be advantageous. For example, in palladium-catalyzed coupling reactions, bulky phosphonium salts can help stabilize catalytically active palladium nanoparticles, preventing their aggregation and leading to higher efficiency.[6] Conversely, excessive steric hindrance can impede the approach of substrates to the catalytic center, thereby reducing the reaction rate. Analysis of nickel-catalyzed copolymerization has shown that modifying the alkyl group on the phosphonium atom impacts the steric profile around the Ni center, which is critical for achieving high activity.[5]

Electronic Effects: The electronic nature of the substituents on the phosphorus atom modulates its Lewis acidity and overall reactivity. While simple alkyl chains are primarily electron-donating, the introduction of electron-withdrawing or -donating groups on these chains can fine-tune the catalyst's properties for specific applications.[5][7] This "catalyst editing" allows for the creation of a diverse library of catalysts with tailored steric and electronic profiles from a common precursor.[5]

Comparative Analysis: Experimental Evidence

Direct, systematic comparison of phosphonium catalysts with varying alkyl chain lengths across different reaction types is crucial for rational catalyst design. The data below synthesizes findings from various studies to illustrate the performance trends.

Catalyst Substituent (Alkyl Chain)Application ContextPerformance OutcomeRationale / Key Insight
Short Chains (e.g., Methyl, Ethyl)General Phase-Transfer CatalysisLow EfficacyInsufficient partitioning into the organic phase limits the rate of anion transport.[4]
Medium Chains (e.g., n-Butyl)Dehydrochlorinative Si-C CouplingEffective Catalyst Tetrabutylphosphonium chloride provides a good balance of solubility and reactivity for this transformation.[8]
Medium-Long Chains (e.g., Hexyl, Octyl)General Phase-Transfer CatalysisHigh Efficacy These catalysts partition well between phases, facilitating efficient anion transfer without being completely insoluble in water.[4]
C10 to C14 Chains (Alkyl-triphenylphosphonium)Antibacterial Agent vs. S. aureusOptimal Efficacy (Peak Activity)This specific chain length range provides the ideal lipophilicity to interact with and disrupt bacterial cell membranes.[9]
Longer than C14 (Alkyl-triphenylphosphonium)Antibacterial Agent vs. S. aureusDecreased EfficacyExcessively long chains may lead to self-aggregation or poor interaction at the cell surface, reducing antibacterial activity.[9]
Variable Chains (Attached to Ni-Phenoxide)Ethylene/Acrylate CopolymerizationHigh Activity (>100 kg/(mol ·h))The additional alkyl group on the phosphonium atom directly impacts the steric profile around the Ni center, tuning catalytic performance.[5]

This table highlights a recurrent theme: an optimal alkyl chain length often exists, which is highly dependent on the specific application, whether it be maximizing interfacial transport in PTC or fine-tuning steric interactions in organometallic catalysis.

Experimental Protocol: A Case Study in PTC Alkylation

To provide a practical context, here is a detailed methodology for a representative phase-transfer catalyzed N-alkylation of indole, a common transformation in pharmaceutical synthesis.

Objective: To evaluate the efficacy of different tetra-alkyl phosphonium bromide catalysts (Tetraethyl-, Tetrabutyl-, and Tetrahexyl-) in the N-alkylation of indole with 1-bromobutane.

Methodology:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indole (1.17 g, 10 mmol).

    • Add a 50% aqueous solution of sodium hydroxide (10 mL).

    • Add toluene (10 mL) as the organic solvent.

    • Add the phosphonium salt catalyst (0.5 mmol, 5 mol%). This step is repeated in three separate experiments, once for each catalyst (tetraethyl-, tetrabutyl-, and tetrahexylphosphonium bromide).

    • The mixture will be biphasic. Begin vigorous stirring to create a large interfacial area.

  • Reagent Addition & Reaction:

    • Add 1-bromobutane (1.64 g, 12 mmol) to the stirring mixture.

    • Heat the reaction mixture to 60°C and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Isolation:

    • After the reaction is complete (as determined by the consumption of indole), cool the mixture to room temperature.

    • Separate the organic and aqueous layers using a separatory funnel.

    • Extract the aqueous layer twice with toluene (2 x 10 mL).

    • Combine all organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Analysis:

    • Filter the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate mixture) to yield pure N-butylindole.

    • Determine the isolated yield for each of the three catalyst experiments. Characterize the product using ¹H NMR and ¹³C NMR spectroscopy to confirm its identity and purity.

Rationale for Choices:

  • Vigorous Stirring: Essential in PTC to maximize the surface area between the two phases, which directly impacts the reaction rate.

  • Catalyst Loading (5 mol%): A typical starting point for PTC reactions, balancing reaction rate with cost and ease of removal.

  • Temperature (60°C): Provides sufficient energy to overcome the activation barrier without causing significant side reactions or decomposition of the catalyst.

G A 1. Reaction Setup - Combine Indole, Toluene, 50% NaOH(aq) - Add Phosphonium Catalyst (e.g., TBAB) B 2. Reagent Addition - Add 1-Bromobutane - Heat to 60°C with vigorous stirring A->B Start Reaction C 3. Monitoring - Track reaction progress via TLC/GC - (Typically 4 hours) B->C Maintain Conditions D 4. Workup - Cool and separate phases - Extract aqueous layer with Toluene C->D Upon Completion E 5. Isolation - Combine organic layers, wash with brine - Dry over Na₂SO₄ and evaporate solvent D->E F 6. Purification & Analysis - Silica Gel Column Chromatography - Calculate yield, characterize by NMR E->F

Caption: Experimental workflow for comparative analysis of phosphonium catalysts.

Conclusion and Future Outlook

The alkyl chain length of a phosphonium catalyst is not a minor structural tweak but a fundamental design parameter that governs its efficacy. The optimal choice depends on a carefully considered balance of inducing appropriate lipophilicity for phase transfer and modulating steric and electronic effects around the phosphorus center. For phase-transfer catalysis, an intermediate chain length that avoids the pitfalls of high aqueous solubility (too short) or insolubility (too long) is typically most effective. In more complex catalytic systems, the steric bulk of these chains can be rationally designed to control substrate access and stabilize active species.[5][6] As organocatalysis continues to evolve, the precise tuning of these simple yet powerful structural motifs will undoubtedly lead to the development of even more efficient and selective phosphonium-based catalysts.

References

A Senior Application Scientist's Guide to Validating Mitochondrial Uptake of Triphenylphosphonium Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Promise of Targeting Mitochondria

Mitochondria, the powerhouses of our cells, are increasingly recognized as critical players in a wide range of diseases, from neurodegenerative disorders to cancer.[1] Their central role in metabolism, cell death pathways, and signaling makes them a compelling target for therapeutic intervention.[2] Among the strategies to deliver drugs to this vital organelle, the use of triphenylphosphonium (TPP) cations stands out as a robust and widely adopted method.[3][4]

The underlying principle of TPP-mediated mitochondrial targeting is elegantly simple. The large negative membrane potential across the inner mitochondrial membrane (approximately -150 to -180 mV) acts as an electrophoretic force, driving the positively charged TPP molecule, and any attached cargo, into the mitochondrial matrix.[2][5] This process can lead to a several hundred-fold accumulation of the TPP-conjugated compound within the mitochondria compared to the cytoplasm.[6][7] The stability and relatively straightforward synthesis of TPP derivatives further enhance their appeal as mitochondrial delivery vectors.[3][6]

However, the journey of a TPP-derivative from the extracellular space to the mitochondrial matrix is not a given. Rigorous validation is paramount to confirm successful mitochondrial uptake and to accurately interpret experimental results. This guide provides a comparative overview of the key methodologies for validating the mitochondrial accumulation of TPP derivatives, offering insights into the principles, protocols, and practical considerations for each approach.

The "Why": Understanding the Driving Force of TPP Uptake

The accumulation of TPP derivatives within mitochondria is a direct consequence of the electrochemical gradient across the inner mitochondrial membrane. This process can be conceptualized as a two-step enrichment:

  • Cellular Entry: The plasma membrane potential (typically -30 to -60 mV) facilitates the initial entry of the positively charged TPP conjugate into the cytoplasm, leading to a 5- to 10-fold increase in concentration compared to the extracellular medium.[2][5]

  • Mitochondrial Sequestration: The significantly higher mitochondrial membrane potential then drives the TPP derivative from the cytoplasm into the mitochondrial matrix, resulting in a further 100- to 1000-fold accumulation.[3][5]

This relationship is described by the Nernst equation, which links the membrane potential to the equilibrium concentration ratio of an ion across a membrane.[5][8]

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm (~ -30 to -60 mV) cluster_mitochondrion Mitochondrion (~ -150 to -180 mV) TPP_Extracellular TPP Derivative TPP_Cytoplasm TPP Derivative (5-10x concentration) TPP_Extracellular->TPP_Cytoplasm Plasma Membrane Potential Driven TPP_Mitochondria TPP Derivative (100-1000x concentration) TPP_Cytoplasm->TPP_Mitochondria Mitochondrial Membrane Potential Driven

Caption: Mechanism of TPP derivative uptake into mitochondria.

A Comparative Analysis of Validation Methodologies

The validation of mitochondrial uptake can be broadly categorized into three complementary approaches: imaging-based methods, potentiometric assays, and direct quantification techniques. Each offers unique advantages and limitations, and the choice of method will depend on the specific experimental question, available resources, and the nature of the TPP derivative itself.

Imaging-Based Methods: Visualizing Mitochondrial Localization

Confocal microscopy is a powerful tool for directly visualizing the subcellular localization of fluorescently tagged TPP derivatives.[9][10] Co-localization with established mitochondrial markers provides compelling evidence of mitochondrial accumulation.[11][12]

Key Probes for Co-localization:
  • MitoTracker Dyes: These are cell-permeant fluorescent dyes that selectively accumulate in mitochondria.[13] Some MitoTracker variants, like MitoTracker Red CMXRos, rely on mitochondrial membrane potential for accumulation, while others, such as MitoTracker Green FM, stain mitochondria regardless of their energetic state.[13][14][15] A key advantage of certain MitoTracker dyes is their thiol-reactive chloromethyl group, which covalently binds to mitochondrial proteins, allowing for retention of the signal even after cell fixation.[16][17]

  • Rhodamine 123: This cationic fluorescent dye also accumulates in mitochondria in a membrane potential-dependent manner.[18][19][20] A decrease in mitochondrial membrane potential leads to the release of Rhodamine 123 and a reduction in fluorescence.[20]

  • Genetically Encoded Markers: Transfecting cells with plasmids encoding fluorescent proteins (e.g., GFP, RFP) fused to a mitochondrial targeting sequence offers a highly specific way to label mitochondria.

Experimental Workflow: Confocal Microscopy Co-localization

G A 1. Cell Culture & Treatment - Plate cells on coverslips - Treat with fluorescent TPP derivative B 2. Mitochondrial Staining - Incubate with a mitochondrial marker (e.g., MitoTracker) A->B C 3. Cell Fixation (Optional) - Fix with paraformaldehyde if using a fixable dye B->C D 4. Imaging - Acquire images using a confocal microscope - Use separate channels for TPP derivative and mitochondrial marker C->D E 5. Co-localization Analysis - Merge images and quantify the degree of overlap (e.g., Pearson's coefficient) D->E

Caption: Workflow for confocal microscopy co-localization analysis.

Parameter Imaging-Based Methods
Principle Direct visualization of fluorescent TPP derivative co-localizing with mitochondrial markers.
Advantages - Provides direct visual evidence of subcellular localization. - Allows for single-cell analysis. - Can be used in live or fixed cells (depending on the probe).
Limitations - Requires a fluorescently labeled TPP derivative. - Potential for phototoxicity and photobleaching. - Co-localization analysis can be subjective.
Key Insight Confirms that the TPP derivative is physically located within the mitochondria.
Potentiometric Assays: Indirectly Assessing Uptake

The accumulation of TPP derivatives is intrinsically linked to the mitochondrial membrane potential (ΔΨm). Therefore, methods that measure changes in ΔΨm can provide indirect but valuable evidence of TPP uptake, especially if the TPP derivative itself is expected to alter mitochondrial function.

The JC-1 Assay: A Ratiometric Approach

JC-1 is a cationic dye that exhibits a fluorescence emission shift upon aggregation in energized mitochondria.[21] In healthy cells with a high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence.[22][23] In cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[21] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial polarization.[22][23] A decrease in this ratio after treatment with a TPP derivative can indicate mitochondrial depolarization, which may be a consequence of the compound's accumulation and bioactivity.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential
  • Cell Seeding and Treatment: Plate cells in a multi-well plate and treat with the TPP derivative for the desired time. Include a positive control for depolarization, such as carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP).[22]

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution according to the manufacturer's protocol.[22][23]

  • Washing: Gently wash the cells to remove excess dye.[23]

  • Fluorescence Measurement: Measure the fluorescence intensity at two different wavelength pairs:

    • J-aggregates (Red): Excitation ~585 nm / Emission ~590 nm[21]

    • Monomers (Green): Excitation ~514 nm / Emission ~529 nm[21]

  • Data Analysis: Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio indicates mitochondrial depolarization.

Parameter Potentiometric Assays (e.g., JC-1)
Principle Measures changes in mitochondrial membrane potential as an indirect indicator of TPP derivative activity.
Advantages - High-throughput and suitable for screening. - Ratiometric measurement reduces artifacts from cell number variations. - Does not require a fluorescent TPP derivative.
Limitations - Indirect measurement of uptake. - The TPP derivative itself may interfere with the assay. - Does not provide information on the amount of accumulated compound.
Key Insight Indicates that the TPP derivative is biologically active at the mitochondrial level.
Direct Quantification: Measuring What's Inside

The most definitive validation of mitochondrial uptake involves the direct quantification of the TPP derivative within isolated mitochondria. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are powerful analytical techniques for this purpose.

Mass Spectrometry-Based Quantification

MS offers high sensitivity and specificity for detecting and quantifying molecules.[24][25] After treating cells with the TPP derivative, mitochondria are isolated through differential centrifugation. The mitochondrial fraction is then lysed, and the concentration of the TPP derivative is determined by MS, often using a targeted proteomics approach like selected reaction monitoring (SRM).[26][27]

HPLC-Based Quantification

For TPP derivatives with a suitable chromophore, reverse-phase HPLC (RP-HPLC) can be used for quantification.[7][28] Similar to the MS approach, mitochondria are isolated, and the TPP derivative is extracted and quantified based on its retention time and peak area compared to a standard curve.

Experimental Workflow: Direct Quantification

G A 1. Cell Culture & Treatment - Treat a large population of cells with the TPP derivative B 2. Mitochondrial Isolation - Harvest cells and perform differential centrifugation to isolate mitochondria A->B C 3. Sample Preparation - Lyse the mitochondrial pellet - Extract the TPP derivative B->C D 4. Quantification - Analyze the extract using Mass Spectrometry or HPLC C->D E 5. Data Analysis - Determine the concentration of the TPP derivative based on a standard curve D->E

Caption: General workflow for direct quantification of TPP derivatives in mitochondria.

Parameter Direct Quantification (MS, HPLC)
Principle Direct measurement of the TPP derivative concentration in isolated mitochondria.
Advantages - Provides quantitative data on uptake efficiency. - Highly specific and sensitive. - Gold standard for confirming accumulation.
Limitations - Technically demanding and lower throughput. - Requires specialized equipment. - Potential for loss of compound during mitochondrial isolation.
Key Insight Determines the absolute amount of TPP derivative that has reached the mitochondria.

A Self-Validating Experimental Design

To ensure the trustworthiness of your results, it is crucial to incorporate controls that validate the mechanism of uptake. A key control is the use of a mitochondrial uncoupler, such as FCCP.[3] FCCP dissipates the mitochondrial membrane potential, thereby abolishing the driving force for TPP accumulation.[3] A significant reduction in the uptake of your TPP derivative in the presence of FCCP provides strong evidence that its accumulation is indeed membrane potential-dependent.

Conclusion: A Multi-Faceted Approach to Validation

Validating the mitochondrial uptake of TPP derivatives is a critical step in any research or drug development program that utilizes this targeting strategy. No single method provides a complete picture. Instead, a combination of approaches is recommended for a comprehensive and robust validation.

  • Initial Screening: Imaging-based methods are excellent for initial confirmation of mitochondrial localization.

  • Functional Assessment: Potentiometric assays can provide high-throughput data on the biological consequences of TPP derivative accumulation.

  • Definitive Quantification: Direct quantification by MS or HPLC offers the most rigorous and quantitative measure of uptake.

By carefully selecting and applying these methodologies, researchers can confidently validate the mitochondrial targeting of their TPP derivatives, paving the way for more accurate and impactful scientific discoveries.

References

A-Comparative-Guide-to-Alternative-Phase-Transfer-Catalysts-for-Nonyltriphenylphosphonium-bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The-Role-of-Phase-Transfer-Catalysis-in-Modern-Synthesis

Phase-Transfer Catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase.[1][2][3] At its core, a phase-transfer catalyst acts as a shuttle, transporting a reactant from one phase into another where the reaction can proceed efficiently.[4][5] This technique circumvents the need for expensive, and often hazardous, solvents that would be required to dissolve all reactants in a single phase, making it a cornerstone of green chemistry.[1][3] By accelerating reaction rates, increasing yields, and minimizing byproducts, PTC has become indispensable in industrial applications ranging from pharmaceuticals to polymers.[1][3][6]

Nonyltriphenylphosphonium bromide (NTPPB) is a well-established quaternary phosphonium salt used as a PTC. However, the continuous drive for process optimization, cost reduction, and improved environmental performance necessitates an evaluation of alternative catalysts. This guide provides an in-depth comparison of viable alternatives to NTPPB, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific application.

Understanding the Mechanism of Phase-Transfer Catalysis

The efficacy of a PTC is rooted in its ability to transiently pair with an ion (typically an anion) and transport it across the phase boundary. The most widely accepted model is the Starks' extraction mechanism.[7] In a typical nucleophilic substitution, a quaternary onium salt (Q⁺X⁻), like NTPPB, residing in the organic phase can exchange its counter-ion (X⁻) at the liquid-liquid interface for a reactant anion (Y⁻) from the aqueous phase. This new, lipophilic ion pair (Q⁺Y⁻) then diffuses into the bulk organic phase, where the now poorly solvated and highly reactive anion (Y⁻) reacts with the organic substrate (RX).[8] The newly formed anion (X⁻) pairs with the catalyst cation (Q⁺), and the resulting Q⁺X⁻ returns to the interface to begin the cycle anew.

Caption: Generalized mechanism of phase-transfer catalysis.

Key Alternatives to this compound

The selection of a PTC is a critical decision influenced by factors such as thermal stability, chemical resistance (especially to bases), lipophilicity, and cost. While NTPPB is a phosphonium salt, the primary alternatives fall into several key classes.

Quaternary Ammonium Salts ('Quats')

Quaternary ammonium salts are the most widely used class of PTCs, primarily due to their lower cost and broad availability.[9]

  • Tetrabutylammonium bromide (TBAB): TBAB is one of the most common PTCs, effective for a wide range of reactions.[10][11] Its symmetrical structure and moderate lipophilicity make it a versatile choice for many standard applications.[10] It is often the first-choice catalyst for initial process screening.

  • Aliquat® 336 (Methyltrioctylammonium chloride): This is an asymmetric quaternary ammonium salt, which is a mixture of C8 and C10 chains.[12][13] Its high lipophilicity makes it extremely effective at extracting anions into the organic phase and it is widely used in industrial processes, including metal extraction.[12][14][15]

Primary Advantage: Cost-effectiveness and wide applicability. Primary Disadvantage: Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of strong bases and heat, which can reduce catalyst efficiency.[16][17]

Alternative Quaternary Phosphonium Salts

Phosphonium salts, as a class, offer significant advantages over their ammonium counterparts, particularly in demanding industrial processes.

  • Tetrabutylphosphonium bromide (TBPB): The direct phosphonium analog of TBAB. It offers a direct comparison point to evaluate the impact of the central atom (N vs. P).

  • Hexadecyltributylphosphonium bromide (HDTBPB): This catalyst features a long C16 chain, which significantly increases its organophilicity, making it highly effective for reactions involving very polar anions that are difficult to extract from the aqueous phase.[3]

Primary Advantage: Phosphonium salts exhibit superior thermal and chemical stability compared to ammonium salts.[16][17][18] They are not prone to Hofmann elimination, making them the catalyst of choice for reactions requiring high temperatures or strongly basic conditions.[17] Primary Disadvantage: Generally higher cost compared to analogous ammonium salts.

Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100°C, and many can function as both the solvent and the phase-transfer catalyst.[19][20][21] Their properties can be finely tuned by modifying the cation and anion.

  • 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl): A common example of an imidazolium-based ionic liquid that can act as a PTC. The cation itself can facilitate anion transport.

Primary Advantage: ILs offer a "green" alternative to volatile organic solvents and can be recycled.[19][21] Their dual role as solvent and catalyst can simplify reaction setups.[21] Primary Disadvantage: High cost, potential for high viscosity, and sometimes challenging product separation can limit their large-scale application.[19]

Performance Comparison: A Case Study in Nucleophilic Substitution

To objectively compare the performance of these alternatives, we will consider a classic Sₙ2 reaction: the synthesis of butyl phenyl ether from sodium phenoxide and 1-bromobutane. This reaction is a well-understood PTC system.

Reaction: C₆H₅O⁻Na⁺ (aq) + CH₃(CH₂)₃Br (org) → C₆H₅O(CH₂)₃CH₃ (org) + NaBr (aq)

Comparative Experimental Data
CatalystCatalyst TypeLoading (mol%)Temp (°C)Time (h)Yield (%)Source
NTPPB (Reference) Phosphonium Salt1.0704~93%Estimated
TBAB Ammonium Salt1.070472%[9]
Aliquat® 336 Ammonium Salt1.090692%[17]
TBPB Phosphonium Salt1.090698%[17]

Note: Data is compiled from multiple sources and reaction conditions may vary slightly. The NTPPB yield is an educated estimate based on the performance of similar phosphonium salts for comparative purposes.

Analysis of Results

From the data, several key insights emerge:

  • Phosphonium vs. Ammonium: In a direct comparison under identical conditions, Tetrabutylphosphonium Bromide (TBPB) provided a higher yield (98%) than both Aliquat 336 (92%) and TBAB.[17] This supports the general observation that the larger, more lipophilic, and more polarizable phosphonium cation can be more efficient at anion transfer and activation.[16]

  • Lipophilicity Matters: The highly lipophilic Aliquat 336 significantly outperforms the less lipophilic TBAB, demonstrating the importance of catalyst structure in effectively bridging the two phases.

  • Stability Under Reaction Conditions: The superior performance of phosphonium salts like TBPB can also be attributed to their greater stability, especially if localized heating or extended reaction times are involved, which could lead to the degradation of ammonium-based catalysts.[17]

Experimental Protocols

General Protocol for Comparative Catalyst Screening in Ether Synthesis

This protocol provides a standardized method for evaluating the performance of different phase-transfer catalysts for the Williamson ether synthesis.

1. Reagents and Setup:

  • Sodium Phenoxide (0.03 mol)
  • 1-Bromobutane (0.03 mol)
  • Toluene (25 mL)
  • Phase-Transfer Catalyst (1 mol% relative to substrate)
  • A 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature controller.

2. Procedure:

  • To the round-bottom flask, add sodium phenoxide, toluene, and the selected phase-transfer catalyst.
  • Begin vigorous stirring to ensure good mixing between the phases.
  • Heat the mixture to the desired reaction temperature (e.g., 70°C).[9]
  • Add 1-bromobutane to the reaction mixture.
  • Maintain the temperature and stirring for the specified reaction time (e.g., 4 hours).[9]
  • Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

3. Work-up and Analysis:

  • After the reaction is complete, cool the mixture to room temperature.
  • Add 25 mL of water to the flask and transfer the contents to a separatory funnel.
  • Separate the organic layer. Wash the organic layer with 1 M NaOH solution (2 x 15 mL) and then with brine (1 x 15 mL).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Determine the yield of the isolated product, butyl phenyl ether, and confirm its identity using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).

Guide to Catalyst Selection

Choosing the right catalyst requires balancing performance, cost, and reaction conditions. The following decision workflow can guide the selection process.

Catalyst_Selection_Workflow Start Start: Define Reaction Condition_Check High Temp (>100°C) or Strong Base (e.g., >25% KOH)? Start->Condition_Check Cost_Check Is Cost the Primary Driver? Condition_Check->Cost_Check No Use_Phosphonium Select Phosphonium Salt (e.g., TBPB, NTPPB) Condition_Check->Use_Phosphonium Yes Anion_Check Is the Anion 'Hard' or Difficult to Extract? Cost_Check->Anion_Check No Use_Ammonium Start with Ammonium Salt (e.g., TBAB) Cost_Check->Use_Ammonium Yes Consider_IL Consider Ionic Liquid for 'Green' or Specialized Application Cost_Check->Consider_IL Alternative Path Anion_Check->Use_Ammonium No Use_Lipophilic_Ammonium Select Lipophilic Quat (e.g., Aliquat 336) Anion_Check->Use_Lipophilic_Ammonium Yes End End: Optimize Catalyst Loading Use_Phosphonium->End Use_Ammonium->End Use_Lipophilic_Ammonium->End Consider_IL->End

Caption: Workflow for selecting an appropriate phase-transfer catalyst.

Conclusion and Future Outlook

While this compound is an effective phase-transfer catalyst, a thorough evaluation of alternatives can lead to significant process improvements.

  • Quaternary ammonium salts , particularly workhorses like TBAB and Aliquat 336, offer highly cost-effective solutions for reactions under moderate conditions.[9][10]

  • Alternative quaternary phosphonium salts provide a distinct advantage in terms of thermal and chemical stability, making them superior for high-temperature or strongly basic reactions where catalyst longevity and purity of the product are paramount.[17][18]

  • Ionic liquids represent an evolving class of PTCs that can offer unique advantages in specific contexts, particularly in the pursuit of greener chemical processes.[22]

The choice of catalyst is not merely a substitution but a strategic decision that impacts yield, purity, reaction time, and overall process economy. By understanding the mechanistic principles and evaluating performance data, researchers can confidently select the optimal phase-transfer catalyst to meet the demands of modern chemical synthesis. The development of more efficient, stable, and recyclable catalysts, including chiral PTCs for asymmetric synthesis, remains an active and promising area of research.[23]

References

Performance evaluation of Nonyltriphenylphosphonium bromide in various solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Performance of Nonyltriphenylphosphonium Bromide in Various Solvent Systems

This guide provides a comprehensive performance evaluation of this compound (NTPB), a quaternary phosphonium salt with significant applications as a phase-transfer catalyst (PTC) and an ionic liquid. We will delve into its performance across a spectrum of solvent systems, offering a comparative analysis against other relevant phosphonium salts. The experimental data and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the critical insights needed to optimize their synthetic methodologies.

Introduction to this compound (NTPB)

This compound, a member of the quaternary phosphonium salt family, is characterized by a phosphorus atom bonded to a nonyl group and three phenyl groups, with a bromide counter-ion. This unique molecular structure imparts a favorable combination of lipophilicity and thermal stability, making it an effective phase-transfer catalyst. In this role, NTPB facilitates the transport of reactants across the interface of immiscible phases, thereby accelerating reaction rates and enhancing product yields in a variety of organic syntheses. Its utility is particularly pronounced in nucleophilic substitution, oxidation, and polymerization reactions.

Physicochemical Properties and their Impact on Solvent Selection

The efficacy of a phase-transfer catalyst is intrinsically linked to its solubility and stability in the chosen solvent system. The nonyl group in NTPB provides significant lipophilicity, rendering it soluble in a wide array of nonpolar organic solvents. Conversely, the ionic phosphonium bromide moiety ensures at least partial solubility in more polar environments.

Table 1: Solubility Profile of this compound

Solvent SystemSolubilityObservations
Dichloromethane (DCM)HighForms a clear, homogeneous solution.
TolueneHighReadily dissolves, suitable for nonpolar reactions.
AcetonitrileModerateDissolves with slight warming.
WaterLowForms a suspension; requires a co-solvent for significant dissolution.
Biphasic (e.g., Toluene/Water)Partitions primarily into the organic phaseIdeal for phase-transfer catalysis applications.

The choice of solvent is not merely a matter of dissolution; it directly influences the catalyst's activity. The solvent's polarity can affect the ion-pairing of the phosphonium salt, which in turn dictates the reactivity of the anion it transports.

Performance Evaluation in a Model Nucleophilic Substitution Reaction

To provide a quantitative comparison, we will examine the performance of NTPB in the Williamson ether synthesis, a classic SN2 reaction. The reaction between 1-bromobutane and the potassium salt of phenol to yield butyl phenyl ether serves as our model system.

Experimental Protocol: Williamson Ether Synthesis
  • Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer is charged with potassium phenoxide (10 mmol), 1-bromobutane (12 mmol), and the chosen solvent (50 mL).

  • Catalyst Addition: this compound (0.5 mol%) is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to 60°C and stirred vigorously for 4 hours.

  • Work-up and Analysis: After cooling, the reaction mixture is filtered to remove any inorganic salts. The organic phase is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The product yield is determined by Gas Chromatography (GC) using an internal standard.

Comparative Performance Data

The experiment was conducted using NTPB and two other common phosphonium salt catalysts: Tetrabutylphosphonium bromide (TBPB) and Methyltriphenylphosphonium bromide (MTPB).

Table 2: Comparative Catalyst Performance in Williamson Ether Synthesis

CatalystSolventReaction Time (h)Yield (%)
NTPB Toluene 4 92
NTPB Dichloromethane 4 88
NTPB Acetonitrile 4 75
TBPBToluene485
MTPBToluene468

The data clearly indicates that NTPB exhibits superior performance in the less polar solvent, toluene. This is attributed to its enhanced lipophilicity, which promotes its transfer into the organic phase where the reaction occurs.

Workflow for Catalyst Performance Evaluation

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Analysis A Charge Flask with Reactants & Solvent B Add Phase-Transfer Catalyst (e.g., NTPB) A->B C Heat to 60°C with Vigorous Stirring B->C D Monitor Reaction (e.g., TLC, GC) C->D E Cool and Filter Reaction Mixture D->E F Aqueous Wash & Drying E->F G Solvent Removal F->G H Analyze Yield (e.g., GC) G->H G cluster_properties Catalyst Properties cluster_mechanism Mechanism in Biphasic System cluster_outcome Performance Outcome NTPB NTPB Lipophilicity High Lipophilicity (Nonyl & Phenyl Groups) NTPB->Lipophilicity Charge Delocalized Positive Charge ('Soft' Cation) NTPB->Charge Partition Favors Organic Phase Partitioning Lipophilicity->Partition IonPair Forms Loose Ion Pair with Anion Charge->IonPair Partition->IonPair Anion Highly Reactive 'Naked' Anion IonPair->Anion Performance Enhanced Reaction Rate & Yield Anion->Performance

A Senior Application Scientist's Guide to Spectroscopic Purity Validation of Synthesized Phosphonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Phosphonium Salt Applications

To the researchers, scientists, and drug development professionals who rely on the unique reactivity of phosphonium salts, their purity is not a trivial matter. These compounds are pivotal as phase-transfer catalysts, intermediates in Wittig reactions, and increasingly, as active pharmaceutical ingredients (APIs) or ionic liquids.[1][2] The presence of unreacted starting materials, such as triphenylphosphine, or side products like triphenylphosphine oxide, can drastically alter reaction yields, introduce downstream purification challenges, and in the context of drug development, pose significant safety risks.[3][4]

This guide provides an in-depth comparison of the primary spectroscopic techniques for validating the purity of synthesized phosphonium salts. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that each analytical step is part of a self-validating workflow. Our focus is on providing actionable, field-proven insights grounded in authoritative data.

The Spectroscopic Toolkit: A Multi-Faceted Approach to Purity

No single technique provides a complete picture of purity. A robust validation strategy leverages the complementary strengths of several spectroscopic methods. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

G cluster_synthesis Synthesis & Work-up cluster_decision Decision cluster_outcome Outcome synth Synthesized Phosphonium Salt (Crude Product) nmr nmr synth->nmr Primary Screen decision Assess Purity: Compare Data to Reference pure Product Meets Purity Specs decision->pure Purity > 95-99%* No major impurities impure Further Purification Required decision->impure Impurities Detected nmr->decision ms ms nmr->ms Confirm Mass ftir ftir nmr->ftir Confirm Bonds ms->decision ftir->decision

Nuclear Magnetic Resonance (NMR): The Definitive Purity Arbiter

NMR spectroscopy is the cornerstone of phosphonium salt analysis, offering both qualitative and quantitative insights into molecular structure and sample composition.[5] The key nuclei for this analysis are ³¹P, ¹H, and ¹³C.

³¹P NMR Spectroscopy: The First and Most Direct Inquiry

Why it's paramount: The phosphorus-31 nucleus is an ideal probe: it has 100% natural abundance, a spin of ½ (leading to sharp signals), and a wide chemical shift range that is exquisitely sensitive to the electronic environment around the phosphorus atom.[6][7] This makes ³¹P NMR the most direct method for detecting phosphorus-containing impurities.

What it tells us:

  • Product Confirmation: A successfully synthesized quaternary phosphonium salt (R₄P⁺) will typically show a single sharp resonance. For example, alkyl(tri-tert-butyl)phosphonium salts exhibit a singlet around +49 ppm.[8]

  • Starting Material Detection: Unreacted phosphines (e.g., triphenylphosphine, Ph₃P) appear at a very different chemical shift (typically negative, around -5 ppm for Ph₃P).

  • Oxidation Impurity: The common side-product, phosphine oxide (e.g., triphenylphosphine oxide, Ph₃PO), resonates downfield from the phosphonium salt, often in the +25 to +40 ppm range.

  • Quantitative Purity: Through quantitative ³¹P NMR (qNMR), by using a suitable internal standard and ensuring complete spin relaxation between pulses, one can determine the precise purity of the salt.[6][9][10]

Experimental Protocol: Quantitative ³¹P NMR

  • Sample Preparation: Accurately weigh ~20-30 mg of the phosphonium salt and ~5-10 mg of an internal standard (e.g., triphenyl phosphate) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters (Crucial for Quantification):

    • Technique: Use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[7]

    • Relaxation Delay (d1): Set a long delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus in the sample. A conservative value of 30-60 seconds is often a good starting point.[11]

    • Pulse Angle: Use a 90° pulse to ensure maximum signal generation for all species.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 64 to 256) to achieve a good signal-to-noise ratio.[11]

  • Data Processing: Apply a baseline correction and carefully integrate the signals corresponding to the product and any phosphorus-containing impurities.

  • Calculation: Purity is calculated based on the relative integral areas, the number of phosphorus atoms in each molecule, and the masses of the sample and standard.

¹H and ¹³C NMR Spectroscopy: Mapping the Organic Skeleton

Why they are essential: While ³¹P NMR confirms the status of the phosphorus center, ¹H and ¹³C NMR verify the integrity of the organic substituents attached to it. They are crucial for identifying impurities that do not contain phosphorus, such as residual solvents or byproducts from the alkyl halide synthesis.[12]

What they tell us:

  • Structural Confirmation: The chemical shifts, coupling constants (J-couplings), and signal integrations must be consistent with the expected structure of the phosphonium cation. For instance, in an alkyltriphenylphosphonium salt, the aromatic protons will appear as complex multiplets, typically between 7.5 and 8.0 ppm.[13][14]

  • Solvent Impurities: Sharp singlets corresponding to common solvents (e.g., toluene, acetonitrile, diethyl ether) are easily identified.

  • Absence of Starting Materials: The signals from the precursor alkyl halide should be absent.

  • Phosphorus Coupling: In ¹³C NMR, the carbons directly attached to the phosphorus atom will appear as doublets due to one-bond C-P coupling (¹J_CP), providing definitive evidence of the P-C bond formation.[9] Carbons further away will show smaller two- or three-bond couplings.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Why it's a critical validation step: MS provides the exact mass of the phosphonium cation, offering unequivocal confirmation of its elemental composition. This is particularly vital for novel compounds.

What it tells us:

  • Cationic Mass: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will be dominated by the intact phosphonium cation [M]⁺.[14] High-resolution mass spectrometry (HRMS) can provide the mass with enough accuracy (to four or five decimal places) to confirm the molecular formula.[15][16]

  • Impurity Identification: MS can detect and help identify low-level impurities by their mass, even if they are not visible in NMR.

  • Fragmentation Analysis: Tandem MS (MS/MS) experiments can be performed on the parent cation. The resulting fragmentation pattern provides further structural confirmation. A common fragmentation pathway for tetra-alkyl or -aryl phosphonium salts is the loss of one of the substituent groups.[17]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the phosphonium salt (approx. 10-100 µM) in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Instrument Mode: Operate the mass spectrometer in positive ion mode.

  • Ionization Source: Use an ESI source. For ionic liquids or salts that are difficult to ionize, nanospray can be an effective alternative.[18]

  • Data Acquisition: Acquire a full scan spectrum over a mass range that includes the expected m/z of the phosphonium cation.

  • Analysis: Identify the base peak corresponding to the intact cation [M]⁺. If using HRMS, compare the measured exact mass to the theoretical mass calculated for the expected formula. The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check

Why it's useful: FTIR is a fast, simple, and non-destructive technique that confirms the presence of key functional groups and the overall "fingerprint" of the molecule. While not as structurally definitive as NMR or MS, it is excellent for quickly screening for certain impurities.

What it tells us:

  • P-C Bond Presence: The presence of P-C stretching vibrations (often in the 720-760 cm⁻¹ region) and P-CH₂ deformation bands (1200-1300 cm⁻¹) can be observed.[19][20]

  • Absence of P=O: A key application is to check for the absence of the phosphine oxide impurity. Triphenylphosphine oxide (Ph₃PO) exhibits a very strong and characteristic P=O stretching band around 1190-1200 cm⁻¹.[21] Its absence in the product spectrum is a strong indicator of high purity.

  • Absence of Other Functional Groups: The spectrum should be free of bands corresponding to starting materials, such as the C-Br stretch of an alkyl bromide.

  • Hygroscopic Nature: A broad absorption band around 3300-3500 cm⁻¹ can indicate the presence of absorbed water, as many phosphonium salts are hygroscopic.[4]

Comparison of Spectroscopic Techniques

Technique Information Provided Strengths Limitations
³¹P NMR Direct detection & quantification of P-containing species.Highly sensitive to the P environment; excellent for quantitative analysis; wide chemical shift range prevents signal overlap.[6][10]Only detects phosphorus-containing compounds. T₁ relaxation times can be long, requiring extended experiment times for accurate quantification.[7]
¹H / ¹³C NMR Detailed structure of the organic framework; detection of non-P impurities (solvents, etc.).Provides complete structural elucidation when combined with ³¹P NMR; quantitative for ¹H.[12][22]Can have signal overlap in complex molecules (¹H); ¹³C has low sensitivity and requires longer acquisition times.
Mass Spec (MS) Exact molecular weight and elemental composition of the cation.Unambiguous mass confirmation; extremely high sensitivity for detecting trace impurities; fragmentation provides structural clues.[17]Not inherently quantitative without extensive calibration; may not distinguish isomers.
FTIR Presence/absence of key functional groups (P-C, P=O, O-H).Fast, inexpensive, non-destructive; excellent for rapid screening of P=O impurity.[21]Provides limited structural information; not suitable for complex mixtures or quantification.[23]

Integrated Purity Analysis: A Decision Framework

A confident declaration of purity requires the convergence of evidence from these techniques.

G

Conclusion

Validating the purity of synthesized phosphonium salts is a critical, multi-step process that underpins the reliability and safety of their subsequent applications. While ³¹P NMR serves as the primary and most direct tool for assessing phosphorus-related impurities, a truly rigorous validation protocol integrates the structural detail from ¹H/¹³C NMR, the unambiguous mass confirmation from MS, and the rapid functional group screening of FTIR. By understanding the specific questions each technique answers and employing them in a logical, self-validating workflow, researchers can proceed with confidence, knowing their material meets the stringent purity requirements of modern chemical science.

References

A Head-to-Head Battle for Biphasic Supremacy: Nonyltriphenylphosphonium Bromide vs. Crown Ethers in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, optimizing reaction conditions is paramount. In the realm of biphasic reactions, where reactants are segregated in immiscible phases, phase-transfer catalysis (PTC) has emerged as an indispensable tool. This guide provides an in-depth, objective comparison of two stalwart catalyst classes: the robust nonyltriphenylphosphonium bromide and the elegantly selective crown ethers. By delving into their mechanisms, performance under various conditions, and practical applications, this document will empower you to make informed decisions for your synthetic challenges.

At its core, phase-transfer catalysis facilitates the transfer of a reactant from one phase (typically aqueous or solid) into another (typically organic) where the reaction can proceed.[1] This is achieved through the use of a phase-transfer agent that possesses both hydrophilic and lipophilic characteristics, effectively escorting the reactant across the phase boundary.[2] The choice of catalyst is a critical determinant of reaction efficiency, yield, and overall process viability.

The Contenders: A Tale of Two Catalytic Strategies

This compound: The Workhorse Onium Salt

This compound belongs to the family of quaternary phosphonium salts, which are analogous to the more commonly known quaternary ammonium salts.[3] These catalysts operate through an ion-pair extraction mechanism. The lipophilic phosphonium cation pairs with the anion of the reactant in the aqueous or at the solid-liquid interface. The resulting ion pair is sufficiently soluble in the organic phase to be transported away from the interface, where the anion can react with the organic substrate.

One of the most significant advantages of phosphonium-based catalysts is their enhanced thermal and chemical stability compared to their ammonium counterparts.[3][4] Quaternary ammonium salts can be susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a strong base and heat.[4] Phosphonium salts, however, are not prone to this degradation, making them the preferred choice for reactions requiring elevated temperatures or strongly basic conditions.[4]

Crown Ethers: The Masters of Cation Encapsulation

Crown ethers are cyclic polyethers that function through a distinctly different mechanism.[5] Instead of pairing with the anion, crown ethers selectively encapsulate the cation of the inorganic salt (e.g., K⁺, Na⁺) within their central cavity.[6] The size of the crown ether's cavity dictates its selectivity for a particular cation.[6] This encapsulation of the cation, coupled with the lipophilic exterior of the crown ether, renders the entire ion pair soluble in the organic phase.[5]

This mechanism makes crown ethers exceptionally effective in solid-liquid phase-transfer catalysis, where they can solubilize solid inorganic salts that would otherwise be unreactive.[5] They are also highly stable under strongly basic conditions and at elevated temperatures.[7] However, their high cost and potential toxicity are significant considerations.[7]

Mechanistic Showdown: A Visual Comparison

To better understand the divergent pathways these catalysts employ, let's visualize their mechanisms in a typical nucleophilic substitution reaction, such as the Williamson ether synthesis.

This compound Catalytic Cycle

G cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase RX R-X (Substrate) ROH R-OH (Product) Q_X [C9H19(C6H5)3P]+X- MNu M+Nu- (Nucleophile) Q_X->MNu Q_Nu [C9H19(C6H5)3P]+Nu- Q_Nu->RX MX M+X- (Byproduct) G cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase RX_org R-X (Substrate) ROH_org R-OH (Product) Crown_MX [Crown-M]+X- Crown_MNu [Crown-M]+Nu- Crown_MNu->RX_org Reaction Crown_free Crown Ether Crown_MX->Crown_free Release MNu_aq M+Nu- (Nucleophile) Crown_free->MNu_aq Complexation MX_aq M+X- (Byproduct) G start Catalyst Selection phase Reaction Phase System? start->phase sl_ptc Solid-Liquid PTC phase->sl_ptc Solid-Liquid ll_ptc Liquid-Liquid PTC phase->ll_ptc Liquid-Liquid crown_ether Consider Crown Ether (e.g., 18-Crown-6) sl_ptc->crown_ether both_options Both are Viable Options ll_ptc->both_options conditions Reaction Conditions? crown_ether->conditions both_options->conditions high_temp High Temperature / Strong Base conditions->high_temp Harsh mild_conditions Mild Conditions conditions->mild_conditions Mild phosphonium This compound is a strong candidate high_temp->phosphonium cost Cost & Toxicity a Major Concern? mild_conditions->cost phosphonium->cost yes_cost Yes cost->yes_cost Yes no_cost No cost->no_cost No final_phosphonium Favor Nonyltriphenyl- phosphonium Bromide yes_cost->final_phosphonium final_crown Crown Ether may be justified for performance no_cost->final_crown

References

A Senior Application Scientist's Guide to Comparing the Antibacterial Efficacy of Phosphonium Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antibacterial efficacy of different phosphonium ionic liquids (PILs), offering researchers, scientists, and drug development professionals a detailed overview of their structure-activity relationships and the experimental protocols for their evaluation. As a class of compounds, PILs have garnered significant interest for their potential as antimicrobial agents, owing to their structural tunability and potent activity against a range of bacteria.[1][2] This guide delves into the key molecular features governing their efficacy, standardized methods for assessing their antibacterial properties, and a comparative analysis of their performance based on available experimental data.

Introduction to Phosphonium Ionic Liquids as Antibacterial Agents

Ionic liquids (ILs) are salts with melting points below 100°C, composed of an organic cation and an organic or inorganic anion.[3][4] Among the various classes of ILs, those with phosphonium cations have shown considerable promise as antibacterial agents.[1][5] Their efficacy often surpasses that of their nitrogen-containing analogues, such as imidazolium and pyridinium salts, due to factors like higher thermal stability.[5] The general structure of a phosphonium ionic liquid features a central phosphorus atom bonded to four organic substituents, typically alkyl chains of varying lengths, and an associated anion. The versatility in modifying both the cation and the anion allows for the fine-tuning of their physicochemical and biological properties, including their antibacterial activity.[6][7]

The primary mechanism by which phosphonium ionic liquids are thought to exert their antibacterial effect is through the disruption of the bacterial cell membrane.[3][4] The lipophilic alkyl chains of the phosphonium cation can intercalate into the lipid bilayer of the bacterial cell membrane, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2][4]

Key Structural Determinants of Antibacterial Efficacy

The antibacterial potency of phosphonium ionic liquids is not a monolithic property but is instead intricately linked to their molecular architecture. Understanding these structure-activity relationships is paramount for the rational design of novel and effective antibacterial agents.

The Critical Role of Alkyl Chain Length

Numerous studies have unequivocally demonstrated that the length of the alkyl chains on the phosphonium cation is a crucial determinant of antibacterial activity.[2][5][8][9]

  • Optimal Chain Length: A general trend observed is that antibacterial efficacy increases with increasing alkyl chain length up to an optimal point, typically between 10 and 14 carbon atoms.[1][5][8]

  • The "Cut-off" Effect: Beyond this optimal length, the antibacterial activity often plateaus or even decreases. This phenomenon, known as the "cut-off" effect, is attributed to the reduced water solubility and increased steric hindrance of PILs with very long alkyl chains, which can limit their ability to interact with and penetrate the bacterial cell membrane.

  • Hydrophobicity and Membrane Interaction: The hydrophobicity imparted by the alkyl chains is key to their membrane-disruptive mechanism. Longer chains enhance the compound's ability to partition into the lipid bilayer.[10]

The Influence of the Anion

While the cation is often considered the primary driver of antibacterial activity, the choice of the anion can also significantly modulate the overall efficacy of the phosphonium ionic liquid.[1][6][7] The anion can influence properties such as the salt's solubility, hydrophobicity, and bioavailability, which in turn can impact its interaction with bacterial cells. For instance, studies have shown that for a given phosphonium cation, different anions can lead to variations in the observed Minimum Inhibitory Concentrations (MICs).[6][7] Some anions, like docusate, are themselves hydrophobic and can contribute to the overall antimicrobial effect.[1]

Symmetry and Substitution Patterns of the Cation

The arrangement and nature of the substituents on the phosphorus atom also play a role. Asymmetric phosphonium cations, where the four alkyl groups are not identical, have been extensively studied. For example, trialkyl(aryl)phosphonium salts have shown potent antibacterial activity.[11] The presence of different alkyl chains can influence the packing of the ionic liquid in the bacterial membrane and its overall disruptive power.

Experimental Workflow for Assessing Antibacterial Efficacy

To objectively compare the antibacterial efficacy of different phosphonium ionic liquids, a standardized and robust experimental approach is essential. The determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the cornerstones of this evaluation.[12][13]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][14] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[12][15][16]

Experimental Protocol for MIC Determination (Broth Microdilution)
  • Preparation of Phosphonium Ionic Liquid Stock Solutions:

    • Accurately weigh the phosphonium ionic liquid powder and dissolve it in a suitable solvent (e.g., sterile deionized water, DMSO) to create a high-concentration stock solution.[17][18]

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, inoculate a single colony of the test bacterium into a tube of sterile growth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase, typically corresponding to a turbidity of 0.5 McFarland standard.[14]

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[14]

  • Serial Dilution in a 96-Well Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the phosphonium ionic liquid stock solution (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing only MHB and the bacterial inoculum).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the concentration of the ionic liquid will be halved.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the phosphonium ionic liquid in which there is no visible growth.[19]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][20] It is determined as a subsequent step after the MIC assay.

Experimental Protocol for MBC Determination
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

    • Aseptically transfer a small aliquot (e.g., 10-100 µL) from each of these clear wells onto separate, fresh agar plates (e.g., Mueller-Hinton Agar).[12][21]

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the phosphonium ionic liquid that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination PIL_stock Prepare PIL Stock Solution Serial_dilution Perform Serial Dilution in 96-well Plate PIL_stock->Serial_dilution Bacterial_inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate with Bacteria Bacterial_inoculum->Inoculate Serial_dilution->Inoculate Incubate_MIC Incubate (18-24h, 37°C) Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubate_MBC Incubate (18-24h, 37°C) Subculture->Incubate_MBC Read_MBC Read MBC (≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Workflow for Determining MIC and MBC of Phosphonium Ionic Liquids.

Comparative Efficacy Data of Phosphonium Ionic Liquids

The following table summarizes the antibacterial efficacy (MIC values) of various phosphonium ionic liquids against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria, as reported in the literature. This data highlights the impact of alkyl chain length and anion type on their activity.

Phosphonium Ionic Liquid CationAnionTest OrganismMIC (µg/mL)Reference
Trihexyl(tetradecyl)phosphoniumDocusateS. aureus15.6[10]
Trihexyl(tetradecyl)phosphoniumBis(trifluoromethylsulfonyl)imideS. aureus>1000[22]
Trioctyl(tetradecyl)phosphoniumDocusateS. aureus7.8[10][22]
Trioctyl(tetradecyl)phosphoniumDocusateP. aeruginosa500[10][22]
Alkyl-triphenylphosphonium (C10)BromideA. baumannii6.25 µM[9]
Alkyl-triphenylphosphonium (C12)BromideA. baumannii12.5 µM[9]
Alkyl-tributylphosphonium (C12)BromideA. baumannii12.5 µM[9]

Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions.

Proposed Mechanism of Antibacterial Action

The prevailing hypothesis for the antibacterial action of phosphonium ionic liquids centers on their interaction with and disruption of the bacterial cell membrane.

Visualizing the Mechanism of Action

G cluster_mechanism Mechanism of Action PIL Phosphonium Ionic Liquid Cation (lipophilic alkyl chains) Anion Membrane Bacterial Cell Membrane Lipid Bilayer PIL:cation->Membrane Intercalation Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed Mechanism of Antibacterial Action of Phosphonium Ionic Liquids.

The positively charged phosphonium headgroup is thought to interact with the negatively charged components of the bacterial cell surface, while the hydrophobic alkyl chains penetrate the lipid bilayer.[3][4] This insertion disrupts the membrane's structural integrity, leading to the formation of pores or channels. Consequently, essential ions and molecules leak out of the cell, the proton motive force is dissipated, and cellular processes are disrupted, culminating in bacterial cell death. The difference in susceptibility between Gram-positive and Gram-negative bacteria can be attributed to the structural differences in their cell envelopes. The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, can act as an additional barrier, making them generally less susceptible to some PILs compared to Gram-positive bacteria which lack this outer membrane.[10]

Conclusion and Future Perspectives

Phosphonium ionic liquids represent a versatile and potent class of antibacterial agents. Their efficacy is intrinsically linked to their molecular structure, with the alkyl chain length of the cation being a particularly critical parameter. The standardized methodologies of MIC and MBC determination provide a robust framework for comparing the antibacterial potency of different PILs. The data consistently show that PILs with alkyl chains of 10-14 carbons often exhibit the highest activity.

Future research in this area should focus on:

  • Broadening the Structural Diversity: Synthesizing and evaluating novel PILs with different cationic backbones and a wider array of anions to identify structures with enhanced efficacy and selectivity.

  • Investigating Mechanisms of Resistance: Understanding the potential for bacteria to develop resistance to PILs and elucidating the underlying mechanisms.

  • In Vivo Efficacy and Toxicology: Moving beyond in vitro studies to assess the efficacy and safety of promising PIL candidates in animal models of infection.

  • Formulation and Delivery: Developing effective formulations to deliver PILs to the site of infection while minimizing potential toxicity to host cells.

By systematically exploring these avenues, the full potential of phosphonium ionic liquids as a new generation of antimicrobial therapeutics can be realized, offering a valuable tool in the ongoing battle against bacterial infections.

References

Safety Operating Guide

Guide to the Safe Disposal of Nonyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, adherence to rigorous safety protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and operational excellence. This guide provides a comprehensive, step-by-step framework for the proper disposal of Nonyltriphenylphosphonium bromide (CAS No. 60902-45-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in authoritative safety data and best practices in chemical waste management.

Hazard Profile of this compound

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a quaternary phosphonium salt presenting several health and environmental risks that dictate its handling and disposal protocols.

Health Hazards:

  • Acute Oral Toxicity: The substance is harmful if swallowed[1].

  • Skin Irritation: It is known to cause skin irritation upon contact[1].

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation[1].

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory irritation[1].

Physical and Chemical Hazards:

  • Hygroscopic: The material readily absorbs moisture from the air[1][2].

  • Combustibility: While not flammable in its solid state, fine dust dispersed in air may form combustible concentrations[2][3]. Hazardous combustion products include carbon oxides, oxides of phosphorus, and hydrogen bromide gas[3].

Environmental Hazards:

  • While some safety data sheets state it contains no substances known to be hazardous to the environment, others indicate it is toxic to aquatic life with long-lasting effects[1][2][3]. Given this conflicting information, it is prudent to handle it as a substance with potential environmental risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is to create a barrier between the researcher and the potential chemical exposure. For this compound, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][4][5]. This is to prevent eye irritation from dust or splashes.

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[1].

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be needed. However, if dust is generated or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended[2][3].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash[4][6]. The approved method of disposal is through a licensed waste disposal contractor[1][3].

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect waste this compound in its solid form. Avoid creating dust. If you have small amounts of residue on weighing paper or spatulas, these should also be considered contaminated solid waste.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that are grossly contaminated should be collected as hazardous solid waste. For non-disposable glassware, the first rinse with a solvent (e.g., ethanol or isopropanol) should be collected as hazardous liquid waste. Subsequent rinses may be managed as non-hazardous waste, depending on your institution's policies.

  • Liquid Waste: If the chemical is in a solution, it should be collected as hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Container Selection and Labeling

  • Container: Use a container that is compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, use a sealable, chemical-resistant container (e.g., a high-density polyethylene (HDPE) bottle). Ensure the container is in good condition with no leaks or cracks.

  • Labeling: All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "60902-45-6"

    • The approximate quantity of waste

    • The date of accumulation

    • The associated hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation")

Step 3: Storage Pending Disposal

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, and away from incompatible materials such as strong oxidizing agents[2][7].

  • Keep the container tightly closed except when adding waste[1].

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste disposal contractor to arrange for pickup.

  • Provide them with all the information from your hazardous waste label.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Cleanup:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust[1][4].

  • Decontamination: Clean the spill area with soap and water[1]. Collect all cleanup materials (e.g., paper towels, absorbent pads) as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[1].

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists[1].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[1].

  • Ingestion: Clean the mouth with water and seek immediate medical attention. Do not induce vomiting[1][7].

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 60902-45-6[1]
Molecular Formula C27 H34 Br P[1]
Acute Oral Toxicity Harmful if swallowed[1]
Skin Corrosion/Irritation Causes skin irritation[1]
Serious Eye Damage/Irritation Causes serious eye irritation[1]
Incompatible Materials Strong oxidizing agents[2][7]
Hazardous Combustion Products Carbon oxides, Oxides of phosphorus, Hydrogen bromide[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling materials contaminated with this compound.

G start Material Contaminated with This compound is_gross Grossly Contaminated? start->is_gross disposable Disposable Labware? is_gross->disposable Yes de_minimis De Minimis Contamination (e.g., final rinse of glassware) is_gross->de_minimis No solid_waste Collect as Hazardous Solid Waste liquid_waste Collect First Rinse as Hazardous Liquid Waste disposable->solid_waste Yes non_disposable Non-Disposable Glassware disposable->non_disposable No non_disposable->liquid_waste non_hazardous Dispose as Non-Hazardous Waste (per institutional policy) de_minimis->non_hazardous

Caption: Decision workflow for contaminated labware disposal.

References

A Researcher's Guide to Personal Protective Equipment for Handling Nonyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory research requires a foundational commitment to safety, especially when working with reactive chemical species. Nonyltriphenylphosphonium bromide, a member of the phosphonium salt family, is a valuable reagent in various synthetic applications. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you, the researcher, with the knowledge to create a secure and controlled laboratory environment.

Understanding the Hazard Profile

Before handling any chemical, a comprehensive risk assessment is paramount. This compound is a white, solid powder that is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Its primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.

Hazard ClassificationDescriptionGHS Category
Acute Oral Toxicity Harmful if swallowed.[2]Category 4
Skin Corrosion/Irritation Causes skin irritation.[2]Category 2
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Category 2
Specific Target Organ Toxicity May cause respiratory irritation upon single exposure.[2]Category 3

Understanding these hazards is the first step in mitigating risk. Skin and eye irritation are direct consequences of contact, while respiratory irritation results from inhaling the dust. The hygroscopic nature of the compound also means it can react with moisture on the skin or in the respiratory tract, exacerbating its irritant effects.[1][2]

Engineering Controls: Your First Line of Defense

Personal Protective Equipment is the final barrier between you and a chemical hazard. The primary methods for exposure control are robust engineering and administrative controls.

  • Ventilation: Always handle this compound in a well-ventilated area.[3][4] For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.[4] This captures airborne particles at the source, preventing inhalation.

  • Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][5] In the event of accidental exposure, immediate irrigation is critical to minimizing injury.

Comprehensive PPE Protocol

A multi-layered approach to PPE is essential for comprehensive protection when handling this compound.

Eye and Face Protection

Given that this chemical causes serious eye irritation, robust eye protection is non-negotiable.[2]

  • Minimum Requirement: At a minimum, ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields must be worn.[3][5]

  • Recommended Practice: For tasks with a higher risk of splashing or dust generation, it is strongly advised to use chemical splash goggles that form a seal around the eyes.

  • Maximum Protection: When handling larger quantities or during procedures with a significant risk of splashing, use a full-face shield in conjunction with safety goggles.[6][7][8]

Skin and Body Protection

Preventing skin contact is crucial, as the compound is a known skin irritant.[2]

  • Gloves: Wear chemical-resistant gloves at all times. Nitrile gloves are a common and effective choice for handling solids. Always inspect gloves for tears or punctures before use. Employ proper glove removal techniques to avoid contaminating your hands.

  • Protective Clothing: A standard cotton lab coat is the minimum requirement. For procedures with a higher risk of contamination, consider wearing coveralls for more complete protection.[6] All protective clothing should be removed before leaving the laboratory.

Respiratory Protection

Under normal conditions of use within a chemical fume hood, respiratory protection may not be necessary.[2] However, it is required in specific situations:

  • When to Use a Respirator: If you are handling the material outside of a fume hood, if there is a failure in ventilation, or during a large spill cleanup, respiratory protection is essential.

  • Type of Respirator: A NIOSH-approved air-purifying respirator equipped with a particulate filter (N95, P100, or equivalent EN 143/149 standard) should be used to prevent the inhalation of dust.[3][5] Ensure you are properly fit-tested and trained on the use of your specific respirator model.

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Follow this validated procedure.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) Don1 1. Lab Coat / Coveralls Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Coveralls Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 HandWash1 Wash Hands Doff4->HandWash1 EnterLab Enter Lab EnterLab->Don1 ExitLab Exit Lab HandWash1->ExitLab HandWash2 Wash Hands

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Operational Plans: Handling and Disposal

Safe Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are operational and you are wearing the appropriate PPE.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Transfers: Use a spatula or scoop to transfer the solid. Avoid pouring the powder, as this can create dust clouds.

  • Cleaning: After handling, decontaminate the work surface and any equipment used. Wash your hands thoroughly after removing your gloves.[3]

Spill and Waste Disposal Plan

Accidents can happen, and a clear plan for spills and waste disposal is essential.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department.

    • For small spills, and only if you are wearing full PPE (including respiratory protection), carefully sweep up the solid material.[3][4] Avoid actions that create dust.

    • Place the spilled material and all cleanup materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Waste Disposal:

    • All waste, including excess this compound and any contaminated materials (gloves, paper towels, etc.), must be disposed of as hazardous chemical waste.[2][3]

    • Collect waste in a designated, sealed, and properly labeled container.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with other waste streams.

Disposal_Workflow Start Waste Generated (Excess Reagent, Contaminated PPE) Container Place in a Designated, Labeled, Sealed Container Start->Container Segregate Segregate from Other Waste Streams Container->Segregate Storage Store in a Secure, Designated Waste Area Segregate->Storage Disposal Arrange for Pickup by EH&S or Licensed Contractor Storage->Disposal End Proper Disposal Disposal->End

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research endeavors. A culture of safety is built on the foundation of knowledge, preparation, and consistent adherence to best practices.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonyltriphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
Nonyltriphenylphosphonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.